4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Description
Properties
IUPAC Name |
4-oxo-2,3-dihydro-1H-naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-4,9H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWAOLHYZNAOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3123-46-4 | |
| Record name | 1,2,3,4-Tetrahydro-4-oxo-1-naphthoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003123464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3123-46-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-TETRAHYDRO-4-OXO-1-NAPHTHOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0900C3T07O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Spectroscopic Guide to 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid: Structure Elucidation for the Modern Researcher
This technical guide provides a detailed exploration of the spectral data for 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, a molecule of interest in synthetic and medicinal chemistry. As a tetralone derivative, its structural confirmation is paramount for researchers engaged in the development of novel therapeutics, including protease inhibitors.[1] This document offers an in-depth analysis of the expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, providing a foundational understanding for its characterization.
Introduction: The Chemical Identity of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid possesses the chemical formula C₁₁H₁₀O₃ and a molecular weight of 190.20 g/mol .[2] Its structure features a tetralone core, which is a bicyclic aromatic ketone, substituted with a carboxylic acid group at the 1-position. This combination of functional groups gives rise to a unique spectral fingerprint that is essential for its unambiguous identification and purity assessment. Understanding this spectral data is a critical first step in any research and development pipeline involving this compound.
Infrared (IR) Spectroscopy: Unveiling the Functional Groups
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is expected to be dominated by the characteristic vibrations of its carboxylic acid and ketone functionalities. Due to the presence of intermolecular hydrogen bonding in the solid state (often analyzed as a KBr pellet), the spectral features of the carboxylic acid group will be particularly distinct.[3]
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |
| 3300-2500 | O-H (Carboxylic Acid) | Stretching | Very broad and strong |
| ~1710 | C=O (Carboxylic Acid, Dimer) | Stretching | Strong and sharp |
| ~1680 | C=O (Ketone, Aryl) | Stretching | Strong and sharp |
| ~1600, ~1475 | C=C (Aromatic) | Stretching | Medium to strong, sharp |
| ~1300 | C-O (Carboxylic Acid) | Stretching | Medium |
| ~1200 | O-H (Carboxylic Acid) | Bending | Broad |
The exceptionally broad O-H stretching band is a hallmark of a hydrogen-bonded carboxylic acid.[4][5] The presence of two distinct carbonyl peaks, one for the carboxylic acid and one for the ketone, is also a key diagnostic feature. The aryl ketone's carbonyl stretch is typically at a slightly lower wavenumber due to conjugation with the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl and carboxylic acid groups, as well as the aromatic ring current.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet.[6] |
| 7.9-8.1 | Doublet | 1H | Ar-H (H-5) | This proton is ortho to the electron-withdrawing ketone group, leading to a significant downfield shift. |
| 7.2-7.6 | Multiplet | 3H | Ar-H (H-6, H-7, H-8) | These aromatic protons will exhibit complex splitting patterns due to coupling with each other. |
| ~4.0 | Triplet | 1H | -CH(COOH)- | This benzylic proton is adjacent to the carboxylic acid group and the aliphatic chain, resulting in a downfield shift and splitting by the adjacent CH₂ group. |
| 2.2-2.8 | Multiplet | 4H | -CH₂CH₂- | The two methylene groups in the aliphatic ring will show complex splitting patterns due to coupling with each other and the adjacent methine proton. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The carbonyl carbons of the ketone and carboxylic acid are particularly diagnostic, appearing significantly downfield.
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~198 | Quaternary | C=O (Ketone) | Ketone carbonyl carbons are highly deshielded and appear at very low field.[7] |
| ~175 | Quaternary | -COOH | Carboxylic acid carbonyl carbons are also significantly deshielded.[8] |
| 130-145 | Quaternary | Ar-C | The two quaternary aromatic carbons attached to the aliphatic ring and the ketone. |
| 125-135 | Tertiary | Ar-CH | The four tertiary aromatic carbons. |
| ~45 | Tertiary | -CH(COOH)- | The benzylic carbon attached to the carboxylic acid group. |
| 25-35 | Secondary | -CH₂- | The two methylene carbons in the aliphatic ring. |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern. For 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, the molecular ion peak (M⁺) would be expected at an m/z of 190.
Expected Key Mass Spectral Fragments:
| m/z | Fragment | Description |
| 190 | [C₁₁H₁₀O₃]⁺ | Molecular Ion (M⁺) |
| 173 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid.[4] |
| 145 | [M - COOH]⁺ | Loss of the entire carboxylic acid group. |
| 118 | [C₉H₁₀]⁺ | Subsequent loss of CO from the [M - COOH]⁺ fragment. |
Experimental Protocol: Sample Preparation for NMR Spectroscopy
Accurate and reproducible spectral data acquisition begins with proper sample preparation. The following is a standard protocol for preparing a sample of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid for NMR analysis.
Materials:
-
4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube
-
Pipettes
-
Vortex mixer
Procedure:
-
Weigh the Sample: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.
-
Solvent Selection: Choose an appropriate deuterated solvent in which the compound is soluble. CDCl₃ is a common choice for many organic molecules. If solubility is an issue, DMSO-d₆ can be used, but be aware that the residual water peak in DMSO-d₆ may exchange with the acidic proton of the carboxylic acid.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Homogenization: Gently vortex the vial until the sample is completely dissolved.
-
Transfer to NMR Tube: Using a clean pipette, transfer the solution to a clean, dry NMR tube.
-
Analysis: The sample is now ready for analysis in the NMR spectrometer.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of spectroscopic analysis for the structural elucidation of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Caption: Workflow for structural elucidation.
Conclusion
The comprehensive analysis of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data provides a robust framework for the unequivocal identification and characterization of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. This guide serves as a valuable resource for researchers, enabling them to confidently interpret their own experimental data and ensuring the integrity of their scientific endeavors. The convergence of information from these orthogonal analytical techniques is the cornerstone of modern chemical analysis.
References
-
Stenutz, R. (1R)-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. In Tables for Chemistry. Available from: [Link]
-
SpectraBase. 4-Ketotetralin-1-carboxylic acid methyl ester. Available from: [Link]
-
PubChem. 1,2,3,4-Tetrahydro-4-oxo-1-naphthoic acid. Available from: [Link]
- Shrestha, R., et al. (2011). Synthesis of 4-Aryl-3-ethoxycarbonyl-1-oxo-1,2,3,4-tetrahydronaphthalene. Journal of Nepal Chemical Society, 27.
-
Reich, H. J. (2020). ¹H NMR Chemical Shifts. In Organic Chemistry Data. Available from: [Link]
-
PubChem. 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Available from: [Link]
-
SpectraBase. 4-oxo-4H-1-benzopyran-3-carboxylic acid. Available from: [Link]
-
University of Puget Sound. Table of Characteristic Proton NMR Shifts. Available from: [Link]
- Cherevan, A., et al. (2018). Tetranuclear Oxo-Titanium Clusters with Different Carboxylate Aromatic Ligands: Optical Properties, DFT Calculations, and Photoactivity.
- Fuson, R. C., & Miller, C. H. (1950). Infrared Spectra of Some Carboxylic Acid Derivatives. Journal of the American Chemical Society, 72(1), 36-39.
-
SpectraBase. 1,2,3,4-Tetrahydronaphthalene. Available from: [Link]
-
Oregon State University. CH 336: Carboxylic Acid Spectroscopy. Available from: [Link]
- Annweiler, E., et al. (2002). Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway. Applied and Environmental Microbiology, 68(2), 892-898.
-
Oregon State University. ¹³C NMR Chemical Shift. Available from: [Link]
-
The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
Kim, D., & Cerniglia, C. E. (2004). GC-MS data for tetralin, indene, and 1,2-dihydronaphthalene metabolites... In ResearchGate. Available from: [Link]
-
Ashenhurst, J. (2022, February 8). ¹³C NMR - How Many Signals. In Master Organic Chemistry. Available from: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available from: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. (1R)-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid [stenutz.eu]
- 3. 1,2,3,4-Tetrahydro-4-oxo-1-naphthoic acid | C11H10O3 | CID 253249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS No. 3123-46-4) is a bicyclic organic compound featuring a tetralone core functionalized with a carboxylic acid. This molecular scaffold is of significant interest in medicinal chemistry and organic synthesis, serving as a versatile building block for more complex molecules. A thorough understanding of its solubility is paramount for its effective use in both academic research and industrial drug development. Solubility fundamentally influences reaction kinetics, purification strategies, formulation development, and the design of reliable in vitro biological assays. Poorly characterized solubility can lead to significant challenges, including underestimated toxicity, diminished bioavailability, and irreproducible experimental results.[1][2][3]
This technical guide provides a comprehensive analysis of the factors governing the solubility of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. It offers a blend of theoretical principles, predictive data, and actionable experimental protocols designed to empower researchers to confidently handle and utilize this compound. We will explore its key physicochemical properties, predict its behavior in various aqueous and organic solvent systems, and provide detailed, self-validating methodologies for the experimental determination and quantification of its solubility.
Section 1: Physicochemical Properties Governing Solubility
The solubility of a compound is not an arbitrary value but a direct consequence of its molecular structure and the resulting physicochemical properties. For 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, the key determinants are its acidic nature, molecular size, and the balance between polar and nonpolar regions.
A summary of its core properties is presented below:
| Property | Value | Source |
| CAS Number | 3123-46-4 | [ChemicalBook][4] |
| Molecular Formula | C₁₁H₁₀O₃ | [ChemicalBook][4] |
| Molecular Weight | 190.2 g/mol | [ChemicalBook][4] |
| Appearance | Solid (Predicted/Inferred) | N/A |
| Melting Point | 93-95 °C | [ChemicalBook][4] |
| Boiling Point | 379.9 ± 41.0 °C (Predicted) | [ChemicalBook][4] |
| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [ChemicalBook][4] |
| pKa | 3.97 ± 0.20 (Predicted) | [ChemicalBook][4] |
The Duality of the Molecular Structure
The molecule's structure contains two distinct functional regions that dictate its solubility behavior:
-
The Hydrophilic/Polar Head: The carboxylic acid group (-COOH) is a polar, ionizable moiety. It can act as a hydrogen bond donor and acceptor, facilitating interactions with polar solvents.
-
The Lipophilic/Nonpolar Backbone: The fused tetralone ring system is largely nonpolar and hydrophobic. This bulky, rigid structure contributes to the molecule's lipophilicity and favors dissolution in organic solvents.
The Critical Role of pKa
The predicted pKa of approximately 3.97 is the most critical parameter for understanding the aqueous solubility of this compound.[4] The pKa defines the pH at which the compound exists as a 50:50 mixture of its protonated (neutral) and deprotonated (ionized) forms.
-
At pH < pKa (e.g., pH 1-3): The carboxylic acid will be predominantly in its neutral, protonated form (-COOH). This form is significantly less polar, leading to very low intrinsic solubility in aqueous media.
-
At pH > pKa (e.g., pH 7.4): The carboxylic acid will be primarily in its deprotonated, anionic carboxylate form (-COO⁻). The introduction of a formal charge dramatically increases the molecule's polarity and its ability to interact with water molecules, thereby increasing its aqueous solubility.
This pH-dependent ionization is a fundamental concept that must be leveraged to control the compound's solubility in experimental settings.
Section 2: Solubility Profile
Based on the physicochemical properties, we can predict the solubility behavior of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in different solvent systems.
Aqueous Solubility
The aqueous solubility is expected to be highly pH-dependent. In unbuffered, deionized water, the compound's own acidity would result in a low pH and thus low solubility. To achieve higher aqueous concentrations, buffered solutions with a pH significantly above 4.0 are required. For instance, in standard biological buffers like Phosphate-Buffered Saline (PBS) at pH 7.4, the compound will be almost entirely in its ionized, more soluble carboxylate form.
Organic Solvent Solubility
The principle of "like dissolves like" provides a strong framework for predicting solubility in organic solvents. The presence of both polar and nonpolar regions in the molecule allows for its dissolution in a range of solvent types.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | These solvents are strong hydrogen bond acceptors and have high polarity, effectively solvating both the polar carboxylic acid and the nonpolar ring system. DMSO is the standard choice for creating high-concentration stock solutions for biological screening. |
| Polar Protic | Methanol, Ethanol | Moderate to High | These alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid. The alkyl portion of the solvent helps to solvate the nonpolar backbone. |
| Nonpolar | Toluene, Hexane | Low to Very Low | These solvents lack the polarity and hydrogen-bonding capability to effectively solvate the polar carboxylic acid group, resulting in poor solubility. |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM has intermediate polarity and can offer some solubility, but is generally less effective than polar aprotic or protic solvents for this class of molecule. |
Section 3: Experimental Determination of Solubility
While predictions are useful, empirical determination is essential for accurate data. The two most common and complementary methods are the shake-flask method for thermodynamic solubility and precipitation assays for kinetic solubility.
Thermodynamic Solubility: The Shake-Flask Method
This "gold standard" method measures the equilibrium solubility of a compound, representing the true saturation point of a solution.[5] It is crucial for applications requiring stable solutions, such as formulation and toxicology studies.
The core principle is to create a saturated solution by allowing excess solid to equilibrate with the solvent over a prolonged period.[5][6] This ensures that the dissolution and precipitation rates are equal. The subsequent separation of the solid and liquid phases must be carefully performed to avoid disturbing this equilibrium. Centrifugation followed by careful removal of the supernatant is a robust method to achieve this.
-
Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a known volume of the desired solvent (e.g., 1 mL of pH 7.4 PBS) in a glass vial. The presence of undissolved solid must be visually confirmed.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25°C). Agitate for a sufficient duration to reach equilibrium. A typical starting point is 24 hours.[2][3] For a self-validating system, samples can be taken at multiple time points (e.g., 24h and 48h); consistent results confirm that equilibrium has been reached.[5]
-
Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved solids.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant. Crucially , avoid disturbing the solid pellet at the bottom.
-
Dilution: Dilute the supernatant with an appropriate solvent (e.g., 50:50 acetonitrile/water) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (see Section 4) to determine the compound's concentration, which represents its thermodynamic solubility.
Kinetic Solubility Assay
This high-throughput method assesses the solubility of a compound upon its rapid precipitation from a concentrated organic stock solution into an aqueous buffer.[7][8] It does not measure true equilibrium but is highly relevant for early drug discovery, where compounds are typically handled in DMSO stocks for high-throughput screening (HTS).
This assay simulates the process of diluting a DMSO stock into an aqueous assay buffer. The result is "kinetic" because it depends on the rate of dissolution versus the rate of precipitation. A compound that is slow to precipitate may appear more soluble than it is at thermodynamic equilibrium. The method is designed for speed and automation.
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[1]
-
Assay Plate Preparation: Dispense the aqueous buffer (e.g., pH 7.4 PBS) into the wells of a 96-well microplate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO).
-
Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.[2][7]
-
Precipitate Removal: Use a 96-well filter plate to separate the soluble fraction from any precipitate that has formed. Alternatively, centrifuge the plate and sample the supernatant.
-
Quantification: Analyze the filtrate/supernatant. This can be done via HPLC-UV (as in Section 4) or a direct UV absorbance reading on a plate reader if the compound has a suitable chromophore and no interfering components are present.[9]
Section 4: Analytical Quantification by RP-HPLC
A robust and reliable analytical method is required to quantify the compound concentration in the samples generated from solubility experiments. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is an ideal choice due to the compound's aromatic ring system, which acts as a strong chromophore.
-
Reverse-Phase Column (C18): The nonpolar stationary phase of a C18 column will retain the lipophilic tetralone backbone of the molecule.
-
Acidified Mobile Phase: Adding a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) to the mobile phase is critical. This ensures the mobile phase pH is well below the compound's pKa, keeping the carboxylic acid in its neutral (-COOH) form. This prevents peak tailing and ensures sharp, reproducible chromatographic peaks.
-
UV Detection: The conjugated aromatic system of the naphthalene ring absorbs UV light strongly, allowing for sensitive detection and quantification.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at ~248 nm (or wavelength of max absorbance) |
| Quantification | An external calibration curve is constructed by preparing a series of known concentrations of the compound in the same solvent used for sample dilution. The peak area of the unknown sample is then used to calculate its concentration by interpolating from this curve. |
This method serves as a validated, self-consistent system for accurately measuring the solubility of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Conclusion
The solubility of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is governed by a delicate balance between its lipophilic bicyclic core and its ionizable carboxylic acid group. Its aqueous solubility is predicted to be low at acidic pH and will increase significantly in basic media (pH > 4), a behavior directly attributable to its pKa of ~3.97. The compound is expected to be readily soluble in polar aprotic solvents like DMSO and moderately to highly soluble in polar protic solvents such as methanol.
For drug development professionals and researchers, a precise understanding of these characteristics is not merely academic but a practical necessity. By employing the robust experimental protocols detailed in this guide—namely the shake-flask method for thermodynamic solubility and kinetic assays for high-throughput applications—scientists can generate reliable and reproducible data. This foundational knowledge is essential for advancing the use of this valuable chemical entity in synthesis, formulation, and biological screening, ultimately preventing costly downstream failures and accelerating the pace of discovery.
References
- Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE.
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,2,3,4-Tetrahydronaphthalene-d12 (CAS 75840-23-2). Retrieved from [Link]
-
PubChem. (n.d.). 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
MDPI. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydro-1-naphthoic acid. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
PubMed. (2024). Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food Samples. Retrieved from [Link]
-
Politechnika Białostocka. (2021). Practical analytical techniques. Retrieved from [Link]
-
PLOS. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
mVOC 4.0. (n.d.). 1,2,3,4-Tetrahydronaphthalene. Retrieved from [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. Retrieved from [Link]
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | 3123-46-4 [amp.chemicalbook.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
An In-Depth Technical Guide to the Stability of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for assessing the chemical stability of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, a key intermediate in pharmaceutical synthesis. We delve into the molecule's intrinsic physicochemical properties, predict its primary degradation pathways, and offer detailed, field-tested protocols for conducting robust stability studies. This document is intended for researchers, analytical scientists, and drug development professionals, providing the scientific rationale behind experimental design, from the development of a stability-indicating HPLC method to the execution of forced degradation and long-term stability trials in accordance with ICH guidelines. The ultimate goal is to equip scientists with the necessary tools to ensure the quality, safety, and efficacy of drug substances and products derived from this versatile chemical entity.
Introduction: The Imperative of Stability Assessment
4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a bicyclic compound featuring a tetralone core, a structure of significant interest in medicinal chemistry.[1][2] Its utility as a synthetic building block necessitates a thorough understanding of its chemical stability. Degradation of an active pharmaceutical ingredient (API) or a key intermediate can lead to loss of potency, the formation of potentially toxic impurities, and altered bioavailability, thereby compromising the safety and efficacy of the final drug product.
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing to define storage conditions and establish a re-test period or shelf life for drug substances.[3][4] This guide serves as a practical, hands-on manual for designing and executing a scientifically sound stability program for the title compound, ensuring both regulatory compliance and a deep understanding of the molecule's behavior over time.
Molecular Profile and Intrinsic Stability
To predict a molecule's stability, we must first understand its structure. 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (MW: 176.21 g/mol [5][6]) possesses three key functional groups that govern its reactivity: a ketone, a carboxylic acid, and a benzene ring fused to a cyclohexanone.
-
Ketone Group: The ketone at the 4-position is a site for potential nucleophilic attack.[7] The adjacent α-methylene group (at C3) has protons that are weakly acidic and can be abstracted under basic conditions, potentially leading to epimerization or other side reactions.
-
Carboxylic Acid Group: This group at the 1-position is acidic and can undergo reactions such as esterification or decarboxylation, particularly under thermal stress. Its protonation state is pH-dependent, which will significantly influence solubility and chromatographic behavior.
-
Tetralone Ring System: The fused aromatic and alicyclic rings provide a rigid scaffold. The benzylic position (C1), where the carboxylic acid is attached, is often susceptible to oxidation due to the stabilizing effect of the adjacent benzene ring.[8]
The overall structure suggests moderate stability, but with clear vulnerabilities to specific environmental factors.
Table 1: Physicochemical Properties of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | [5][6] |
| Molecular Weight | 176.21 g/mol | [5][6] |
| Melting Point | 84°C | [6] |
| Boiling Point | 135°C (at reduced pressure) | [6] |
| Appearance | Crystalline Powder | [6] |
Predicted Chemical Degradation Pathways
A proactive stability program is built on anticipating how a molecule will degrade. Based on the functional groups present, we can hypothesize several key degradation pathways that must be investigated during forced degradation studies.
-
Oxidation: The benzylic C1 position and the α-methylene group (C3) are potential sites for oxidative attack. Peroxides or atmospheric oxygen, potentially catalyzed by trace metals, could lead to the formation of hydroperoxides, alcohols, or further cleavage products.[8][9]
-
Decarboxylation: While not a β-keto acid, thermal stress, particularly in solution, could promote the loss of CO₂ from the carboxylic acid group, yielding 1-tetralone.
-
Hydrolysis (in derivatives): If the carboxylic acid is converted to an ester or amide derivative, hydrolysis under acidic or basic conditions would be a primary degradation pathway, reverting the molecule to the parent acid.
-
Photodegradation: The conjugated π-system of the tetralone core can absorb UV light. This energy can initiate radical reactions or molecular rearrangements, making photostability a critical parameter to assess as per ICH Q1B guidelines.[9]
The following diagram illustrates these potential degradation routes.
Caption: Predicted degradation pathways for the target molecule.
Strategic Framework for Stability Assessment
A comprehensive stability assessment follows a two-pronged approach: forced degradation to understand the "how" and "what" of degradation, followed by formal stability studies to determine the "when."
Caption: Overall workflow for a comprehensive stability study.
Experimental Protocols: A Practical Guide
This section provides actionable, step-by-step protocols. The cornerstone of any stability study is a validated analytical method capable of separating the parent compound from all potential degradation products.[10][11][12]
Protocol: Development of a Stability-Indicating HPLC Method
Objective: To develop a reverse-phase HPLC (RP-HPLC) method that can accurately quantify 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and separate it from all process- and degradation-related impurities.
1. Initial Conditions & Rationale:
- Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm). Rationale: The tetralone structure has significant hydrophobic character, making it well-suited for C18 stationary phases.
- Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid suppresses the ionization of the carboxylic acid group, ensuring a single analyte form and promoting sharp, symmetrical peak shapes.
- Mobile Phase B: Acetonitrile. Rationale: A common, strong organic solvent that provides good peak resolution for aromatic compounds.
- Detection: UV detection at 254 nm. Rationale: The aromatic ring provides strong chromophoric activity, making UV detection sensitive and reliable.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
2. Gradient Optimization:
- Perform a rapid scouting gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution time of the parent compound.
- Based on the scouting run, design a working gradient that provides adequate resolution around the main peak. An example:
- 0-2 min: 30% B
- 2-15 min: 30% to 80% B
- 15-17 min: 80% to 95% B
- 17-19 min: Hold at 95% B
- 19-20 min: 95% to 30% B
- 20-25 min: Hold at 30% B (equilibration)
3. Method Validation (Specificity):
- This step is performed after generating degradation samples (see Protocol 5.2).
- Inject samples from each stress condition.
- Success Criterion: The method must demonstrate baseline resolution between the parent peak and all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is spectrally pure in all stressed samples.
Protocol: Forced Degradation (Stress Testing)
Objective: To intentionally degrade the drug substance to generate potential degradation products and demonstrate the specificity of the analytical method.[8][13] The goal is to achieve 5-20% degradation of the parent compound.
1. Sample Preparation:
- Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in Acetonitrile).
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH before analysis.
- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Cool and neutralize with 1N HCl before analysis.
- Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 6 hours.
- Thermal Degradation: Store the solid powder in an oven at 105°C for 24 hours. Also, heat a solution of the stock at 80°C for 24 hours.
- Photolytic Degradation (ICH Q1B): Expose the solid powder and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4] A control sample should be wrapped in aluminum foil to shield it from light.
3. Analysis:
- Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.
- Calculate the percentage degradation and perform a mass balance assessment.
Protocol: Formal Long-Term Stability Study
Objective: To evaluate the stability of the drug substance under ICH-prescribed storage conditions to establish a re-test period.[3][14]
1. Study Setup:
- Use at least three primary batches of the drug substance.
- Package the material in containers that are representative of the proposed commercial packaging.
- Place samples into calibrated stability chambers set to the following conditions:
- Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
2. Testing Schedule:
- Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[14]
- Accelerated: Test at 0, 3, and 6 months.[14]
3. Tests to be Performed:
- Assay (using the validated stability-indicating method).
- Impurity profile/Degradation products.
- Appearance (visual inspection).
- Other relevant physicochemical properties (e.g., melting point, water content).
Data Analysis and Interpretation: A Hypothetical Case Study
After executing the stability study, the data must be systematically analyzed.
Scenario: A batch of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid was placed on stability. The table below shows hypothetical results from the accelerated study.
Table 2: Hypothetical Accelerated Stability Data (40°C / 75% RH)
| Time Point | Assay (%) | Impurity A (%) (RRT 0.85) | Total Impurities (%) | Appearance |
| 0 Months | 99.8 | < 0.05 | 0.15 | White Crystalline Powder |
| 3 Months | 99.1 | 0.25 | 0.80 | White Crystalline Powder |
| 6 Months | 98.5 | 0.51 | 1.45 | Off-white Crystalline Powder |
Interpretation:
-
Degradation Trend: There is a clear, albeit slow, degradation trend under accelerated conditions. The assay value decreases while total impurities increase over the 6-month period.
-
Specific Degradant: A specific impurity (Impurity A) is the primary degradation product, growing from <0.05% to 0.51%. This impurity would have been identified during the forced degradation studies (e.g., it may correspond to the 1-tetralone peak from thermal stress).
-
Appearance Change: A slight change in appearance was noted at the 6-month time point.
-
Regulatory Implication: According to ICH Q1A(R2), a "significant change" for a drug substance includes failure to meet its specification.[15] If the specification for total impurities is ≤1.5% and assay is ≥98.0%, this batch is approaching its limit at 6 months under accelerated conditions. The long-term data (25°C/60%RH) will be the primary determinant of the re-test period, but the accelerated data suggests that exposure to high heat and humidity should be minimized during shipping and handling.
Conclusion and Recommendations
4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a moderately stable compound. Our analysis indicates that the primary stability concerns are oxidative degradation and thermal decarboxylation. The compound exhibits good stability under recommended long-term storage conditions but is susceptible to degradation under accelerated heat and humidity.
Recommendations:
-
Storage: The material should be stored in well-sealed containers, protected from light, at controlled room temperature (e.g., 20-25°C).
-
Handling: Avoid prolonged exposure to high temperatures.
-
Further Studies: For formulation development, compatibility studies with common pharmaceutical excipients are essential to identify any potential interactions that could accelerate degradation.
By following the comprehensive framework outlined in this guide, researchers and developers can ensure a thorough understanding of the stability profile of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, leading to the development of safe, effective, and stable pharmaceutical products.
References
- Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBk7O3LcuTaOPrY8OopGfFgjZmz6_POBRhKdTueVh-HVmFTRtl84vz1EfdWVsgyN3jIVsN5HdopXPe-Z5TusI6bzdrabOGNrT-jaDLgZsGMaTG_gHNaZ7EYt6W75FUNQvjUavBad46vTTCrCGSlK_oH5K9Y_c5MQ9io6ooIrUV
-
Wikipedia. (n.d.). Tetralin. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydro-1-naphthoic acid. Retrieved from [Link]
- Crocker, L. S., et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERFDZheitibmJaJNdk8mWweZZtXuMo9JHBxlLZaToIu-SDUlmHn-CPkLiEOqx6-LCVn2U31wwID--QfhyArxR5SAzWAW7TYeIMFib3X8bLE00_cDAJJ1h6PFIqCD6VyGgd1nHoPc_NsDYUE16sjmHFjd2L1lk7lKmq72jLqPwMIJn4lxILkC9aQIB86yA0RpFmXOptyNppwStUcA==
-
ResearchGate. (n.d.). Aerobic degradation pathways for aromatic carboxylic acids. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
- National Institutes of Health. (n.d.). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtB2FiV3SJX_9xg9jWIHgUMVRhhK18F484GvCYOyJLKZg5ug4Y8In1n5MnF1qjUSSJmhGwwd6KwFFd9jC7x66g8lAlfq984_hvcBwqAA79vC0sVOsn3FKK1vyes1yFAJxwJBAUmLsPffG7iA==
-
LCGC International - Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
- MDPI. (2025). 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7dV592sM2eOTm_VPBTTETsuQUYGzYrTr2-uhsL2ahUwZOrrS8v_QvQoZAbyDFmjIYY5ZbXrQHpdwzVcmdWzJlFFUPfDVCeKQ4X3ziJnE_qEwXjzBVQnqtRiYRLM-7jkgD-q5KRiFoIz8FeCOdhrCuPEdvzYTZfE9maGtSHI7z2Ld8vU4vfDFc_sL6CaHfaOtSW1T2whnhndCuHpSSwsalLlgno3ozKk0Hn68vhmXfX-DFh2o=
-
IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
PubMed. (n.d.). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Retrieved from [Link]
-
ResearchGate. (2025). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]
-
PubChem. (n.d.). 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Retrieved from [Link]
-
Oxford Academic. (n.d.). Biodegradation of aromatic by Pseudomonas mira carboxylic acids. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
-
Science.gov. (n.d.). Forced degradation products: Topics. Retrieved from [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Bacterial Degradation of Aromatic Compounds. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
PubMed Central. (2020). The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. Retrieved from [Link]
- Springer. (n.d.). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0qF45Bgt7dDUQ1dpmza0x10tVfmml-VTmZHTbUcniJUz5_az5B6urr3XtsMPfYK6jx9YCsfFPrOe485PBD2Xioi2gI9c2jLmSdrt9VsC71cuu3VvRibgzwngZ6mnrcaewIEfj8a9roDwGpDXTEFARTO3pQPEgFKUzX-hs41A1OdIEN1o75v0PvMYY9o6JrrjxDWwHOZqxh9juiHpPdA==
-
ResearchGate. (2025). (PDF) Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
JJ Medicine. (2017). Ketone Body Metabolism | Ketolysis | Transport, Absorption and Catabolism. Retrieved from [Link]
-
YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]
Sources
- 1. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 2. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Official web site : ICH [ich.org]
- 5. 1,2,3,4-Tetrahydro-1-naphthoic acid | C11H12O2 | CID 12598146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 7. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmatutor.org [pharmatutor.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. irjpms.com [irjpms.com]
- 12. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. database.ich.org [database.ich.org]
- 15. youtube.com [youtube.com]
A Technical Guide to the Reactivity of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid for Advanced Chemical Synthesis
Abstract: 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a bifunctional molecule featuring a tetralone framework, which is a privileged scaffold in medicinal chemistry, and a carboxylic acid at a chiral center. This unique combination of a cyclic ketone and a β-keto acid moiety endows the molecule with a rich and distinct reactivity profile. It serves as a constrained analogue of phenylalanine and a versatile building block for the synthesis of complex polycyclic structures and drug candidates.[1] This guide provides an in-depth exploration of the core reactivity of this molecule, focusing on transformations at the ketone, the carboxylic acid, and the aromatic ring. We will dissect the causality behind experimental choices, provide validated protocols for key reactions, and discuss its strategic application in drug development programs.
Introduction to the Core Scaffold
Molecular Profile
4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, often referred to as 1-carboxy-4-tetralone, possesses three key structural features that dictate its chemical behavior:
-
An α-Tetralone Core: This bicyclic ketone is a common structural motif in natural products and synthetic compounds with significant biological activity, including anticancer, antifungal, and antibacterial properties.[2]
-
A Carboxylic Acid: Positioned at the C1 carbon, this group is a primary handle for derivatization, such as amide coupling and esterification, and significantly influences the molecule's electronic properties.
-
A β-Keto Acid System: The relative positioning of the ketone and carboxylic acid groups makes the molecule susceptible to specific reactions, most notably thermal decarboxylation.
The presence of a stereocenter at the C1 position also introduces chirality, making it a valuable precursor for enantioselective synthesis.
Significance in Medicinal Chemistry
The tetralone framework is a well-established "privileged scaffold" due to its ability to present substituents in a defined three-dimensional arrangement, facilitating interactions with a wide range of biological targets.[3] The rigid structure of 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid makes it an attractive starting point for designing inhibitors and modulators of enzymes and receptors. The carboxylic acid moiety, while often important for pharmacophore binding, can present challenges related to metabolic instability and poor membrane permeability.[4] Understanding its reactivity is therefore crucial for converting it into more drug-like derivatives or bioisosteres.[5]
Synthesis of the Tetralone Carboxylic Acid Core
The most common and direct route to the tetralone scaffold is through an intramolecular Friedel-Crafts acylation. This involves the cyclization of a γ-arylbutyric acid derivative, typically activated as an acid chloride, using a strong Lewis acid or Brønsted acid.[6][7]
Caption: General workflow for Friedel-Crafts acylation synthesis.
Protocol 2.1: Synthesis via Intramolecular Friedel-Crafts Acylation
This protocol describes a representative synthesis. The causality for using thionyl chloride is to convert the carboxylic acid into the more reactive acyl chloride, which is necessary for the subsequent electrophilic aromatic substitution. Aluminum chloride (AlCl₃) is the Lewis acid catalyst that polarizes the acyl chloride and facilitates the intramolecular attack on the electron-rich aromatic ring.
-
Activation: To a solution of γ-(1-Naphthyl)butyric acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases.
-
Cyclization: Cool the reaction mixture to 0 °C and add anhydrous aluminum chloride (AlCl₃) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Workup: After stirring for 4-6 hours, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction & Purification: The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the target compound.
Key Reactive Centers and Their Modulation
The molecule's reactivity is governed by several distinct sites, allowing for orthogonal chemical modifications if conditions are chosen judiciously.
Caption: Primary reactive sites on the molecular scaffold.
Reactions at the C4-Carbonyl Group
Selective Reduction to a Hydroxyl Group
The selective reduction of the ketone without affecting the carboxylic acid is a key transformation. The choice of reducing agent is critical.
-
Causality: Sodium borohydride (NaBH₄) is a mild reducing agent that is generally incapable of reducing carboxylic acids but readily reduces ketones and aldehydes. In contrast, stronger agents like lithium aluminum hydride (LiAlH₄) would reduce both functional groups.[8] Therefore, NaBH₄ provides excellent chemoselectivity for this transformation.
| Reagent | Target Functional Group | Conditions | Outcome |
| NaBH₄ | Ketone | Methanol, 0 °C to RT | 4-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
| LiAlH₄ | Ketone & Carboxylic Acid | Dry THF, 0 °C to RT | 1,2,3,4-Tetrahydronaphthalene-1,4-diol |
Protocol 4.1: Selective Ketone Reduction with NaBH₄
-
Dissolution: Dissolve 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (1.0 eq) in methanol at room temperature.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Once the starting material is consumed, carefully quench the reaction by adding 1 M HCl until the pH is ~2-3.
-
Extraction & Purification: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The resulting diastereomeric alcohols can be purified by column chromatography.
Reactions at the C1-Carboxylic Acid Group
Esterification
Converting the carboxylic acid to an ester is often a necessary step to increase solubility in organic solvents, protect the acid functionality, or modulate biological activity.
-
Causality: Fischer esterification, using a catalytic amount of strong acid (like H₂SO₄) in an excess of the corresponding alcohol, is a straightforward and cost-effective method. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile.
Protocol 5.1: Fischer Esterification
-
Setup: Suspend 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (1.0 eq) in methanol (20 volumes).
-
Catalysis: Add concentrated sulfuric acid (0.1 eq) dropwise.
-
Reaction: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction & Purification: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The organic phase is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated to yield the methyl ester, which can be further purified by chromatography.
Amide Coupling
The formation of an amide bond is one of the most critical reactions in drug development. This requires activation of the carboxylic acid.
-
Causality: Carbodiimide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used because they function under mild conditions and produce a urea byproduct that is often water-soluble, simplifying purification.[9] The addition of an auxiliary nucleophile like hydroxybenzotriazole (HOBt) or N-hydroxysulfosuccinimide improves efficiency and suppresses side reactions, particularly racemization at the chiral C1 center.[10]
Protocol 5.2: EDC/HOBt Mediated Amide Coupling
-
Activation: Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in dry DMF.
-
Coupling: Add EDC hydrochloride (1.2 eq) to the solution and stir at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS over 12-24 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the resulting amide by column chromatography.
Decarboxylation
As a β-keto acid, the title compound is prone to decarboxylation upon heating, yielding α-tetralone.
-
Causality: The mechanism involves the formation of a cyclic six-membered transition state, where the carboxylic acid proton is transferred to the ketone oxygen, leading to the elimination of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the more stable ketone. This reaction is a key consideration and potential side reaction when performing other transformations at elevated temperatures.
Reactions Involving the Tetralone Ring System
Aromatization (Dehydrogenation)
The tetralone ring can be dehydrogenated to form a more stable aromatic naphthol system.
-
Causality: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are powerful oxidizing agents used for dehydrogenation.[2] The reaction is driven by the formation of the thermodynamically stable aromatic ring. Alternatively, heating with a catalyst like palladium on carbon (Pd/C) can achieve the same transformation.
Protocol 6.1: Dehydrogenation with DDQ
-
Setup: Dissolve the 4-oxo-1,2,3,4-tetrahydronaphthalene derivative (1.0 eq) in a high-boiling solvent like dioxane or toluene.
-
Oxidation: Add DDQ (1.1-1.5 eq) and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed. A precipitate of the hydroquinone byproduct will form.
-
Workup: Cool the reaction mixture and filter to remove the hydroquinone.
-
Purification: The filtrate is concentrated, and the residue is purified by column chromatography to yield the corresponding naphthol derivative.
Strategic Applications in Drug Development
The scaffold's reactivity allows for systematic structural modifications in a drug discovery context. A typical workflow involves creating a library of derivatives by modifying the carboxylic acid and the ketone.
Caption: A derivatization workflow for a drug discovery program.
In many programs, the carboxylic acid is replaced with a bioisostere, such as a tetrazole ring, to improve metabolic stability and oral bioavailability while maintaining the key acidic proton and hydrogen bonding capabilities.[5] This is a more advanced synthetic strategy but highlights the importance of understanding the core scaffold's reactivity to enable such complex transformations.
Conclusion
4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a molecule of significant synthetic potential. Its reactivity is characterized by the distinct yet interconnected chemistry of its ketone, carboxylic acid, and aromatic ring systems. By carefully selecting reagents and reaction conditions, chemists can selectively manipulate each functional group, enabling the creation of diverse molecular architectures. This control is paramount for its application in fields like medicinal chemistry, where it serves as a robust and versatile scaffold for the development of novel therapeutics. A thorough understanding of its reactivity, from selective reductions and couplings to potential decarboxylation and aromatization, is essential for any researcher aiming to leverage this powerful chemical building block.
References
- Ataman Kimya. 1,2,3,4-TETRAHYDRONAPHTHALENE.
- Organic & Biomolecular Chemistry (RSC Publishing). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs.
- ACS Publications. Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega.
- Chemguide. reduction of carboxylic acids.
- Organic Chemistry Portal. Tetralone synthesis.
- PubMed. Carboxylic acid (bio)isosteres in drug design. ChemMedChem. 2013;8(3):385-95.
- Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
- National Institutes of Health (NIH). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- PubMed. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery. 2021.
- PMC. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
Sources
- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tetralone synthesis [organic-chemistry.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
An In-Depth Technical Guide to the Synthesis and Significance of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, a molecule of significant interest to researchers in organic synthesis and medicinal chemistry. The tetralone scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] This document offers a detailed exploration of the synthetic pathways, mechanistic underpinnings, and practical considerations for the preparation and utilization of this valuable compound.
Introduction: The Strategic Importance of the Tetralone Scaffold
The 1-tetralone motif is a key building block in the synthesis of a wide range of pharmaceuticals and natural products.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive scaffold for designing molecules that can interact with biological targets with high specificity. Tetralone derivatives have been investigated for a variety of therapeutic applications, including as anticancer agents, antidepressants, and treatments for metabolic disorders.[1][2] The presence of both a ketone and a carboxylic acid in the target molecule, 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, offers multiple points for further chemical modification, enhancing its versatility as a synthetic intermediate.
Retrosynthetic Analysis and Synthetic Strategy
The most common and historically significant route to this class of compounds is the Haworth synthesis. This strategy involves a sequence of classical organic reactions to construct the tetralone ring system from simple aromatic precursors.
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis, therefore, involves three key transformations:
-
Friedel-Crafts Acylation: Reaction of benzene with succinic anhydride to form 4-oxo-4-phenylbutanoic acid.
-
Reduction of the Ketone: Conversion of the keto-acid to 4-phenylbutanoic acid.
-
Intramolecular Friedel-Crafts Acylation (Cyclization): Ring closure of 4-phenylbutanoic acid to yield the final tetralone product.
Detailed Experimental Protocols and Mechanistic Insights
This section provides a step-by-step guide to the synthesis, accompanied by expert commentary on the rationale behind the chosen procedures.
Step 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride
This initial step is a classic example of electrophilic aromatic substitution, where the acylium ion generated from succinic anhydride attacks the electron-rich benzene ring.[3]
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in dry benzene (sufficient quantity to act as both reactant and solvent) at 0-5 °C, add succinic anhydride (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-3 hours, or until the evolution of HCl gas ceases.
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., toluene).
-
Combine the organic extracts, wash with water, and then extract the product into an aqueous sodium carbonate solution.
-
Acidify the basic aqueous extract with concentrated hydrochloric acid to precipitate the crude 4-oxo-4-phenylbutanoic acid.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., water or aqueous ethanol) to afford the pure product.
Expertise & Experience:
-
Choice of Catalyst: Anhydrous aluminum chloride is a powerful Lewis acid that effectively polarizes the C-O bond of the anhydride, facilitating the formation of the acylium ion electrophile. A stoichiometric amount is necessary as the catalyst complexes with the product ketone.[4]
-
Temperature Control: The initial low temperature is crucial to control the exothermicity of the reaction. The subsequent heating drives the reaction to completion.
-
Workup Procedure: The acidic workup is necessary to decompose the aluminum chloride complex with the product and to protonate the carboxylate. Extraction into a basic solution and subsequent re-acidification is an effective method for separating the acidic product from neutral byproducts.
Caption: Mechanism of Friedel-Crafts Acylation.
Step 2: Reduction of 4-Oxo-4-phenylbutanoic acid
The reduction of the ketone to a methylene group can be achieved by several methods, with the Clemmensen and Wolff-Kishner reductions being the most common. The choice between these two depends on the presence of other functional groups in the molecule.
Clemmensen Reduction (Acidic Conditions):
This method is particularly effective for aryl ketones.[5]
Protocol:
-
Prepare amalgamated zinc by stirring zinc dust (excess) with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the amalgamated zinc with water.
-
To a flask containing the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene.
-
Add the 4-oxo-4-phenylbutanoic acid (1.0 eq) to the stirred mixture.
-
Heat the mixture to reflux for 4-6 hours. Additional portions of hydrochloric acid may be added during the reflux period.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 4-phenylbutanoic acid.
Wolff-Kishner Reduction (Basic Conditions):
This is a suitable alternative if the substrate is sensitive to strong acid.
Protocol:
-
To a solution of 4-oxo-4-phenylbutanoic acid (1.0 eq) in a high-boiling solvent such as diethylene glycol, add hydrazine hydrate (excess) and potassium hydroxide (excess).
-
Heat the mixture to 100-120 °C for 1 hour to form the hydrazone.
-
Increase the temperature to 180-200 °C to allow for the distillation of water and the decomposition of the hydrazone, with the evolution of nitrogen gas.
-
Maintain this temperature until gas evolution ceases (2-4 hours).
-
Cool the reaction mixture, dilute with water, and acidify with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize to obtain pure 4-phenylbutanoic acid.
Expertise & Experience:
-
Choice of Reduction: The Clemmensen reduction is often preferred for its efficiency with aryl ketones. However, the use of toxic mercury is a significant drawback. The Wolff-Kishner reduction is a good alternative, especially for substrates with acid-sensitive groups, but requires high temperatures.
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
This step involves the ring closure of 4-phenylbutanoic acid to form the tetralone ring system. Strong acids are typically used to promote this reaction.[6]
Protocol:
-
Add 4-phenylbutanoic acid (1.0 eq) to polyphosphoric acid (PPA) or a similar strong acid catalyst like methanesulfonic acid (MSA) at room temperature.[6]
-
Heat the mixture with stirring to 80-100 °C for 1-2 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Expertise & Experience:
-
Choice of Cyclizing Agent: Polyphosphoric acid is a classic and effective reagent for this type of cyclization, acting as both a catalyst and a solvent. Methanesulfonic acid is a less viscous and easier to handle alternative.[6]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to determine the point of complete consumption of the starting material.
Caption: Overall synthetic workflow.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. The expected analytical data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | [7] |
| Molecular Weight | 190.19 g/mol | [7] |
| Appearance | White to off-white solid | |
| Melting Point | 143-145 °C | |
| ¹H NMR (CDCl₃, δ) | Expected signals: Aromatic protons (multiplets, ~7.2-8.1 ppm), methine proton adjacent to carboxyl group (triplet, ~3.6-3.8 ppm), methylene protons (multiplets, ~2.2-3.2 ppm), carboxylic acid proton (broad singlet, >10 ppm). | |
| ¹³C NMR (CDCl₃, δ) | Expected signals: Carbonyl carbons (~198 ppm, ~178 ppm), aromatic carbons (~126-145 ppm), methine carbon (~45 ppm), methylene carbons (~25-35 ppm). | |
| IR (KBr, cm⁻¹) | Expected peaks: C=O (ketone, ~1680 cm⁻¹), C=O (carboxylic acid, ~1710 cm⁻¹), O-H (carboxylic acid, broad, ~2500-3300 cm⁻¹), C-H (aromatic and aliphatic), C=C (aromatic). | |
| Mass Spectrometry (EI) | m/z: 190 (M⁺), fragments corresponding to loss of H₂O, CO, and COOH. |
Applications in Drug Development
The 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The ketone and carboxylic acid functionalities provide convenient handles for diversification through various chemical transformations.
-
Derivatization of the Ketone: The ketone can be subjected to reactions such as reduction to an alcohol, reductive amination to introduce amino groups, or conversion to oximes and other derivatives.
-
Modification of the Carboxylic Acid: The carboxylic acid can be converted to esters, amides, or other bioisosteres to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
-
Scaffold for Privileged Structures: The tetralone core itself is a privileged structure, and its derivatives have been explored as inhibitors of various enzymes and receptors. For example, tetralone-based compounds have been investigated as inhibitors of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), a target for the treatment of metabolic disorders.[2]
Safety and Handling
Appropriate safety precautions must be taken when handling the reagents and products involved in this synthesis.
-
Aluminum chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Benzene is a known carcinogen and is highly flammable. It should only be used in a well-ventilated fume hood.
-
Strong acids such as hydrochloric acid, polyphosphoric acid, and methanesulfonic acid are corrosive and can cause severe burns. Handle with extreme care and appropriate PPE.
-
Hydrazine is toxic and a suspected carcinogen. It should be handled in a fume hood.
-
The final product, 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid , should be handled with care, assuming it may have potential biological activity.
Conclusion
This technical guide has provided a detailed roadmap for the synthesis and understanding of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. By leveraging the classic Haworth synthesis, researchers can efficiently access this versatile building block. The mechanistic insights and practical considerations discussed herein are intended to empower scientists in their efforts to explore the rich chemical space of tetralone derivatives and to develop novel therapeutic agents.
References
-
Tetralone Scaffolds and Their Potential Therapeutic Applications. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
The Alkylation of Benzene by Acylation-Reduction. (n.d.). Chemistry Steps. Retrieved January 27, 2026, from [Link]
-
Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. (2017, August 17). National Institutes of Health (NIH). Retrieved January 27, 2026, from [Link]
-
friedel-crafts acylation of benzene. (n.d.). Chemguide.co.uk. Retrieved January 27, 2026, from [Link]
-
Friedel-Crafts Acylation. (2018, November 13). YouTube. Retrieved January 27, 2026, from [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | C11H10O3. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
Haworth Synthesis. (n.d.). Scribd. Retrieved January 27, 2026, from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
-
Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. (n.d.). Vedantu. Retrieved January 27, 2026, from [Link]
-
Clemmensen and Wolff Kishner Reduction of Ketones and Aldehydes. (2016, March 17). YouTube. Retrieved January 27, 2026, from [Link]
-
1,2,3,4-tetraphenylnaphthalene - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 27, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | C11H10O3 | CID 222964 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive overview of 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery. We will delve into its synthesis, chemical and physical properties, spectroscopic characterization, reactivity, and the therapeutic promise of the broader tetralone scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Tetralone Scaffold
The tetralone framework, a bicyclic structure composed of a fused benzene and cyclohexanone ring, is a privileged scaffold in medicinal chemistry.[1] Its rigid, three-dimensional architecture makes it an attractive starting point for the synthesis of a wide array of biologically active compounds. Tetralone derivatives have been shown to exhibit a diverse range of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[2] Notably, the tetralone motif is a core component of several natural products and has been instrumental in the development of novel therapeutic agents.[1] For instance, certain tetralone derivatives have been investigated as potent and selective inhibitors of enzymes such as acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), a target for metabolic disorders.[3]
4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, the subject of this guide, incorporates a carboxylic acid group at the 1-position of the tetralone core. This functional group provides a handle for further chemical modification and can also play a crucial role in the molecule's interaction with biological targets. The presence of both a ketone and a carboxylic acid group imparts a unique chemical reactivity to the molecule, making it a versatile intermediate for the synthesis of more complex derivatives.
Synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
The synthesis of 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be achieved through a multi-step sequence, beginning with readily available starting materials. The overall synthetic strategy involves the construction of a 4-phenylbutanoic acid derivative, followed by an intramolecular Friedel-Crafts acylation to form the tetralone ring system, and finally, the introduction of the carboxylic acid functionality at the desired position.
Caption: Overall synthetic workflow for 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Step 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride
The synthesis commences with the Friedel-Crafts acylation of benzene with succinic anhydride to yield 4-oxo-4-phenylbutanoic acid. This reaction is a classic example of electrophilic aromatic substitution, where the acyl group is introduced onto the benzene ring.
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent such as nitrobenzene or 1,2-dichloroethane, at 0-5 °C, add succinic anhydride portion-wise.
-
After the addition is complete, slowly add benzene to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The product, 4-oxo-4-phenylbutanoic acid, can be isolated by filtration or extraction with a suitable organic solvent, followed by purification via recrystallization.
Causality of Experimental Choices:
-
Anhydrous Aluminum Chloride (AlCl₃): A strong Lewis acid is required to activate the succinic anhydride, making it a more potent electrophile for the attack on the aromatic ring.
-
Low Temperature: The initial stages of the reaction are exothermic, and maintaining a low temperature helps to control the reaction rate and prevent unwanted side reactions.
-
Acidic Workup: The addition of acid during the workup is necessary to decompose the aluminum chloride complex formed with the product and to protonate the carboxylate.
Step 2: Reduction of the Ketone
The ketone functionality in 4-oxo-4-phenylbutanoic acid is then reduced to a methylene group to afford 4-phenylbutanoic acid. Several methods can be employed for this reduction, with the Clemmensen and Wolff-Kishner reductions being the most common.
Protocol (Clemmensen Reduction):
-
Prepare amalgamated zinc by treating zinc granules with a solution of mercuric chloride (HgCl₂).
-
Add the amalgamated zinc to a round-bottom flask containing concentrated hydrochloric acid.
-
Add 4-oxo-4-phenylbutanoic acid to the flask and reflux the mixture for several hours.
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-phenylbutanoic acid.
Causality of Experimental Choices:
-
Amalgamated Zinc: The amalgamation of zinc increases its reactivity and provides a high surface area for the reduction.
-
Concentrated Hydrochloric Acid: The acidic medium is essential for the Clemmensen reduction mechanism.
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
The crucial step in forming the tetralone ring is the intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid. This is typically achieved by converting the carboxylic acid to the more reactive acid chloride, followed by cyclization in the presence of a Lewis acid.
Sources
"4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid" safety data sheet
Technical Monograph: 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid Critical Handling, Synthesis, and Pharmacophore Utility in Drug Development
Molecular Architecture & Chemical Identity
4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (also known as 4-ketotetralin-1-carboxylic acid) represents a bifunctional tetralin scaffold characterized by a carboxylic acid at the C1 position and a ketone at the C4 position. This specific arrangement creates a "push-pull" electronic environment on the aromatic ring and establishes a chiral center at C1, making it a high-value intermediate for asymmetric synthesis of serotonin antagonists (e.g., Palonosetron) and STAT3 inhibitors.
| Property | Data Specification |
| IUPAC Name | 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
| Molecular Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 190.20 g/mol |
| Chirality | C1 position (Racemic or Enantiopure forms exist) |
| Physical State | Viscous brown oil (crude) to off-white solid (purified) |
| Solubility | Soluble in EtOAc, DCM, DMSO; Sparingly soluble in water |
| Acidity (pKa) | ~4.2 (Carboxylic acid), ~18 (Alpha-proton to ketone) |
Safety Engineering & Hazard Profiling (SDS Core)
Directive: Treat this compound as a functionalized organic acid with reactive carbonyl chemistry. Standard "inert" handling is insufficient due to the potential for enolization and decarboxylation under extreme stress.
GHS Hazard Classification
-
Skin Irritation (Category 2): Acidic moiety causes contact dermatitis.
-
Eye Irritation (Category 2A): Severe irritant; potential for corneal opacity if untreated.
-
STOT-SE (Category 3): Respiratory irritation upon inhalation of dust/mist.
Handling Protocol: The "Acid-Ketone" Matrix
-
Containment: Handle exclusively in a Class II fume hood. The compound's keto-enol tautomerism can facilitate rapid reactivity with strong nucleophiles.
-
PPE: Nitrile gloves (0.11 mm min) are required. Double-gloving is recommended during the PPA (polyphosphoric acid) synthesis step due to the viscosity and corrosivity of the reagent matrix.
-
Storage: Store at 2–8°C under argon. The C1-proton is acidic; exposure to moisture and base can lead to racemization or slow decarboxylation.
Figure 1: Critical decision matrix for handling spills and maintaining compound stability.
Process Chemistry: Synthetic Pathway
The industrial "Gold Standard" for synthesizing this compound is the intramolecular Friedel-Crafts acylation of
Protocol: Polyphosphoric Acid (PPA) Cyclization
-
Precursor:
-Phenylglutaric anhydride (CAS 2958-19-2). -
Reagent: Polyphosphoric Acid (PPA) – Acts as both solvent and Lewis acid catalyst.
Step-by-Step Methodology:
-
Charge: In a dry flask, introduce
-phenylglutaric anhydride (1.0 equiv). -
Catalyst Addition: Add PPA (4.0–6.0 weight equivalents). The high viscosity requires mechanical stirring (overhead stirrer preferred over magnetic).
-
Cyclization: Heat the mixture to 100–110°C for 30–45 minutes.
-
Quench: Cool to 0°C. Slowly add crushed ice/water. Caution: Exothermic hydrolysis of PPA.
-
Workup: Extract with Ethyl Acetate (3x).
-
Purification:
Figure 2: The PPA-mediated cyclization pathway ensures regioselective formation of the 4-oxo isomer.
Analytical Validation (Self-Validating System)
To confirm the identity of the synthesized material, specific NMR signals must be verified. The distinct splitting pattern of the methylene protons in the tetralin ring is diagnostic.
¹H NMR (500 MHz, CDCl₃) Diagnostic Peaks:
-
δ 8.06 (dd, 1H): Aromatic proton peri- to the ketone (C5-H).[9][10] This downfield shift confirms the ketone formation at C4.
-
δ 3.99 (dd, 1H): The chiral proton at C1 (
to COOH). -
δ 2.30 – 2.95 (m, 4H): The ethylene bridge (C2 and C3 protons) appears as a complex multiplet series due to the rigid ring conformation.
Quality Control Check: If the peak at δ 8.06 is absent, the cyclization failed (likely open-chain acid remains). If the peak at δ 3.99 is missing, decarboxylation may have occurred.
Pharmaceutical Applications
This compound serves as a versatile "chiral pool" intermediate.
-
5-HT3 Receptor Antagonists (Palonosetron): The 4-oxo acid is a direct precursor to the tricyclic core of Palonosetron. The ketone is typically reduced or reductively aminated to fuse the quinuclidine ring system.
-
STAT3 Inhibitors: Recent medicinal chemistry efforts utilize this scaffold to create "chimera" compounds where the tetralin core mimics the hydrophobic domain required for binding to the SH2 domain of the STAT3 protein.
-
Aromatase Inhibitors: Derivatives of 4-oxo-1-tetralincarboxylic acid have been explored for their ability to bind to the heme iron of aromatase (CYP19A1), crucial in breast cancer therapy.
References
-
Synthesis & NMR Characterization: Costantino, L., et al. "Modeling, synthesis and NMR characterization of novel chimera compounds targeting STAT3." Med.[3] Chem. Commun., 2014, 5 , 1651–1657.[10]
-
Palonosetron Precursor Synthesis: "Synthesis of the 3H-labelled 5-HT3 antagonist (RS-25259-197)." J. Labelled Comp.[2] Radiopharm., 1996, 38 (5), 425.[6]
-
General Tetralin Safety: Sigma-Aldrich Safety Data Sheet, "1,2,3,4-Tetrahydronaphthalene derivatives."
Sources
- 1. Aluminum Chloride Promoted Hantzsch Reaction of N-Tosylhydrazones [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US3892766A - Process for the preparation of 4-keto-1,2,3,4-tetrahydrocarbazole - Google Patents [patents.google.com]
- 5. 1,4-Keto carboxylic compound synthesis [organic-chemistry.org]
- 6. Palonosetron hydrochloride, RS-25259-197, Onicita, Onicit, Aloxi-药物合成数据库 [drugfuture.com]
- 7. guidechem.com [guidechem.com]
- 8. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]
- 9. Modeling, synthesis and NMR characterization of novel chimera compounds targeting STAT3 - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00177J [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Synthesis of "4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid"
An in-depth guide to the synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry and materials science. This document provides a detailed exploration of synthetic strategies, mechanistic insights, and practical laboratory protocols for researchers, chemists, and drug development professionals.
Introduction: The Significance of the Tetralone Scaffold
4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a bicyclic organic compound featuring a tetralone core functionalized with a carboxylic acid group. The tetralone motif is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds and natural products. The constrained bicyclic system, which can be considered a conformationally restricted analog of more flexible structures, is of significant interest in drug design.[1] For instance, the related compound 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a well-known constrained analog of the amino acid phenylalanine.[1] The strategic placement of the ketone and carboxylic acid functionalities on the 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid scaffold provides versatile handles for further chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures and compound libraries.
This guide details the primary synthetic routes to this target molecule, focusing on the underlying chemical principles and providing actionable protocols for its preparation and purification.
Synthetic Strategies and Mechanistic Rationale
The construction of the 4-oxo-tetralone ring system is most commonly achieved via an intramolecular Friedel-Crafts acylation. This powerful C-C bond-forming reaction allows for the efficient cyclization of a suitable acyclic precursor.
Primary Synthetic Route: Intramolecular Friedel-Crafts Acylation
The most direct and widely employed strategy for synthesizing tetralones is the intramolecular Friedel-Crafts acylation of a 4-arylbutyric acid derivative.[2][3] This reaction involves the formation of an electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring to close the six-membered ring.
Mechanism: The reaction is typically promoted by a strong Lewis acid or a protic superacid. The acid catalyst activates the carboxylic acid (or its derivative, such as an acyl chloride or anhydride), facilitating the formation of a highly electrophilic acylium ion. The tethered phenyl group then acts as an intramolecular nucleophile, attacking the acylium ion in an electrophilic aromatic substitution reaction. A subsequent deprotonation step re-aromatizes the ring, yielding the final tetralone product. The formation of a six-membered ring is thermodynamically and kinetically favored in this type of cyclization.[4]
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Catalyst Selection: The choice of catalyst is critical and can influence reaction efficiency, yield, and environmental impact.
| Catalyst System | Description | Advantages | Disadvantages |
| AlCl₃, FeCl₃ | Traditional stoichiometric Lewis acids. | High reactivity, well-established. | Stoichiometric amounts required, moisture sensitive, generates hazardous waste.[5] |
| Polyphosphoric Acid (PPA) | A strong protic acid and dehydrating agent. | Acts as both catalyst and solvent, effective for many substrates. | Viscous and difficult to handle, harsh workup conditions. |
| TFAA / P₂O₅ / MeSO₃H | Mixed anhydride systems and strong acids. | Highly efficient, often gives high yields.[3] | Corrosive, requires careful handling. |
| Bi(OTf)₃, Sc(OTf)₃ | "Green" Lewis acid catalysts. | Can be used in catalytic amounts, water-tolerant, reusable.[5] | Higher initial cost compared to traditional acids. |
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid via a two-step process involving a Friedel-Crafts reaction to form a precursor, followed by an intramolecular cyclization.
Caption: General Synthetic Workflow.
Protocol 1: Synthesis of 4-Phenylbutanoic Acid (Precursor)
This protocol first describes the acylation of benzene with succinic anhydride to form 3-benzoylpropanoic acid, followed by reduction to the required 4-phenylbutanoic acid.
Materials:
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Benzene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated and dilute)
-
Zinc amalgam (Zn(Hg)) or Hydrazine hydrate and Potassium hydroxide
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Friedel-Crafts Acylation:
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser (with a drying tube), add anhydrous benzene (1.2 equiv) and anhydrous DCM.
-
Cool the flask in an ice bath to 0-5 °C. Cautiously add anhydrous AlCl₃ (2.2 equiv) in portions with stirring.
-
Dissolve succinic anhydride (1.0 equiv) in anhydrous DCM and add it dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with water, then with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield crude 3-benzoylpropanoic acid, which can be purified by recrystallization.
-
-
Clemmensen Reduction:
-
In a round-bottom flask, place the crude 3-benzoylpropanoic acid (1.0 equiv), amalgamated zinc (prepared from zinc dust and HgCl₂), concentrated HCl, water, and toluene.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be added during the reflux period.
-
After cooling, separate the toluene layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, and then extract the product into a saturated NaHCO₃ solution.
-
Acidify the bicarbonate solution with concentrated HCl to precipitate the 4-phenylbutanoic acid.[6]
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Protocol 2: Intramolecular Cyclization to 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Note: The direct cyclization of a dicarboxylic acid precursor is complex. A more common industrial route involves creating α-tetralone first, then carboxylating. The following is a generalized protocol for the cyclization of 4-phenylbutanoic acid to α-tetralone, a key intermediate.
Materials:
-
4-Phenylbutanoic acid
-
Polyphosphoric acid (PPA) or Trifluoroacetic anhydride (TFAA)[3]
-
Ice
-
Sodium bicarbonate solution
-
Ethyl acetate or Dichloromethane
-
Magnesium sulfate (MgSO₄)
Procedure (using PPA):
-
Place 4-phenylbutanoic acid (1.0 equiv) in a round-bottom flask.
-
Add polyphosphoric acid (approx. 10 times the weight of the acid) and equip the flask with a mechanical stirrer.
-
Heat the mixture to 80-90 °C with efficient stirring for 2-4 hours. The viscosity will be high initially.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool slightly, then carefully pour it onto a large excess of crushed ice with vigorous stirring.
-
Extract the resulting aqueous suspension three times with ethyl acetate.
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude α-tetralone.
The subsequent carboxylation of α-tetralone at the C1 position to yield the final product, 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, is a non-trivial step that typically involves forming the enolate of α-tetralone using a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C), followed by quenching the enolate with carbon dioxide (e.g., from dry ice).
Purification and Characterization
Purification: The final product, being a carboxylic acid, can be purified by recrystallization from a suitable solvent system like toluene/hexane or ethanol/water.[7] Alternatively, purification can be achieved by dissolving the crude product in an alkaline solution (e.g., 2N NaOH), washing with an organic solvent like ether to remove neutral impurities, and then re-precipitating the acid by adding dilute HCl.[6][8]
Characterization Data: The identity and purity of the synthesized 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid should be confirmed using standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | [9] |
| Molecular Weight | 190.19 g/mol | Calculated |
| Appearance | White to off-white solid | General Observation |
| IUPAC Name | 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | IUPAC |
| SMILES | O=C(O)C1CCC(=O)c2ccccc12 | [9] |
References
-
Ataman Kimya. 1,2,3,4-TETRAHYDRONAPHTHALENE. Available from: [Link]
-
MDPI. Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Molecules, 2007. Available from: [Link]
-
ACS Publications. Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. Journal of Chemical Education. Available from: [Link]
-
Royal Society of Chemistry. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 2014. Available from: [Link]
-
Taylor & Francis Online. Synthesis of 1-Tetralone Derivatives Using a Stille Cross Coupling/Friedel Crafts Acylation Sequence. Synthetic Communications, 2010. Available from: [Link]
-
ResearchGate. A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Available from: [Link]
-
PubChem. 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Available from: [Link]
-
PrepChem.com. Synthesis of 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. Available from: [Link]
-
ResearchGate. Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. Available from: [Link]
-
Chempedia - LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]
-
Organic Syntheses. 1,2,3,4-tetraphenylnaphthalene. Available from: [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available from: [Link]
Sources
- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | C11H10O3 | CID 222964 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in Pharmaceutical Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid as a key pharmaceutical intermediate. This document outlines the strategic importance of this molecule, detailed synthetic protocols, its conversion to downstream targets, and essential analytical techniques for quality control.
Introduction: The Strategic Importance of the Tetralone Scaffold
The 1,2,3,4-tetrahydronaphthalene (tetralin) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational rigidity and potential for stereospecific functionalization make it an attractive building block for drugs targeting the central nervous system, as well as antifungal and anti-inflammatory agents. 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, in particular, is a versatile intermediate. The ketone functionality at the C4 position and the carboxylic acid at the C1 position offer orthogonal handles for a variety of chemical transformations, enabling the construction of complex molecular architectures.
The presence of a chiral center at the C1 position is of paramount importance. In many pharmaceuticals, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. The carboxylic acid group in the title compound provides a convenient handle for classical resolution, allowing for the separation of enantiomers early in the synthetic sequence, which is a highly desirable strategy in process chemistry.
Synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
The synthesis of the target intermediate can be achieved through a multi-step sequence starting from readily available materials. A common and effective approach involves the Friedel-Crafts acylation followed by cyclization.
Synthetic Pathway Overview
A plausible and efficient synthetic route commences with the Friedel-Crafts acylation of benzene with succinic anhydride to form 3-benzoylpropanoic acid. This is followed by a reduction of the ketone and subsequent intramolecular Friedel-Crafts acylation (cyclization) to yield the desired product.
Caption: Synthetic pathway for 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Benzoylpropanoic Acid (Friedel-Crafts Acylation)
-
Principle: This reaction is a classic example of an electrophilic aromatic substitution where the acylium ion, generated from succinic anhydride and a Lewis acid catalyst (e.g., AlCl₃), attacks the benzene ring.[1][2]
-
Materials:
-
Benzene (anhydrous)
-
Succinic anhydride
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (concentrated)
-
Dichloromethane (anhydrous)
-
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere, add succinic anhydride portion-wise, maintaining the temperature below 10 °C.
-
Add anhydrous benzene dropwise to the reaction mixture, keeping the temperature between 5-10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-benzoylpropanoic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to obtain the pure product.
-
Step 2: Synthesis of 4-Phenylbutanoic Acid (Clemmensen Reduction)
-
Principle: The ketone group of 3-benzoylpropanoic acid is reduced to a methylene group using amalgamated zinc and hydrochloric acid.
-
Materials:
-
3-Benzoylpropanoic acid
-
Zinc dust
-
Mercuric chloride
-
Hydrochloric acid (concentrated)
-
Toluene
-
-
Procedure:
-
Prepare amalgamated zinc by stirring zinc dust with a solution of mercuric chloride in dilute hydrochloric acid for a few minutes. Decant the aqueous solution.
-
To a flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and toluene.
-
Add 3-benzoylpropanoic acid to the mixture.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated hydrochloric acid may be required during the reaction.
-
After completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 4-phenylbutanoic acid.
-
Step 3: Synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (Intramolecular Friedel-Crafts Acylation)
-
Principle: The carboxylic acid is converted to its acyl chloride or activated in situ, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the tetralone ring system. Polyphosphoric acid (PPA) is a common reagent for this transformation.
-
Materials:
-
4-Phenylbutanoic acid
-
Polyphosphoric acid (PPA) or Thionyl chloride followed by a Lewis acid.
-
-
Procedure (using PPA):
-
Heat polyphosphoric acid to 80-90 °C with mechanical stirring.
-
Add 4-phenylbutanoic acid to the hot PPA and stir vigorously.
-
Heat the reaction mixture to 90-100 °C for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Cool the mixture and carefully pour it onto crushed ice with stirring.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
-
| Reaction Step | Starting Material | Key Reagents | Typical Yield | Purity (by HPLC) |
| Friedel-Crafts Acylation | Benzene, Succinic Anhydride | AlCl₃ | 85-95% | >98% |
| Clemmensen Reduction | 3-Benzoylpropanoic Acid | Zn(Hg), HCl | 70-85% | >97% |
| Intramolecular Acylation | 4-Phenylbutanoic Acid | PPA | 80-90% | >99% |
Application in Pharmaceutical Synthesis: A Model Approach
While "4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid" is a versatile intermediate, for the purpose of this guide, we will illustrate its application in the synthesis of a key structural motif found in several pharmaceuticals: a substituted tetralone. This can be achieved through decarboxylation.
Decarboxylation to 4-Tetralone
The carboxylic acid group at the C1 position can be removed to yield 4-tetralone, a precursor for various pharmaceutical agents.
-
Principle: The β-keto acid can undergo decarboxylation upon heating, often in the presence of a catalyst.
-
Protocol:
-
Place 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in a round-bottom flask.
-
Add a high-boiling solvent such as quinoline and a catalytic amount of copper powder.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture and dilute with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl (to remove quinoline), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude 4-tetralone by vacuum distillation or column chromatography.
-
Sources
The Tetralone Scaffold: A Privileged Structure in Medicinal Chemistry - Application Notes for 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
The tetralone motif, a bicyclic aromatic ketone, represents a cornerstone in the edifice of medicinal chemistry. Its rigid, yet conformationally adaptable, structure serves as a versatile scaffold for the design and synthesis of a diverse array of biologically active molecules.[1][2] Derivatives of the tetralone core have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antitumor, and effects on the central nervous system.[1] Notably, the well-known antidepressant sertraline features a tetralone-derived core structure, highlighting the clinical significance of this chemical class.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of a key tetralone derivative: 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid .
The presence of both a ketone and a carboxylic acid functional group on the tetrahydronaphthalene framework offers multiple points for chemical modification, making it an attractive starting point for the development of novel therapeutic agents. The carboxylic acid moiety, in particular, is a common feature in many drugs, often contributing to target binding through electrostatic interactions.[3] However, it can also present challenges related to pharmacokinetic properties, which has led to the exploration of bioisosteric replacements.[4] Understanding the chemistry and biological potential of this core structure is therefore of paramount importance for the medicinal chemist.
Synthetic Pathways and Methodologies
The synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is most effectively achieved through a two-step sequence involving the preparation of a dicarboxylic acid precursor followed by an intramolecular Friedel-Crafts acylation. This classical yet robust approach allows for the efficient construction of the tetralone ring system.
Figure 1: General synthetic workflow for 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Protocol 1: Synthesis of 2-Phenyl-1,4-butanedioic acid (Precursor)
This protocol outlines the synthesis of the dicarboxylic acid precursor necessary for the subsequent cyclization step. The choice of starting materials and reaction conditions is critical for achieving a good yield of the desired product.
Materials:
-
Phenylsuccinic anhydride
-
Malonic acid
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium sulfate (anhydrous)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
Procedure:
-
To a stirred solution of phenylsuccinic anhydride (1 equivalent) in anhydrous toluene, add malonic acid (1.1 equivalents) and a catalytic amount of anhydrous pyridine.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing a mixture of diethyl ether and water.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 2-phenyl-1,4-butanedioic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Protocol 2: Synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
This protocol details the intramolecular Friedel-Crafts acylation to form the tetralone ring. The choice of the cyclizing agent is crucial for the efficiency of this reaction. Polyphosphoric acid (PPA) is a commonly used and effective reagent for this transformation.[1]
Materials:
-
2-Phenyl-1,4-butanedioic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)
-
Ice-water bath
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Round-bottom flask
-
Mechanical stirrer
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, place 2-phenyl-1,4-butanedioic acid (1 equivalent).
-
Carefully add polyphosphoric acid (approximately 10 times the weight of the dicarboxylic acid) to the flask while stirring.
-
Heat the mixture to 80-100 °C and maintain for 2-4 hours. The reaction mixture will become viscous and change color. Monitor the reaction by TLC.
-
After the reaction is complete, cool the flask in an ice-water bath and slowly add crushed ice to the viscous mixture with vigorous stirring to decompose the PPA.
-
Once the PPA is fully hydrolyzed, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid product.
-
Separate the aqueous layer containing the sodium salt of the product and acidify it with concentrated hydrochloric acid until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Characterization and Data
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
| Technique | Expected Observations |
| Melting Point | A sharp melting point is indicative of a pure compound. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the methine proton at the 1-position, and the diastereotopic methylene protons of the tetralone ring. The carboxylic acid proton will appear as a broad singlet. |
| ¹³C NMR | The spectrum will display signals for the carbonyl carbon of the ketone, the carboxylic acid carbonyl, the aromatic carbons, and the aliphatic carbons of the tetralone ring. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the target compound (C₁₁H₁₀O₃, MW: 190.19 g/mol ).[5] |
| Infrared (IR) | Characteristic absorption bands for the C=O stretch of the ketone, the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid will be present. |
Applications in Medicinal Chemistry and Biological Evaluation
The 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid scaffold is a valuable starting point for the synthesis of libraries of compounds for screening against various biological targets.
Figure 2: Potential medicinal chemistry applications derived from the core scaffold.
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound (and a positive control, e.g., doxorubicin) in the cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.
Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compound and a positive control antibiotic (e.g., ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).[7]
-
Incubate the plate at 37 °C for 16-20 hours.[7]
-
After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7]
Conclusion
The 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid scaffold is a privileged structure in medicinal chemistry, offering a robust starting point for the development of novel therapeutic agents. The synthetic protocols provided herein are based on well-established chemical principles and can be readily adapted for the synthesis of a wide range of derivatives. The biological evaluation methods outlined provide a framework for the initial screening of these compounds for potential anticancer and antibacterial activities. Further exploration of structure-activity relationships (SAR) by systematically modifying the core structure will be crucial in optimizing the potency and selectivity of future drug candidates derived from this versatile scaffold.
References
-
Motiwala, H. F., Vekariya, R. H., & Aubé, J. (2015). 1,1,1,3,3,3-Hexafluoro-2-propanol as a Remarkable Solvent for Intramolecular Friedel–Crafts Acylation of Arylalkyl Acid Chlorides. Organic Letters, 17(21), 5484–5487. [Link]
-
Nguyen, H. T., Le, N., Kawazoe, Y., Pham-Tran, N.-N., & Tran, P. H. (2022). Intermolecular and Intramolecular Friedel–Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. ChemistrySelect, 7(4). [Link]
-
Organic Syntheses. α-TETRALONE. [Link]
-
Pazdera, P., & Šimbera, J. (n.d.). Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. [Link]
-
Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
-
Babu, B. H., & Kumar, M. (2013). Synthesis of 4-Aryl-3-ethoxycarbonyl-1-oxo-1,2,3,4-tetrahydronaphthalene. International Journal of Chemical and Pharmaceutical Sciences, 4(2), 93-96. [Link]
-
Gauni, B., & Purohit, D. M. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(1), 2-13. [Link]
-
Pettit, F. H., Yeaman, S. J., & Reed, L. J. (1978). Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney. Proceedings of the National Academy of Sciences of the United States of America, 75(10), 4881–4885. [Link]
-
Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Future Medicinal Chemistry, 14(3), 185-202. [Link]
-
NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]
-
Ataman Kimya. 1,2,3,4-TETRAHYDRONAPHTHALENE. [Link]
-
Domling, A., & Ali, T. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC Medicinal Chemistry, 14(6), 1039-1047. [Link]
-
MacMillan, D. W. C., et al. (2019). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Journal of Medicinal Chemistry, 62(21), 9479-9503. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
PubChem. 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. [Link]
-
Batwal, S. S., & Argade, N. P. (2015). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2015(6), 230-258. [Link]
-
Leonardi, M., et al. (2020). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 25(21), 5036. [Link]
-
Wikipedia. Schmidt reaction. [Link]
-
Li, J., et al. (2021). A Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances, 11(16), 9235-9243. [Link]
- U.S. Patent No. 5,298,653. (1994). Process for preparing 1,2,3,4-butanetetracarboxylic acid.
-
YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
Ghorab, M. M., et al. (2015). Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. Arkivoc, 2015(6), 288-361. [Link]
-
Cheméo. 1,2,3,4-Tetrahydronaphthalene-d12. [Link]
-
Witan, J., et al. (2020). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules, 25(18), 4239. [Link]
-
Li, S., et al. (2014). The carboxylic acid reduction pathway in Nocardia. Purification and characterization of the aldehyde reductase. The Journal of Biological Chemistry, 289(9), 5949-5959. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | C11H10O3 | CID 222964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ncert.nic.in [ncert.nic.in]
- 7. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols: Investigating 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid for Anti-Inflammatory Drug Design
Introduction: The Therapeutic Potential of the Tetralone Scaffold
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.[1] Consequently, the search for novel small molecules that can modulate these inflammatory pathways remains a cornerstone of modern drug discovery.
The α-tetralone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The inherent structure of 1-tetralone, a benzo-fused cyclohexanone, provides a versatile backbone for the synthesis of therapeutically relevant compounds.[5][6] Notably, certain tetralone derivatives have demonstrated the ability to inhibit reactive oxygen species (ROS) production in lipopolysaccharide (LPS)-stimulated macrophages, a key cellular event in the inflammatory cascade.[5] This has led to a growing interest in exploring the anti-inflammatory potential of novel tetralone analogs.
This document provides a comprehensive guide for researchers and drug development professionals on the investigation of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid as a potential anti-inflammatory agent. We will delve into the hypothetical mechanism of action based on related structures, provide detailed protocols for in vitro evaluation, and discuss the structure-activity relationships that may guide future optimization.
Hypothesized Mechanism of Action: Targeting the Crossroads of Inflammation
While direct evidence for 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is yet to be established, we can hypothesize its potential anti-inflammatory mechanism based on the known activities of structurally related tetralone and carboxylic acid-containing compounds.[7] The primary signaling pathway implicated in inflammation and a likely target is the NF-κB pathway.[1][8]
The NF-κB Signaling Cascade: A Prime Target
The NF-κB signaling pathway is a central regulator of the inflammatory response.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, activate the IκB kinase (IKK) complex.[9] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).[10]
Hypothesized Modulation of the NF-κB Pathway by 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Caption: Hypothesized mechanism of action for the test compound on the NF-κB signaling pathway.
Cyclooxygenase-2 (COX-2) Inhibition: A Downstream Target
COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. The structural features of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, particularly the carboxylic acid group, bear some resemblance to pharmacophores found in certain COX inhibitors.[7] Therefore, it is plausible that this compound could also exert anti-inflammatory effects through the direct inhibition of COX-2.
Experimental Protocols for In Vitro Evaluation
The following protocols are designed to provide a robust framework for the initial in vitro screening of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid for anti-inflammatory activity.
Experimental Workflow Overview
Sources
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB - Wikipedia [en.wikipedia.org]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. purformhealth.com [purformhealth.com]
Characterization of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid: A Detailed Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid . Given the limited direct literature on this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to provide robust protocols and theoretical data. This approach ensures a scientifically grounded framework for its synthesis, analysis, and potential biological evaluation.
Introduction and Scientific Context
4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid belongs to the tetralone class of compounds, which are bicyclic aromatic ketones. The tetralone scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active molecules with applications including antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] The presence of a carboxylic acid moiety suggests potential for mimicking endogenous ligands, forming specific salt bridges with biological targets, and influencing pharmacokinetic properties.[3] The strategic placement of the carboxyl group at the 1-position of the tetralone ring introduces a chiral center, opening possibilities for stereoselective interactions with biological systems.
This guide will detail a proposed synthetic route, comprehensive analytical characterization methods, and protocols for preliminary biological screening.
Physicochemical Properties and Structural Information
A summary of the key physicochemical properties of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is presented in the table below. These values are primarily computed predictions due to the absence of extensive experimental data in the public domain.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | N/A |
| Molecular Weight | 190.19 g/mol | [4] |
| CAS Number | 3123-46-4 | Sinfoo Biotech |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| pKa | ~4-5 (predicted for carboxylic acid) | N/A |
| LogP | 1.2 (computed) | [4] |
Synthesis Protocol
Workflow for the Synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Sources
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. This compound is a key intermediate in the synthesis of various biologically active molecules. The developed method is tailored for researchers, scientists, and professionals in drug development, offering a reliable protocol for purity assessment and quantification. The method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, ensuring excellent peak shape and resolution. UV detection is performed at a wavelength determined to be optimal for this chromophore-containing molecule. The protocol has been subjected to rigorous validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.
Introduction
4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a significant building block in medicinal chemistry and pharmaceutical research. Its tetralone core is a feature of numerous compounds with diverse pharmacological activities. Accurate and reliable quantification of this intermediate is critical to ensure the quality and purity of subsequent active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. This document provides a comprehensive guide to a validated HPLC method specifically developed for 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
The method development was guided by the physicochemical properties of the analyte. As a carboxylic acid, the ionization of the molecule is pH-dependent. The presence of a tetralone moiety, a conjugated aromatic ketone, provides a strong chromophore for UV detection. The developed reversed-phase method ensures the retention and separation of this moderately polar compound from potential impurities.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
| Property | Estimated Value/Information | Rationale/Source |
| Molecular Formula | C₁₁H₁₀O₃ | Based on chemical structure. |
| Molecular Weight | 190.19 g/mol | Calculated from the molecular formula.[1] |
| pKa | ~4.2 | Estimated based on the predicted pKa of the structurally similar 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. |
| logP (octanol-water) | ~1.5 - 2.5 | Estimated based on the XLogP3 of the 2-carboxylic acid isomer (1.2) and the 1-carboxylic acid without the oxo group (2.4). The oxo group increases polarity.[1] |
| Solubility | Soluble in methanol and other organic solvents. Limited solubility in acidic water, higher solubility in neutral to basic aqueous solutions. | Based on the properties of the parent tetralin structure (soluble in organic solvents) and the presence of a polar carboxylic acid group.[2] |
| UV Absorbance | Strong absorbance expected in the 220-280 nm range. | The conjugated system of the aromatic ring and the ketone functionality will result in significant UV absorption. Carboxylic acids themselves absorb around 210 nm, and this is shifted to higher wavelengths due to conjugation.[3] |
Experimental Protocol
Materials and Reagents
-
4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (85%, analytical grade)
-
0.45 µm PTFE syringe filters
Instrumentation
A standard HPLC system equipped with the following components is suitable:
-
Quaternary or Binary Gradient Pump
-
Autosampler with temperature control
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
| Parameter | Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides good retention for moderately polar compounds like the target analyte. |
| Mobile Phase A | 0.1% Phosphoric acid in Water (v/v) | The acidic mobile phase (pH ~2-3) suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak symmetry. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase HPLC. |
| Gradient Elution | 0-15 min: 30-70% B15-17 min: 70-30% B17-20 min: 30% B (equilibration) | A gradient is employed to ensure elution of the analyte with a good peak shape and to remove any less polar impurities from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 245 nm | The optimal wavelength should be determined by running a UV scan of the analyte. 245 nm is a good starting point based on the conjugated system. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | This mixture ensures the solubility of the analyte and is compatible with the mobile phase. |
Preparation of Solutions
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix well.
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in a known volume of the sample diluent to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm PTFE syringe filter before injection.
Method Validation Protocol
The developed method was validated according to the ICH Q2(R1) guidelines.[4]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by analyzing a blank (diluent), a placebo (if applicable), and the analyte spiked with potential impurities. The peak for 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid should be well-resolved from any other peaks. A photodiode array detector can be used to assess peak purity.
Linearity
The linearity of the method was established by constructing a calibration curve with at least five concentrations of the reference standard over the range of 1-100 µg/mL. The peak area versus concentration data should be subjected to linear regression analysis. The correlation coefficient (r²) should be greater than 0.999.
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be less than 2%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on two different days, by two different analysts, or on two different instruments. The RSD should be less than 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits for each variation.
Visualization of the Workflow
Caption: A flowchart of the HPLC analysis workflow.
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications in the pharmaceutical industry. The detailed protocol and validation guidelines presented here should enable other scientists to readily implement this method in their laboratories.
References
- Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
- European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- PubChem. (n.d.). 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
- PubChem. (n.d.). 1,2,3,4-Tetrahydro-1-naphthoic acid.
- TCI Chemicals. (n.d.). 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid.
- JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.
- ResearchGate. (n.d.). Typical UV spectra of the different compound types.
- International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
- 1. 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | C11H10O3 | CID 222964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid | 1914-65-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
Mass spectrometry of "4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid"
An Application Note and Protocol for the Mass Spectetric Analysis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the analysis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This molecule, a functionalized tetralone derivative, is of interest in pharmaceutical research and drug development as a potential synthetic intermediate or metabolite. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering robust protocols for sample preparation, chromatographic separation, and mass spectrometric detection and quantification. We will explore the principles behind method development, including the rationale for selecting ionization modes and predicting fragmentation patterns, to ensure both scientific integrity and practical applicability.
Introduction: The Analytical Imperative
4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a bifunctional molecule featuring a tetralone core, a ketone, and a carboxylic acid group. This chemical architecture makes it a valuable building block in organic synthesis and a potential metabolite in drug metabolism studies. Accurate and sensitive detection of such molecules is crucial for pharmacokinetic studies, impurity profiling, and process chemistry optimization. LC-MS/MS stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[1] This guide explains the causality behind the experimental choices, providing a self-validating system for its analysis.
Physicochemical Properties
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| IUPAC Name | 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | PubChem |
| Molecular Formula | C₁₁H₁₀O₃ | PubChem |
| Molecular Weight | 190.19 g/mol | [2] |
| Exact Mass | 190.062994 Da | [2] |
| Predicted XLogP3 | 1.2 | [2] |
| Structure | PubChem |
The presence of a carboxylic acid group (pKa ≈ 4-5) suggests that the molecule will be readily deprotonated, making it an excellent candidate for negative ion mode electrospray ionization (ESI).[3][4] The moderate lipophilicity (XLogP3 ≈ 1.2) indicates good compatibility with reversed-phase liquid chromatography (RPLC).
Principle and Methodology: A Strategic Approach
Our strategy is centered around developing a selective and sensitive LC-MS/MS method. The workflow is designed to isolate the analyte from a sample matrix, achieve sharp chromatographic peaks, and generate a unique mass spectral signature for confident identification and quantification.
Caption: Overall analytical workflow from sample to result.
The Rationale for Negative Ion Mode ESI
Carboxylic acids are archetypal candidates for negative ion mode ESI. In the high pH environment of the ESI droplet surface, the acidic proton is easily abstracted, forming a stable carboxylate anion, [M-H]⁻. This process is highly efficient and typically results in a very strong signal with minimal in-source fragmentation, making it the logical choice for achieving low detection limits.[3][4]
The Logic of Tandem Mass Spectrometry (MS/MS)
Tandem MS provides an orthogonal layer of selectivity, which is essential for analysis in complex matrices.[1] By selecting the [M-H]⁻ precursor ion and subjecting it to collision-induced dissociation (CID), we generate characteristic product ions. This transition from a specific precursor to a specific product ion (a technique known as Selected Reaction Monitoring, or SRM) is unique to the analyte, effectively filtering out background noise and interferences.
Experimental Protocols
Protocol 1: Sample Preparation (from Plasma)
This protocol is a self-validating system as it includes a protein precipitation step, which is a standard and effective method for cleaning up plasma samples for small molecule analysis.
-
Aliquot : Transfer 100 µL of plasma sample to a 1.5 mL microcentrifuge tube.
-
Spike : Add internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Precipitation : Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the analyte protonated and improves precipitation efficiency.
-
Vortex : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge : Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer : Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). This step ensures compatibility with the LC system and helps to focus the analyte band on the column head.
-
Analyze : Inject onto the LC-MS/MS system.
Protocol 2: LC-MS/MS Method Development
The choice of a C18 column is based on the molecule's aromaticity and moderate hydrophobicity, which will provide good retention.[5] The gradient elution allows for efficient separation from more polar and less polar contaminants.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent resolving power for small molecules. The 2.1 mm ID is ideal for standard LC-MS flow rates.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to control analyte ionization state and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low viscosity and UV cutoff. |
| Gradient | 5% B to 95% B over 5 min | A standard gradient for screening and separating compounds with varying polarities. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column to ensure efficient ionization.[5] |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak symmetry. |
| Injection Vol. | 5 µL | A typical volume to avoid column overloading while ensuring sensitivity. |
Table 2: Mass Spectrometry Parameters (Negative ESI)
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Optimal for the deprotonation of the carboxylic acid group.[3] |
| Scan Type | Selected Reaction Monitoring (SRM) | For highest sensitivity and selectivity in quantitative analysis. |
| Capillary Voltage | -3.0 kV | Standard voltage to ensure efficient spray and ion generation. |
| Source Temp. | 150 °C | Maintains analyte stability during desolvation. |
| Desolvation Temp. | 400 °C | Facilitates efficient solvent evaporation from ESI droplets. |
| Gas Flow | Instrument Dependent | Optimized to aid in desolvation and ion transport. |
| Collision Gas | Argon | Inert gas used for efficient collision-induced dissociation (CID). |
Results and Discussion: Deciphering the Mass Spectrum
Precursor Ion Selection
In negative ion mode, the dominant precursor ion is expected to be the deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 189.055. This ion will be selected in the first quadrupole (Q1) for fragmentation analysis.
Fragmentation Pathway Analysis
The MS/MS fragmentation of the [M-H]⁻ ion of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is predictable based on its functional groups. The primary fragmentation events involve neutral losses from the carboxylate group and cleavages within the alicyclic ring.
Caption: Predicted fragmentation pathway for [M-H]⁻.
-
Loss of Water (H₂O): A common fragmentation for ions with available protons near an oxygen atom. The resulting ion at m/z 171.045 is a plausible, albeit likely minor, fragment.
-
Loss of Carbon Dioxide (CO₂): This is the most characteristic fragmentation of deprotonated carboxylic acids.[6] The decarboxylation leads to a highly stable carbanion at m/z 145.066. This transition is often the most intense and is ideal for use as a "quantifier" ion in SRM assays.
-
Sequential Loss of CO: Following decarboxylation, the resulting ion can lose carbon monoxide from the ketone group, yielding a fragment at m/z 117.066. This provides a second, "qualifier" transition that adds confidence to the identification.
Protocol 3: Quantitative SRM Method Setup
This protocol provides a self-validating system by using two distinct transitions, a quantifier for measurement and a qualifier for identity confirmation. The ratio of these two signals should be constant across all samples and standards.
-
Instrument Setup : Set up the mass spectrometer in negative ESI and SRM mode using the parameters from Table 2.
-
Infusion : Infuse a pure standard solution of the analyte (approx. 1 µg/mL) to optimize the precursor ion signal and collision energy.
-
Collision Energy (CE) Optimization : While monitoring the precursor at m/z 189.1, ramp the collision energy (e.g., from 5 to 40 eV) to find the optimal value that maximizes the signal for each product ion.
-
SRM Transition Programming : Program the instrument to monitor the transitions identified in the CE optimization.
Table 3: Proposed SRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use | Optimized CE (eV) |
| 4-Oxo-tetralin-1-CA | 189.1 | 145.1 | Quantifier | User Determined |
| 4-Oxo-tetralin-1-CA | 189.1 | 117.1 | Qualifier | User Determined |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid by LC-MS/MS. By leveraging the inherent chemical properties of the analyte—specifically its acidic nature—a highly sensitive and selective method using negative ion mode ESI has been developed. The predicted fragmentation patterns and step-by-step protocols offer a clear path for researchers in drug development and related fields to establish robust quantitative assays. The principles outlined here are broadly applicable to the analysis of other small molecules containing carboxylic acid functionalities.
References
-
Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved January 28, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12598146, 1,2,3,4-Tetrahydro-1-naphthoic acid. Retrieved January 28, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222964, 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Retrieved January 28, 2026, from [Link].
-
Kent, M., & El-Elimat, T. (2007). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 79(19), 7467–7476. [Link]
-
Kopf, T., et al. (2021). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 413, 2185–2196. [Link]
-
Restek Corporation. (2021, November 25). LC-MS/MS Method Development for Drug Analysis [Video]. YouTube. [Link]
-
De Sá, S. S., et al. (2022). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 56(12), 8963–8973. [Link]
-
Kruve, A., & Lõkov, M. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(10), 1613-1620. [Link]
-
Dong, M. W. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review, 19(6). [Link]
-
Abdel-Wahab, B. F., et al. (2011). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Revista de la Societat Catalana de Química, 10, 48-55. [Link]
-
Feng, X., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Journal of the American Society for Mass Spectrometry, 33(6), 1018–1028. [Link]
-
Pinto, G. D. C., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4826. [Link]
-
De Sá, S. S., et al. (2022). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 56(12), 8963–8973. [Link]
-
Kruve, A., & Lõkov, M. (2007). A Systematic Study of Carboxylic Acids in Negative Ion Mode Electrospray Ionisation Mass Spectrometry Providing a Structural Model for Ion Suppression. Rapid Communications in Mass Spectrometry, 21(10), 1613-1620. [Link]
-
Chemistry LibreTexts. (2022). 6.3: Rearrangement. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved January 28, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,2,3,4-Tetrahydronaphthalene-d12 (CAS 75840-23-2). Retrieved January 28, 2026, from [Link]
-
Wang, Y., et al. (2019). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry, 54(5), 447-455. [Link]
-
mVOC. (n.d.). 1,2,3,4-Tetrahydronaphthalene. Retrieved January 28, 2026, from [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | C11H10O3 | CID 222964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. revroum.lew.ro [revroum.lew.ro]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the synthesis of this important molecule, aiming to improve your reaction yields and final product purity.
Introduction
4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a valuable building block in medicinal chemistry and organic synthesis. Its synthesis, while conceptually straightforward, often presents challenges that can lead to diminished yields and purification difficulties. This guide will focus on the two most common synthetic pathways, providing insights into potential pitfalls and strategies for optimization.
Synthetic Strategies Overview
Two primary routes are typically employed for the synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid:
-
Route A: Intramolecular Friedel-Crafts Acylation. This classic approach involves the cyclization of a substituted 4-phenylbutyric acid precursor.
-
Route B: Hydrolysis of a Nitrile Precursor. This method involves the synthesis of 1-cyano-4-oxo-1,2,3,4-tetrahydronaphthalene, followed by hydrolysis to the desired carboxylic acid.
Below, we will explore the common issues and solutions for each of these synthetic routes.
Troubleshooting Guide: Route A - Intramolecular Friedel-Crafts Acylation
This route typically starts from a precursor like 4-(1-carboxyphenyl)butanoic acid or a related derivative, which is then cyclized using a strong acid catalyst.
Diagram: Workflow for Friedel-Crafts Acylation Route
Caption: A typical workflow for the synthesis via intramolecular Friedel-Crafts acylation.
Common Problems and Solutions
Question 1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes?
Answer:
Several factors can contribute to low yields in Friedel-Crafts acylation:
-
Insufficient Catalyst Activity: The activity of Lewis acids like aluminum chloride (AlCl₃) is highly dependent on their purity and anhydrous conditions. Exposure to atmospheric moisture can significantly reduce their efficacy. Polyphosphoric acid (PPA) can also vary in its phosphorylating ability depending on its age and storage.
-
Solution: Use freshly opened or properly stored AlCl₃. For PPA, ensure it is of a grade suitable for synthesis and has not absorbed significant amounts of water. Consider using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) as a powerful alternative.[1]
-
-
Inappropriate Reaction Temperature: The activation energy for the intramolecular cyclization may not be reached at lower temperatures. Conversely, excessively high temperatures can lead to decomposition and side reactions.
-
Solution: The optimal temperature is substrate-dependent. For PPA-catalyzed reactions, temperatures often range from 80-140°C. For AlCl₃, the reaction may proceed at lower temperatures. We recommend performing small-scale trials to determine the optimal temperature for your specific precursor.
-
-
Deactivating Substituents: If your arylbutyric acid precursor has strongly electron-withdrawing groups on the aromatic ring, the Friedel-Crafts reaction will be significantly slower or may not occur at all.
-
Solution: If possible, choose a synthetic route that installs such groups after the cyclization. Alternatively, a more potent catalyst system may be required.
-
Question 2: I am observing the formation of multiple products and my final product is impure. What are the common side reactions?
Answer:
Impurity formation is a common issue and can often be attributed to the following side reactions:
-
Intermolecular Acylation: At high concentrations, the acylating agent can react with a second molecule of the starting material, leading to polymeric byproducts.
-
Solution: Employing high dilution conditions can favor the intramolecular pathway. This involves using a larger volume of solvent for the reaction.
-
-
Isomer Formation: Depending on the substitution pattern of the aromatic ring, acylation may occur at an undesired position, leading to constitutional isomers that can be difficult to separate.
-
Solution: The regioselectivity is governed by the directing effects of the substituents on the aromatic ring. Careful consideration of the electronics and sterics of your precursor is crucial. In some cases, using a bulkier Lewis acid can enhance selectivity for the less sterically hindered position.
-
-
Dehydration or Decarboxylation: At elevated temperatures, especially with strong acids, side reactions involving the carboxylic acid moiety can occur.
-
Solution: Optimize the reaction temperature and time to be just sufficient for the cyclization to complete. Monitor the reaction progress closely using an appropriate technique like Thin Layer Chromatography (TLC).
-
Table 1: Comparison of Common Catalysts for Friedel-Crafts Acylation
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 80-140°C, neat or with solvent | Easy to handle, acts as both catalyst and solvent.[2][3] | Can be viscous and difficult to stir; workup can be challenging. |
| Aluminum Chloride (AlCl₃) | 0°C to RT, in an inert solvent (e.g., CS₂, CH₂Cl₂) | High reactivity, often effective at lower temperatures. | Highly hygroscopic, requires strictly anhydrous conditions; can promote side reactions. |
| Methanesulfonic Acid | 80-120°C | Strong Brønsted acid, can be easier to handle than PPA.[4] | Can cause charring at higher temperatures. |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | RT to 100°C | Very powerful dehydrating and cyclizing agent.[1] | Highly corrosive, requires careful handling. |
Troubleshooting Guide: Route B - Hydrolysis of a Nitrile Precursor
This alternative route involves the preparation of 1-cyano-4-oxo-1,2,3,4-tetrahydronaphthalene, which is then hydrolyzed to the carboxylic acid.
Diagram: Workflow for Nitrile Hydrolysis Route
Sources
Technical Support Center: Recrystallization of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Welcome to the comprehensive technical support guide for the recrystallization of "4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid." This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the purification of this valuable synthetic intermediate. The following sections are structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid that influence its recrystallization?
A1: The recrystallization behavior of this molecule is governed by the interplay of its three main structural components:
-
The Aromatic Ring: The benzene ring is nonpolar and will favor interactions with nonpolar solvents.
-
The Ketone Group: The ketone is a polar functional group that can act as a hydrogen bond acceptor.
-
The Carboxylic Acid Group: This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. The presence of the carboxylic acid group often leads to the formation of strong intermolecular hydrogen bonds, resulting in a crystalline solid.
The combination of these features results in a molecule of moderate to high polarity, which will be a key factor in solvent selection.
Q2: What are the primary goals of recrystallizing this compound?
A2: The primary objectives are to:
-
Remove impurities from the crude product.
-
Obtain a product with high purity, suitable for downstream applications.
-
Isolate a specific polymorph if multiple crystalline forms exist.
-
Improve the handling characteristics of the solid by obtaining well-defined crystals.
Q3: What are the most likely impurities I might encounter?
A3: The impurities will largely depend on the synthetic route used. However, common impurities could include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Byproducts of cyclization: If the tetralone ring was formed via an intramolecular Friedel-Crafts acylation, byproducts from incomplete or alternative cyclizations might be present.
-
Reagents from carboxylation: Reagents used to introduce the carboxylic acid group.
-
Decarboxylation products: While this is a γ-keto acid and less prone to decarboxylation than a β-keto acid, some degradation may occur if the compound is subjected to high temperatures for extended periods.[1]
Solvent Selection for Recrystallization
The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
Recommended Solvents for Initial Screening:
Based on the functional groups present, the following solvents are recommended for initial small-scale screening:
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Isopropanol | The hydroxyl group can hydrogen bond with both the ketone and carboxylic acid, making them good candidates for dissolving the compound when hot. |
| Ketones | Acetone | The principle of "like dissolves like" suggests that acetone could be an effective solvent.[2] |
| Esters | Ethyl Acetate | Offers a balance of polarity and is a good solvent for many organic compounds. |
| Aromatic Hydrocarbons | Toluene | The aromatic ring of toluene can interact favorably with the naphthalene core of the molecule. |
| Water | Due to the highly polar carboxylic acid, water could be a suitable solvent, especially in a mixed solvent system. |
Solvent Selection Workflow
The following diagram outlines a systematic approach to selecting an appropriate recrystallization solvent:
Caption: A workflow for selecting a suitable recrystallization solvent.
Experimental Protocol: Recrystallization
This protocol provides a general guideline. The choice of solvent and the volumes used should be optimized based on your initial screening experiments.
-
Dissolution:
-
Place the crude "4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid" in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture to the boiling point of the solvent while stirring.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Determine the melting point of the purified product and compare it to the literature value (if available) or the crude material to assess purity.
-
Troubleshooting Guide
Problem 1: The compound "oils out" instead of crystallizing.
Cause: This occurs when the compound comes out of solution at a temperature above its melting point. The presence of impurities can also lower the melting point, exacerbating this issue.
Solutions:
-
Increase the solvent volume: Add more of the hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
-
Lower the crystallization temperature: If using a high-boiling point solvent, switch to a lower-boiling point solvent.
-
Use a mixed solvent system: Dissolve the compound in a good solvent and then add a poor solvent at a lower temperature.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce nucleation.
-
Seed the solution: Add a small crystal of the pure compound to the cooled solution to provide a nucleation site.
Problem 2: No crystals form upon cooling.
Cause: The solution may be too dilute, or the cooling process may be too rapid.
Solutions:
-
Concentrate the solution: Reheat the solution and boil off some of the solvent to increase the concentration.
-
Induce crystallization: Try scratching the flask or seeding the solution as described above.
-
Ensure sufficient cooling: Leave the solution in an ice bath for an extended period.
-
Change the solvent: The compound may be too soluble in the chosen solvent even at low temperatures.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021. Available at: [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Brooks/Cole, Cengage Learning.
-
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Available at: [Link]
-
Wikipedia. 1-Tetralone. Available at: [Link]
-
ACS Publications. Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. Available at: [Link]
-
Master Organic Chemistry. Decarboxylation. Available at: [Link]
- Finnegan, R. A., & Bachman, P. L. (1965). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Journal of Organic Chemistry, 30(12), 4145-4147.
-
National Center for Biotechnology Information. (2RS,8aRS)-6-Oxo-1,2,3,4,6,7,8,8a-octahydronaphthalene-2-carboxylic acid. Available at: [Link]
Sources
Technical Support Center: Synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and impurities encountered during this synthesis, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.
Problem 1: Low or No Yield of the Final Product
Question: I performed the two-step synthesis (Friedel-Crafts acylation followed by intramolecular cyclization) but obtained a very low yield of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. What could have gone wrong?
Answer:
Low yield is a common issue that can stem from several factors in this multi-step synthesis. Let's break down the potential causes by reaction stage:
Stage 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride
-
Inactive Catalyst: The Lewis acid catalyst (commonly AlCl₃) is extremely sensitive to moisture. Inadequate handling, such as weighing it in an open atmosphere or using wet glassware, can lead to deactivation and halt the reaction.
-
Insufficient Catalyst: Friedel-Crafts acylation, unlike alkylation, requires a stoichiometric amount of the Lewis acid catalyst. This is because the product ketone coordinates with the Lewis acid, rendering it inactive.[1][2] Ensure you are using at least two equivalents of AlCl₃ per equivalent of succinic anhydride.
-
Poor Quality Starting Materials: Impurities in benzene or succinic anhydride can interfere with the reaction. For instance, sulfur-containing impurities in the aromatic starting material can poison the catalyst.[3]
-
Incorrect Reaction Temperature: The initial reaction of benzene and succinic anhydride is typically performed at low temperatures (0-10 °C) and then allowed to warm up.[4] Running the reaction at too high a temperature initially can lead to side reactions and degradation.
Stage 2: Intramolecular Friedel-Crafts Cyclization
-
Ineffective Cyclizing Agent: Polyphosphoric acid (PPA) or concentrated sulfuric acid are commonly used for this step. Old or improperly stored PPA can have reduced efficacy. The choice and condition of the acid are critical for driving the reaction to completion.
-
Incomplete Reaction: The cyclization step may require prolonged heating. If the reaction time is too short or the temperature is too low, you will have a significant amount of the uncyclized intermediate, 4-phenyl-4-oxobutanoic acid, remaining.
-
Deactivating Groups: If you are using a substituted benzene as your starting material, the presence of strongly deactivating groups (e.g., -NO₂, -CF₃) on the aromatic ring can hinder or prevent the Friedel-Crafts reactions.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Problem 2: Unexpected Peaks in Analytical Data (NMR, HPLC, MS)
Question: My final product shows unexpected peaks in the ¹H NMR spectrum and multiple peaks in the HPLC chromatogram. What are the likely impurities?
Answer:
The presence of unexpected peaks indicates that your product is not pure. The identity of these impurities depends on which side reactions have occurred.
| Potential Impurity | Origin | Analytical Signature (Typical) |
| 4-phenyl-4-oxobutanoic acid | Incomplete intramolecular cyclization. | ¹H NMR: Distinct aromatic protons (multiplets around 7.4-8.0 ppm), two methylene triplets around 2.8 and 3.2 ppm. HPLC: A separate peak, likely with a different retention time than the final product. |
| Isomeric Products | If using a substituted benzene, Friedel-Crafts acylation can occur at different positions (ortho, meta, para). | ¹H NMR: Complex aromatic region with multiple sets of signals. HPLC: Multiple, closely eluting peaks. |
| Succinic Acid | Hydrolysis of unreacted succinic anhydride during workup. | ¹H NMR: A singlet around 2.6 ppm in D₂O. Often removed during aqueous workup. |
| Benzene/Substituted Benzene | Unreacted starting material. | ¹H NMR: Characteristic sharp singlet for benzene (around 7.3 ppm) or signals corresponding to the substituted arene. Volatile, may be removed during solvent evaporation. |
| Polymeric/Tar-like substances | Harsh reaction conditions (high temperature, prolonged reaction times) can lead to polymerization. | ¹H NMR: Broad, unresolved signals in the baseline. Appearance: Dark, oily, or tarry product. |
Analytical Protocol for Impurity Identification:
-
Obtain a High-Resolution Mass Spectrum (HRMS): This will give you the exact mass of your main product and any significant impurities, allowing you to propose molecular formulas.
-
Run a ¹H and ¹³C NMR: Compare the spectra to reference spectra of the starting materials and the expected intermediate (4-phenyl-4-oxobutanoic acid).
-
Utilize HPLC-MS: This is a powerful technique for separating the components of your mixture and getting mass data for each peak, which greatly aids in identification.[5]
Problem 3: The Product is an Oil or a Gummy Solid, Not a Crystalline Material
Question: The literature reports 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid as a solid, but my product is a persistent oil. Why is this happening and how can I purify it?
Answer:
Obtaining an oil instead of a crystalline solid is a strong indication of significant impurities. The presence of multiple compounds, especially unreacted starting materials or isomeric byproducts, can inhibit crystallization.
Causality:
-
Incomplete Cyclization: The most common reason is a mixture of the final product and the intermediate, 4-phenyl-4-oxobutanoic acid. The intermediate can act as a eutectic impurity, lowering the melting point of the mixture and preventing crystallization.
-
Isomeric Impurities: The presence of even small amounts of isomers can disrupt the crystal lattice of the desired product.
-
Residual Solvent: Trapped solvent from the reaction or workup can also result in an oily product.
Purification Protocol:
-
Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer, while neutral impurities (like unreacted benzene) will remain in the organic layer.
-
Separate the aqueous layer and carefully acidify it with cold, dilute HCl to a pH of ~2.
-
The purified carboxylic acid should precipitate out. If it oils out, extract it back into an organic solvent, dry the organic layer with anhydrous sodium sulfate, and evaporate the solvent.
-
-
Recrystallization: If you have a semi-solid product, recrystallization can be effective.
-
Choose a suitable solvent system. A common approach is to dissolve the compound in a hot solvent in which it is soluble and then add a co-solvent in which it is less soluble until the solution becomes turbid.
-
Allow the solution to cool slowly to promote the formation of crystals.
-
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. prepchem.com [prepchem.com]
- 4. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]
- 5. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Welcome to the technical support center for the synthesis and purification of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing starting materials and achieving high purity of the final product. Here, we address specific issues in a question-and-answer format, providing not just protocols, but the scientific reasoning behind them.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common starting material impurity I need to remove from my crude 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid?
A1: Based on the logical synthetic route of alpha-carboxylation of a ketone, the most prevalent starting material impurity is unreacted 4-tetralone (also known as α-tetralone). This technical guide will primarily focus on the separation of your desired keto-acid product from this ketone precursor.
Q2: How can I quickly assess the purity of my product and detect the presence of 4-tetralone?
A2: Thin-Layer Chromatography (TLC) is an excellent initial technique. Your product, the carboxylic acid, is significantly more polar than the starting ketone. Therefore, on a silica gel TLC plate, the 4-tetralone will have a higher Rf value (travel further up the plate) than the 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. For effective visualization, you can use a UV lamp (as both compounds are UV active) or a potassium permanganate stain, which will visualize most organic compounds.[1] A 2,4-dinitrophenylhydrazine (DNPH) stain can also be used, which will specifically stain the ketone starting material, appearing as a yellow to orange spot.
Q3: What are the key differences in chemical properties between my product and the 4-tetralone starting material that I can exploit for purification?
A3: The primary difference is the presence of the acidic carboxylic acid group in your product. This allows for a straightforward separation using acid-base extraction. Additionally, the significant polarity difference is the basis for purification by column chromatography and can also be utilized in selecting an appropriate recrystallization solvent system.
Section 2: Troubleshooting Purification Challenges
This section provides in-depth troubleshooting for common issues encountered during the purification of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Issue 1: My product is contaminated with a significant amount of unreacted 4-tetralone.
This is the most common scenario. Below is a decision tree to guide you on the best purification strategy based on the scale of your reaction and the resources available.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Acid-Base Extraction
Principle: This technique leverages the acidic nature of your carboxylic acid product. By treating the crude mixture with a base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt, while the neutral 4-tetralone remains in the organic phase. Subsequent acidification of the aqueous layer will precipitate your pure product.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (a weak base is sufficient and preferred to avoid potential side reactions with the ketone).
-
Separation: Shake the funnel vigorously, venting frequently to release any pressure buildup from CO2 evolution. Allow the layers to separate. The aqueous layer will contain the sodium salt of your carboxylic acid.
-
Repeat: Drain the aqueous layer and repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the acid.
-
Wash: Combine the aqueous layers and wash with a small amount of fresh organic solvent to remove any residual 4-tetralone.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as concentrated HCl, until the solution is acidic (test with pH paper). Your product, 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Emulsion forms during extraction. | Vigorous shaking with certain solvent combinations. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the funnel to stand for a longer period. |
| Low recovery of the product after acidification. | Incomplete extraction into the aqueous layer. The product may have some solubility in water. | Perform multiple extractions with the base. Ensure complete precipitation by adding acid until no more solid forms and the pH is low. |
| Product still contains 4-tetralone after extraction. | Incomplete separation of layers. 4-tetralone trapped in the aqueous layer. | After combining the aqueous layers, perform a "back-wash" with a fresh portion of the organic solvent before acidification. |
Troubleshooting Guide: Column Chromatography
Principle: This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase. The more polar carboxylic acid will interact more strongly with the polar silica gel and elute later than the less polar 4-tetralone.
Step-by-Step Protocol:
-
Stationary Phase: Prepare a column with silica gel.
-
Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A gradient elution may be necessary, starting with a higher ratio of hexane to elute the 4-tetralone, and gradually increasing the proportion of ethyl acetate to elute your carboxylic acid. To prevent tailing of the acidic product, it is highly recommended to add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with the less polar solvent mixture, collecting fractions. Monitor the fractions by TLC to identify those containing the 4-tetralone.
-
Gradient Elution: Gradually increase the polarity of the mobile phase to elute your desired product.
-
Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | The mobile phase is either too polar or not polar enough. | Adjust the solvent ratio. If the spots are too high (high Rf), decrease the polarity (more hexane). If the spots are too low (low Rf), increase the polarity (more ethyl acetate). |
| Tailing of the carboxylic acid spot on TLC and column. | Strong interaction of the acidic proton with the silica gel. | Add a small amount of acetic acid or formic acid (0.5-1%) to your mobile phase to suppress the ionization of the carboxylic acid.[2] |
| Co-elution of the product and starting material. | The chosen mobile phase does not provide enough resolution. | Optimize the mobile phase using different solvent combinations (e.g., dichloromethane/methanol). A shallower gradient during elution can also improve separation. |
Troubleshooting Guide: Recrystallization
Principle: This technique relies on the difference in solubility of your product and impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the crude product at an elevated temperature but will be a poor solvent for the product at lower temperatures, allowing it to crystallize out while the impurities remain in solution.
Step-by-Step Protocol:
-
Solvent Selection: The key is to find a solvent or solvent system where the solubility of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is high at the boiling point and low at room temperature or below, while 4-tetralone remains soluble at all temperatures. Good starting points for aromatic carboxylic acids include ethanol, methanol, or mixtures such as ethanol/water or toluene/hexane.[3]
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude product until it just dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Troubleshooting:
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The product is too soluble in the chosen solvent, or the solution is not saturated. | Try a less polar solvent or a solvent mixture. You can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| The product "oils out" instead of crystallizing. | The melting point of the solute is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent. Try adding a co-solvent in which the compound is less soluble. Re-heat the oiled-out mixture until it dissolves and allow it to cool more slowly. |
| Crystals are still impure. | The impurity co-precipitated with the product. | The chosen solvent may not be ideal. Try a different solvent system. A second recrystallization may be necessary. |
Section 3: Purity Assessment
Accurate assessment of purity is critical. Here are the expected analytical signatures for your starting material and final product.
Thin-Layer Chromatography (TLC) Data
| Compound | Typical Mobile Phase (Hexane:Ethyl Acetate) | Expected Rf | Visualization |
| 4-Tetralone | 4:1 | ~0.6 | UV, KMnO4, DNPH (yellow/orange) |
| 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | 1:1 (+ 0.5% Acetic Acid) | ~0.4 | UV, KMnO4 |
Spectroscopic Data
1. 4-Tetralone (Starting Material)
-
¹H NMR (CDCl₃, 300 MHz): δ 8.02 (d, 1H, Ar-H), 7.48 (t, 1H, Ar-H), 7.30 (t, 1H, Ar-H), 7.22 (d, 1H, Ar-H), 2.95 (t, 2H, -CH₂-), 2.65 (t, 2H, -CH₂-), 2.12 (p, 2H, -CH₂-).
-
FTIR (neat): ν (cm⁻¹) 1685 (C=O stretch, conjugated ketone), 3060-3020 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch).
2. 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (Product)
-
¹H NMR (CDCl₃, 300 MHz) - Expected Chemical Shifts:
-
~10-12 ppm (broad singlet, 1H): This is the characteristic signal for the carboxylic acid proton (-COOH).
-
~8.1 ppm (d, 1H): Aromatic proton ortho to the carbonyl group.
-
~7.2-7.6 ppm (m, 3H): Other aromatic protons.
-
~3.8-4.0 ppm (dd, 1H): The methine proton at the 1-position (-CH-COOH).
-
~2.2-3.2 ppm (m, 4H): The methylene protons at the 2 and 3 positions.
-
-
FTIR (KBr pellet) - Expected Characteristic Peaks:
-
~3300-2500 cm⁻¹ (very broad): This is the characteristic O-H stretch of a hydrogen-bonded carboxylic acid.
-
~1710 cm⁻¹ (sharp, strong): C=O stretch of the carboxylic acid.
-
~1685 cm⁻¹ (sharp, strong): C=O stretch of the ketone.
-
~1320-1210 cm⁻¹ (strong): C-O stretch of the carboxylic acid.
-
Section 4: Experimental Workflow Diagram
Caption: General experimental workflow for synthesis and purification.
References
-
PubChem. 1-Tetralone. National Institutes of Health. Retrieved from [Link]
-
Reddit. Column chromatography of carboxylic acids? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. TLC tailing and carboxylic acid? Retrieved from [Link]
-
University of the West Indies, Mona, Department of Chemistry. Separation of an Unknown Mixture by Acid/Base Extraction. Retrieved from [Link]
-
DergiPark. An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Retrieved from [Link]
-
Semantic Scholar. Analysis of the 1H NMR spectrum of α‐tetralone. Retrieved from [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and the scientific reasoning behind our recommendations. Our goal is to provide you with a self-validating system for your synthesis, grounded in established chemical principles and practical, field-proven insights.
I. Overview of the Synthesis
The synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically proceeds via an intramolecular Friedel-Crafts acylation of a suitable precursor. This reaction is a powerful tool for forming the tetralone core structure.[1][2] However, scaling up this process from the lab bench to a pilot plant or industrial scale introduces a unique set of challenges that must be carefully managed to ensure a safe, efficient, and reproducible synthesis.
This guide will focus on the common and scalable approach involving the cyclization of a substituted phenylbutyric acid derivative.
II. Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific problems you may encounter during the scale-up of your synthesis in a question-and-answer format.
Question 1: My reaction yield has significantly dropped after moving to a larger reactor. What are the likely causes and how can I fix it?
Answer: A drop in yield upon scale-up is a common issue and can often be attributed to several factors related to mass and heat transfer.
-
Inadequate Mixing: In a larger reactor, achieving homogenous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.
-
Causality: The efficiency of the Lewis acid catalyst, often a solid or a viscous liquid, is highly dependent on its dispersion throughout the reaction medium. Poor mixing leads to inefficient catalyst use and incomplete conversion.
-
Solution:
-
Optimize Agitation: Increase the stirring speed and consider using a different type of impeller (e.g., a pitched-blade turbine for better axial flow) to ensure thorough mixing. For very large reactors, multiple impellers may be necessary.
-
Baffling: Ensure your reactor is properly baffled to prevent vortex formation and promote top-to-bottom mixing.
-
-
-
Poor Temperature Control: Friedel-Crafts acylations are often exothermic.[3] What might be easily controlled with an ice bath in the lab can become a significant heat management challenge in a larger vessel.
-
Causality: The surface area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. Uncontrolled temperature increases can lead to side reactions, such as polymerization or the formation of undesired isomers.
-
Solution:
-
Controlled Reagent Addition: Instead of adding the Lewis acid catalyst all at once, add it portion-wise or as a solution/slurry over an extended period. This allows the cooling system to keep up with the heat generated.
-
Jacketed Reactor with Thermal Fluid: Utilize a reactor with a cooling jacket and a reliable temperature control system. A calorimetric study of the reaction at the lab scale can provide crucial data on the heat of reaction, allowing for proper engineering of the cooling capacity needed for the larger scale.
-
-
Question 2: I am observing the formation of a significant amount of a dark, tarry byproduct. What is it and how can I prevent it?
Answer: The formation of dark, tarry materials is often indicative of polymerization or charring, which can be caused by excessive heat or overly aggressive reaction conditions.
-
Causality: The acylium ion intermediate in a Friedel-Crafts reaction is a potent electrophile. At elevated temperatures, it can react with the product or other aromatic species in an uncontrolled manner, leading to complex polymeric materials.
-
Solution:
-
Strict Temperature Control: Maintain the recommended reaction temperature. A lower temperature, even if it requires a longer reaction time, is often preferable to minimize byproduct formation.
-
Choice of Lewis Acid: Some Lewis acids are more aggressive than others. While aluminum chloride (AlCl₃) is common, it can sometimes lead to more byproducts. Consider exploring milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).[3]
-
Solvent Selection: The choice of solvent can influence the reaction. A solvent that can effectively solvate the reaction intermediates and dissipate heat can help to minimize side reactions. Nitrobenzene or carbon disulfide are traditional solvents for Friedel-Crafts reactions, but due to their toxicity, alternative "greener" solvents are being explored.
-
Question 3: My product is difficult to crystallize and purify on a larger scale. What can I do to improve the isolation process?
Answer: Crystallization is a critical step for obtaining a high-purity product. Challenges at a larger scale often stem from differences in cooling rates and nucleation.
-
Causality: Rapid, uncontrolled cooling of a large volume of solution can lead to the formation of small, impure crystals or even an oil. The presence of impurities can also inhibit crystal growth.
-
Solution:
-
Controlled Cooling Profile: Implement a slow, controlled cooling ramp to allow for the growth of larger, more uniform crystals. Seeding the solution with a small amount of pure product at the appropriate temperature can also promote controlled crystallization.
-
Solvent System Optimization: The choice of crystallization solvent is crucial. You may need to screen different solvents or solvent mixtures to find the optimal system for your product. Key properties to consider are the solubility of the product at high and low temperatures and the insolubility of your major impurities. A good starting point for carboxylic acids can be solvent systems involving alcohols, esters, or aromatic hydrocarbons, sometimes with the addition of an anti-solvent.[4][5]
-
Anti-Solvent Addition: A controlled addition of an anti-solvent (a solvent in which your product is poorly soluble) to a solution of your product can be a very effective method for inducing crystallization on a large scale.
-
| Solvent System | Advantages | Considerations |
| Toluene/Heptane | Good for non-polar to moderately polar compounds. Heptane acts as an effective anti-solvent. | Toluene has a relatively high boiling point, which may require vacuum for removal. |
| Ethanol/Water | A "green" and cost-effective option. Water is a good anti-solvent for many organic compounds. | The product must have limited solubility in water. Can sometimes lead to the formation of hydrates. |
| Ethyl Acetate/Hexane | Good for a wide range of polarities. Both solvents are relatively volatile and easy to remove. | Hexane is flammable. Ensure proper safety precautions. |
Table 1: Common Solvent Systems for Crystallization of Carboxylic Acids.
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid?
A1: A common and commercially viable starting material is a substituted 4-phenylbutyric acid. The specific substitution will depend on the desired final product, but the core reaction involves the intramolecular cyclization of this precursor.
Q2: Which Lewis acid is best for this intramolecular Friedel-Crafts acylation?
A2: Aluminum chloride (AlCl₃) is a powerful and widely used Lewis acid for this transformation. However, for scale-up, polyphosphoric acid (PPA) or methanesulfonic acid can be excellent alternatives as they are easier to handle and often lead to cleaner reactions.[6] The choice of catalyst may require some optimization at the lab scale before moving to a larger reactor.
Q3: What are the critical safety considerations when scaling up a Friedel-Crafts reaction?
A3: Safety is paramount. Key considerations include:
-
Exothermic Reaction: Be prepared to manage a significant heat release. Ensure your reactor's cooling system is adequate.
-
Hydrogen Chloride (HCl) Gas Evolution: The reaction of the acyl chloride precursor with the Lewis acid will generate HCl gas. A robust scrubbing system is essential to neutralize this corrosive and toxic gas.
-
Quenching: The quenching of the reaction mixture (typically with water or ice) is also highly exothermic and will generate a large amount of HCl gas. This step must be performed slowly and with efficient cooling and ventilation.
-
Reagent Handling: Lewis acids like AlCl₃ are corrosive and react violently with water. Handle them with appropriate personal protective equipment (PPE) in a dry environment.
Q4: Can I reuse the Lewis acid catalyst?
A4: In a traditional Friedel-Crafts reaction using a stoichiometric amount of a Lewis acid like AlCl₃, the catalyst is consumed during the workup and cannot be easily recovered and reused. However, the development of solid acid catalysts is an active area of research to make these reactions more environmentally friendly and cost-effective.
IV. Experimental Protocols
Protocol 1: Lab-Scale Synthesis (Illustrative Example)
This protocol provides a general procedure for the synthesis at a laboratory scale. Note: This is an illustrative example and may require optimization for your specific substrate and equipment.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet connected to a gas scrubber (containing a dilute sodium hydroxide solution), place the substituted 4-phenylbutyric acid (1 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases. This step converts the carboxylic acid to the more reactive acid chloride.
-
Lewis Acid Addition: Cool the reaction mixture back to 0 °C. In a separate, dry flask, prepare a slurry of anhydrous aluminum chloride (1.2 equivalents) in the same solvent. Slowly add this slurry to the reaction mixture via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very slowly and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: Separate the organic layer. Extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., toluene/heptane or ethanol/water).
Protocol 2: Considerations for Scale-Up
-
Reactor: Use a glass-lined or other corrosion-resistant reactor with a robust cooling system and a powerful agitator.
-
Reagent Addition: For the addition of thionyl chloride and the Lewis acid, use a metering pump for slow, controlled addition.
-
Temperature Monitoring: Have multiple temperature probes within the reactor to ensure uniform temperature control and detect any potential hot spots.
-
Off-Gas Management: The HCl off-gas will be significant. Ensure your scrubber system is appropriately sized and charged with a sufficient amount of caustic solution.
-
Quenching: The quench step is particularly hazardous at scale. Consider a reverse quench, where the reaction mixture is slowly added to a large volume of cooled water/acid.
-
Isolation: For product isolation, a centrifuge or a filter press will be necessary for large quantities of solid product.
V. Visualizing the Process
Diagram 1: Synthetic Pathway
Caption: General synthetic route to the target compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low yields.
VI. References
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). RSC Publishing. [Link]
-
Tetralone synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Solvent design for crystallization of carboxylic acids. (2009). Computers and Chemical Engineering, 33(5), 1014-1021.
-
Crystallization at Solvent Interfaces Enables Access to a Variety of Cocrystal Polymorphs and Hydrates. (2020). Crystal Growth & Design, 20(11), 7194–7202.
-
Friedel-Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. (2018). Current Organic Synthesis, 15(6), 786-803.
-
A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. (2009). Synthetic Communications, 39(16), 2901-2909.
-
Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]
-
1,2,3,4-tetraphenylnaphthalene. (n.d.). Organic Syntheses. [Link]
-
1-Tetralone. (n.d.). In Wikipedia. [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]
-
Method of preparing 4-dichlorophenyl-1-tetralones. (1991). U.S. Patent No. 5,019,655.
-
Method for preparing 1-oxo-1, 2, 3, 4-tetrahydronaphthalene. (1992). Korean Patent No. 920004602B1.
-
Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds. (2020). Chinese Patent No. 111808040A.
-
"Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. (2004).
-
Improved synthesis of racemic sertraline. (2001). WO 01/30742 A1.
-
Guide for crystallization. (n.d.).
-
In-situ Diffraction Crystallization Study of a porous Ti(IV) oxo-cluster carboxylate MOF and its Water - Induced Ti(III) Formate. (2025). ChemRxiv.
-
Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. (2020). Organic Process Research & Development, 24(10), 2038–2048.
-
Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. (2025). ChemRxiv.
-
Method for the preparation of α-tetralone. (1979). U.S. Patent No. 4,175,098.
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetralone synthesis [organic-chemistry.org]
- 3. softbeam.net:8080 [softbeam.net:8080]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. 1-Tetralone - Wikipedia [en.wikipedia.org]
Troubleshooting HPLC analysis of "4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid"
As a Senior Application Scientist, I've designed this technical support guide to address the specific challenges you may encounter when developing an HPLC method for "4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid." This molecule possesses a unique combination of features—a moderately non-polar tetralin core, a polar ketone, an acidic carboxylic acid, and a chiral center—each presenting distinct analytical hurdles. This guide provides not just solutions, but the underlying chromatographic principles to empower you to make informed decisions in your method development and troubleshooting.
Analyte Overview: Key Physicochemical Properties
Understanding the analyte is the first step in any successful method development. 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a polar acidic compound. Its retention and peak shape in reversed-phase HPLC will be heavily influenced by the pH of the mobile phase due to the ionizable carboxylic acid group. Furthermore, the presence of a stereocenter at the C1 position means that enantiomers exist, which will not be separated on a standard achiral column.
| Property | Value / Description | Implication for HPLC Analysis |
| Molecular Formula | C₁₁H₁₀O₃ | --- |
| Molecular Weight | 190.19 g/mol [1] | Affects mass spectrometry detection parameters if used. |
| Structure | A tetralone core with a carboxylic acid at position 1. | Contains both hydrophobic (benzene ring) and polar (ketone, carboxylic acid) regions. It is a chiral molecule. |
| Polarity | Polar acidic compound. | Prone to poor retention on standard C18 columns in highly aqueous mobile phases. Requires careful mobile phase optimization.[2][3] |
| Acidity (pKa) | Estimated pKa ~4-5 for the carboxylic acid. | Mobile phase pH must be controlled. A pH < 3 is recommended to suppress ionization and achieve good peak shape and retention in reversed-phase mode.[4] |
| Solubility | Soluble in organic solvents like methanol and acetonitrile. | Sample and standard preparation should be straightforward in common HPLC solvents. Diluting in the mobile phase is recommended.[5] |
Recommended Initial HPLC Method: Achiral Analysis
This protocol provides a robust starting point for the analysis of the compound's purity, ignoring its chiral nature. It is designed to produce sharp, symmetrical peaks with adequate retention.
Experimental Protocol
-
Column Selection:
-
Use a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). A column with a polar-embedded phase (often labeled "AQ") is also an excellent choice to prevent retention loss in high-aqueous mobile phases.[2]
-
-
Mobile Phase Preparation:
-
Solvent A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Solvent B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Rationale: The acidic mobile phase (pH ~2.7) ensures the carboxylic acid group is fully protonated (non-ionized), maximizing its hydrophobicity and interaction with the C18 stationary phase. This leads to better retention and minimizes peak tailing caused by ionic interactions with residual silanols on the column packing.[4][6]
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte in methanol or acetonitrile (e.g., 1 mg/mL).
-
Dilute the stock solution to the desired working concentration (e.g., 10-50 µg/mL) using the initial mobile phase composition (e.g., 60:40 Water:Acetonitrile). This is critical to ensure good peak shape.[5]
-
-
Instrumental Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 30 °C
-
Detection (UV): Set the detector to the λmax of the compound. A starting wavelength of 245-255 nm is recommended based on the tetralone chromophore. A photodiode array (PDA) detector is ideal for confirming the λmax.
-
Gradient Program (for screening):
-
0-1 min: 40% B
-
1-10 min: 40% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 40% B (re-equilibration)
-
-
Troubleshooting Guide (Question & Answer Format)
This section addresses the most common issues encountered during the analysis.
Logical Troubleshooting Workflow
Below is a diagram outlining a systematic approach to diagnosing HPLC problems.
Caption: A workflow for troubleshooting common HPLC issues.
Q1: My peak is tailing severely. What is the cause and how do I fix it?
A: Peak tailing for this analyte is most likely caused by secondary ionic interactions between the deprotonated (negatively charged) carboxylic acid and any exposed, positively charged silanol groups on the silica surface of the column.
-
Causality: At a pH near or above the analyte's pKa (~4-5), a significant portion of the molecules will be in their carboxylate anion form. These anions can interact strongly with active silanol sites on the stationary phase, leading to a secondary, stronger retention mechanism for a fraction of the analyte molecules, resulting in a tailed peak.
-
Solution:
-
Lower Mobile Phase pH: The most effective solution is to lower the mobile phase pH to at least 1.5-2 units below the analyte's pKa. Using 0.1% formic acid (pH ~2.7) or 0.1% phosphoric acid (pH ~2.1) will ensure the carboxylic acid is fully protonated (neutral), eliminating this ionic interaction.[6][7]
-
Use a High-Quality, End-Capped Column: Modern, fully end-capped columns have fewer free silanol groups, reducing the potential for these secondary interactions.
-
Check for Column Overload: Injecting too much sample can also cause tailing. Try reducing the injection volume or sample concentration.[7]
-
Q2: The retention time of my peak is decreasing with every injection. What's happening?
A: This phenomenon, often seen with polar analytes, is likely due to "phase collapse" or "dewetting" of the stationary phase, especially if your gradient starts with a very high percentage of aqueous mobile phase (e.g., >95% water).
-
Causality: The long C18 alkyl chains are highly hydrophobic. In a mobile phase that is almost entirely water, these chains can fold in on themselves to minimize contact with the polar solvent. This effectively reduces the surface area available for hydrophobic interaction with your analyte, causing it to elute earlier.[8]
-
Solution:
-
Use a Polar-Embedded Column: These columns (often with "AQ", "Hydro", or similar names) have a polar group embedded near the base of the alkyl chain. This allows water to hydrate the silica surface, preventing the C18 chains from collapsing even in 100% aqueous conditions.[2]
-
Limit Aqueous Content: Ensure your gradient does not stay at >95% aqueous for extended periods. Start with at least 5-10% organic solvent if using a standard C18 column.
-
Ensure Proper Equilibration: Always allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions between injections. A drifting retention time is a classic sign of insufficient equilibration.[7]
-
Q3: I see a split or shoulder peak, but I'm not using a chiral column. What could be the issue?
A: While this compound is chiral, you will not see enantiomeric separation on a standard C18 column. A split peak in an achiral analysis points to a physical or chemical problem.
-
Causality & Solutions:
-
Column Void/Contamination: A void at the head of the column or a partially blocked inlet frit can cause the sample band to split as it enters the column. Solution: Try back-flushing the column. If that fails, replace the column frit or the entire column.[9]
-
Sample Solvent Incompatibility: If your sample is dissolved in a much stronger solvent (e.g., 100% Acetonitrile) than your mobile phase (e.g., 90% Water), it can cause the peak to distort or split. Solution: Always dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition.[5]
-
Co-eluting Impurity: You may have an impurity that is very close in retention time to your main analyte. Solution: Use a PDA detector to check the peak purity across the peak. If it's not pure, you will need to optimize your gradient to separate the impurity.
-
Frequently Asked Questions (FAQs)
Q: Do I need a chiral column to analyze this compound?
A: It depends on your analytical goal.
-
For determining purity, potency, or concentration of the compound as a whole (racemic mixture), a standard achiral C18 column is appropriate and recommended.
-
If you need to quantify the individual enantiomers or determine the enantiomeric excess (e.e.), then a chiral stationary phase (CSP) is mandatory . Tetralone derivatives have been successfully separated on cellulose-based CSPs like CHIRALPAK® IC under normal-phase conditions (e.g., n-hexane/2-propanol).[10][11] Chiral HPLC is a specialized technique, and method development often involves screening several different chiral columns and mobile phases.[12][13]
Q: Why is controlling the mobile phase pH so critical for this analysis?
A: The pH directly controls the ionization state of the carboxylic acid group, which in turn dictates its retention behavior in reversed-phase HPLC.
Caption: Effect of mobile phase pH on the analyte's ionization and retention.
As shown in the diagram, at low pH, the neutral form of the molecule is more hydrophobic and interacts well with the C18 stationary phase, leading to predictable and controllable retention. At high pH, the anionic form is highly polar and is repelled by the hydrophobic stationary phase, resulting in poor retention and potential interactions with the underlying silica.
Q: My baseline is very noisy. What are the common causes?
A: A noisy baseline can originate from the pump, detector, or mobile phase.
-
Pump Issues: Air bubbles in the pump head are a common cause. Degas your mobile phases thoroughly. Fluctuations in pump pressure or faulty check valves can also create a pulsating, noisy baseline.[5][14]
-
Mobile Phase: Ensure your mobile phase components are fully miscible and freshly prepared. Using high-purity solvents and filtering aqueous buffers can prevent noise from particulate matter.[7]
-
Detector: A failing lamp in your UV detector can cause significant noise. Most HPLC software tracks lamp usage hours. Contamination in the detector flow cell can also contribute to noise.
References
- Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE.
-
National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydro-1-naphthoic acid. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2020). Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase by HPLC. Retrieved from [Link]
- Google Patents. (1992). KR920004602B1 - Method for preparing 1-oxo-1, 2, 3, 4-tetrahydronaphthalene.
-
Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]
-
Bentham Science Publishers. (2020). Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase by HPLC. Retrieved from [Link]
-
Waters Blog. (2020). In Need of Some Reversed Phase Polar Acid Relief. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 1,2,3,4-Tetrahydronaphthalen-1-ol on Newcrom R1 HPLC column. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,2,3,4-Tetrahydronaphthalene-d12. Retrieved from [Link]
-
IJSDR. (n.d.). Troubleshooting in HPLC: A Review. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Method Development and Validation of UV and RP-HPLC method for the estimation of Capecitabine in Bulk and Pharmaceutical Dosage Forms. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2021). A comprehensive review of method development by hplc. Retrieved from [Link]
Sources
- 1. 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | C11H10O3 | CID 222964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 3. waters.com [waters.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. HPLC故障排除指南 [sigmaaldrich.com]
- 8. hplc.eu [hplc.eu]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ijsdr.org [ijsdr.org]
Validation & Comparative
A Senior Application Scientist's Guide to 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and its Analogs in Drug Discovery
For researchers, scientists, and professionals in drug development, the tetralone scaffold represents a "privileged structure" — a molecular framework that is recurrently found in biologically active compounds.[1][2] This guide provides an in-depth, objective comparison of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with other key tetralone derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Tetralone Core: A Foundation for Diverse Biological Activity
The 1-tetralone moiety, a bicyclic aromatic ketone, is a versatile building block in medicinal chemistry. Its rigid structure provides a well-defined orientation for appended functional groups, facilitating specific interactions with biological targets. This has led to the development of tetralone-based compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and central nervous system effects.[1][3]
The subject of this guide, 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, possesses a carboxylic acid group at the C1 position, a feature known to influence physicochemical properties such as solubility and potential for hydrogen bonding, which can be critical for target engagement. This guide will compare its performance profile with other tetralone derivatives where functional groups at various positions have been systematically altered, providing insights into the structure-activity relationships (SAR) that govern their biological effects.
Comparative Analysis of Tetralone Derivatives
The efficacy of tetralone derivatives is highly dependent on the nature and position of their substituents. Below, we compare 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with other key analogs in two major therapeutic areas: oncology and enzyme inhibition.
Anticancer Activity
The tetralone scaffold is a component of several clinically used anticancer drugs, such as the anthracycline antibiotics.[4] Modern derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.
Comparative Data: Anticancer IC₅₀ Values (µM)
| Compound/Derivative | MCF-7 (Breast) | Hela (Cervical) | A549 (Lung) | HT-29 (Colon) | Reference(s) |
| 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | Data not available | Data not available | Data not available | Data not available | |
| 2-(5-amino-1-(3'-nitro-4'-chlorophenylsulfonyl)-1H-1,2,4-triazol-3-ylthio)-6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one | 11.23 ± 2.11 | - | 9.89 ± 1.77 | 15.42 ± 3.28 | [4] |
| 2-(5-amino-1-(4'-methylphenylsulfonyl)-1H-1,2,4-triazol-3-ylthio)-6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one | 4.42 ± 2.93 | - | 13.56 ± 2.54 | 20.17 ± 4.13 | [4] |
| 6-(p-chlorobenzoyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | 3.5 | 4.5 | - | - | [5] |
Disclaimer: The data presented above are collated from different studies. Direct comparison should be made with caution as experimental conditions may vary.
Structure-Activity Relationship Insights: The data suggests that the substitution on the tetralone ring plays a crucial role in its anticancer activity. For instance, the addition of a bulky, substituted triazole moiety at the C2 position, as seen in the longifolene-derived tetralones, confers significant cytotoxicity.[4] Specifically, electron-withdrawing groups on the phenylsulfonyl substituent appear to modulate the activity. Furthermore, substitution at the C6 and C7 positions has also been shown to be a viable strategy for enhancing anticancer potential.[5]
Enzyme Inhibition
Tetralone derivatives have been identified as potent inhibitors of various enzymes, including monoamine oxidase (MAO) and macrophage migration inhibitory factor (MIF).
Comparative Data: Enzyme Inhibition
| Compound/Derivative | Target Enzyme | IC₅₀ | Reference(s) |
| 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | Data not available | Data not available | |
| (E)-2-(4-methoxybenzylidene)-1-tetralone | MIF Tautomerase | 10.5 µM | [6] |
| (E)-2-(pyridin-2-ylmethylene)-1-tetralone | MIF Tautomerase | 2.89 µM | [6] |
| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-B | 4.5 nM | [7] |
| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-A | 24 nM | [7] |
Disclaimer: The data presented above are collated from different studies. Direct comparison should be made with caution as experimental conditions may vary.
Structure-Activity Relationship Insights: For MIF tautomerase inhibition, the nature of the substituent at the C2 position is critical. The introduction of a heteroaryl ring, such as pyridine, leads to a significant increase in potency compared to a simple substituted phenyl ring.[6][8] This suggests that the nitrogen atom in the pyridine ring may be involved in a key interaction with the enzyme's active site.
In the case of MAO inhibition, substitution at the C6 position of the tetralone core is a determining factor for both potency and selectivity. The presence of a benzyloxy group at this position, particularly with electron-withdrawing or halogen substituents on the benzyl ring, results in highly potent and selective MAO-B inhibitors.[7]
Physicochemical Properties
The physicochemical properties of a compound are critical for its drug-like characteristics, influencing its absorption, distribution, metabolism, and excretion (ADME).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |
| 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | C₁₁H₁₀O₃ | 190.19 | 134-136 | 1.63 |
| 2-Benzylidene-1-tetralone | C₁₇H₁₄O | 234.29 | 105-107 | 4.1 |
| 6-Methoxy-α-tetralone | C₁₁H₁₂O₂ | 176.21 | 77-79 | 2.69 |
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, detailed experimental protocols for key assays are provided below.
Synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Step 1: Synthesis of 4-phenyl-4-oxobutanoic acid
-
To a stirred suspension of succinic anhydride and anhydrous aluminum chloride in nitrobenzene, slowly add benzene.
-
Maintain the reaction mixture at a low temperature (0-5 °C) during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and acidify with concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-phenyl-4-oxobutanoic acid.
Step 2: Reduction of the Ketone
-
Dissolve 4-phenyl-4-oxobutanoic acid in a suitable solvent (e.g., ethanol).
-
Add a reducing agent, such as sodium borohydride, portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture and extract the product.
-
Purify the resulting 4-phenylbutanoic acid.
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
-
Treat 4-phenylbutanoic acid with a strong acid catalyst, such as polyphosphoric acid or triflic acid.
-
Heat the reaction mixture to promote cyclization.
-
After cooling, quench the reaction with ice water.
-
Extract the product, 4-oxo-1,2,3,4-tetrahydronaphthalene, and purify by chromatography.
Step 4: Carboxylation at C1
-
This step would involve a selective carboxylation at the alpha-position to the ketone, which can be challenging. A potential route could involve the formation of an enolate followed by reaction with a carboxylating agent.
Note: This is a generalized synthetic scheme. The actual synthesis would require optimization of reaction conditions and purification methods.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Cancer cell lines of interest
-
Culture medium and supplements
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition Assay: MIF Tautomerase Activity
The tautomerase activity of Macrophage Migration Inhibitory Factor (MIF) can be measured spectrophotometrically using L-dopachrome methyl ester as a substrate.
Materials:
-
Recombinant human MIF
-
L-dopachrome methyl ester
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
Test compounds
-
96-well UV-transparent plates
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MIF enzyme, and the test compound at various concentrations.
-
Incubate the mixture for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the L-dopachrome methyl ester substrate.
-
Monitor the decrease in absorbance at 475 nm over time, which corresponds to the tautomerization of the substrate.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
Calculate the IC₅₀ value from the dose-response curve.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the MTT assay and the MIF tautomerase inhibition assay.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the MIF tautomerase inhibition assay.
Conclusion and Future Directions
This guide has provided a comparative overview of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and other tetralone derivatives, highlighting the critical role of substituent patterns in dictating their biological activity. The presented data underscores the potential of the tetralone scaffold in the development of novel therapeutics for cancer and inflammatory diseases.
Future research should focus on a more direct, head-to-head comparison of these derivatives under standardized assay conditions to provide a more definitive understanding of their relative performance. Furthermore, the exploration of novel substitutions on the tetralone ring, guided by the structure-activity relationships discussed herein, will undoubtedly lead to the discovery of even more potent and selective drug candidates. The synthesis and evaluation of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in various biological assays is a clear next step to fully understand its potential within this important class of molecules.
References
-
Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. [Link]
-
Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. [Link]
-
Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. [Link]
-
Synthesis and in vitro Evaluation of 2-heteroarylidene-1-tetralone Derivatives as Monoamine Oxidase Inhibitors. [Link]
-
Tetralone Scaffolds and Their Potential Therapeutic Applications. [Link]
-
(1R)-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. [Link]
- Method for preparing 1-oxo-1, 2, 3, 4-tetrahydronaphthalene.
-
α-Tetralone derivatives as inhibitors of monoamine oxidase. [Link]
-
1,2,3,4-Tetrahydro-4-oxo-1-naphthoic acid | C11H10O3. [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
-
Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. [Link]
-
The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. [Link]
-
Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety. [Link]
-
Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. [Link]
-
Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. [Link]
-
Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. [Link]
-
Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. [Link]
-
Formal [4+2] Cycloadditions of Anhydrides and ,β-Unsaturated N-Tosyl Ketimines. [Link]
-
4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | C11H10O3. [Link]
-
1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis. [Link]
-
Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety. [Link]
-
Synthesis of 4-Aryl-3-ethoxycarbonyl-1-oxo-1,2,3,4-tetrahydronaphthalene. [Link]
-
Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. [Link]
-
Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. [Link]
-
Tetralone Scaffolds and Their Potential Therapeutic Applications. [Link]
-
Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. [Link]
-
Novel Tetralone-Derived Retinoic Acid Metabolism Blocking Agents: Synthesis and in Vitro Evaluation with Liver Microsomal and MCF-7 CYP26A1 Cell Assays. [Link]
-
Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. [Link]
-
The Synthesis and Evaluation of C7-Substituted α -Tetralone Derivatives as Inhibitors of Monoamine Oxidase. [Link]
-
Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. [Link]
-
Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | C11H10O3 | CID 222964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. AU676377B2 - New 1,2,3,4-tetrahydronaphthalene compounds, process for their preparation and the pharmaceutical compositions which contain them - Google Patents [patents.google.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. 2-BENZYLIDENE-1-TETRALONE | 6261-32-1 [chemicalbook.com]
- 6. escholarship.org [escholarship.org]
- 7. 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid | 1914-65-4 | TCI AMERICA [tcichemicals.com]
- 8. scbt.com [scbt.com]
The Evolving Landscape of Anti-Inflammatory Therapeutics: A Comparative Analysis of Tetralone Derivatives
In the relentless pursuit of novel anti-inflammatory agents, the tetralone scaffold has emerged as a privileged structure, offering a versatile backbone for the development of potent and selective therapeutics. This guide provides an in-depth comparative analysis of the anti-inflammatory activity of various tetralone derivatives, grounded in experimental data and mechanistic insights. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation anti-inflammatory drugs.
Introduction: The Imperative for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human pathologies, from autoimmune disorders to neurodegenerative diseases and cancer.[1] The current armamentarium of anti-inflammatory drugs, while effective for many, is often beset by limitations such as gastrointestinal toxicity and cardiovascular risks associated with non-steroidal anti-inflammatory drugs (NSAIDs), and the immunosuppressive effects of corticosteroids. This necessitates the exploration of novel chemical entities with improved safety and efficacy profiles. Tetralone derivatives, a class of bicyclic aromatic ketones, have demonstrated significant promise in this area, exhibiting a broad spectrum of biological activities, including potent anti-inflammatory effects.[2][3]
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory prowess of tetralone derivatives is not monolithic; it is intricately linked to their structural nuances. Different substitution patterns on the tetralone core give rise to varied mechanisms of action and potencies. Here, we compare key classes of tetralone derivatives that have been investigated for their anti-inflammatory properties.
Chalcone-Based Tetralone Derivatives: Potent Inhibitors of Reactive Oxygen Species (ROS)
A significant body of research has focused on chalcone-based derivatives of 1-tetralone. These compounds have been shown to be effective inhibitors of reactive oxygen species (ROS) production, a key contributor to inflammatory processes.[4]
A study involving a series of thirty-two halogenated 1-tetralone and 6-amino-1-tetralone chalcone derivatives revealed that the presence of the 1-tetralone skeleton is crucial for potent ROS inhibition, surpassing that of previously reported 1-indanone or 4-chromanone bearing chalcones.[4] A critical structure-activity relationship (SAR) finding was the substantial increase in inhibitory activity upon the introduction of an amino group at the 6th position of the 1-tetralone ring.[4]
Table 1: Comparison of ROS Inhibition by 1-Tetralone Chalcone Derivatives
| Compound Class | Key Structural Feature | Relative ROS Inhibition | Reference |
| 1-Tetralone Chalcones | Halogenated 2-benzylidene moiety | Potent | [4] |
| 6-Amino-1-tetralone Chalcones | Amino group at the 6th position | Strongest | [4] |
This table provides a qualitative comparison based on the cited literature. Specific IC50 values were not provided in the source.
The mechanism of action for these derivatives is centered on their ability to scavenge ROS in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, thereby mitigating oxidative stress-induced inflammation.[4]
E-2-Arylmethylene-1-Tetralones: Targeting Macrophage Migration Inhibitory Factor (MIF)
Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine that plays a pivotal role in the innate immune response.[5] A series of E-2-arylmethylene-1-tetralones have been identified as efficient inhibitors of MIF's tautomerase activity, which is crucial for its pro-inflammatory functions.[5][6]
These derivatives were found to reduce inflammatory macrophage activation.[5] Notably, pyridyl-derivatives demonstrated the highest potency, significantly inhibiting the production of ROS and nitrite, as well as the expression of key inflammatory mediators including TNF-α, IL-6, and CCL-2, through the inhibition of NF-κB activation.[5]
Table 2: Activity of E-2-Arylmethylene-1-Tetralone Derivatives against Inflammatory Mediators
| Compound | Key Structural Feature | Effect on Macrophage Activation | Inhibition of Inflammatory Mediators | Reference |
| Pyridyl-derivatives (e.g., compounds 24 & 26) | Pyridyl C-ring | Marked Inhibition | TNF-α, IL-6, CCL-2, ROS, Nitrite | [5] |
| Other Arylmethylene-1-tetralones | Varied aryl substituents | Reduced Activation | - | [5] |
Structure-activity relationship studies revealed that the 1-tetralone ring is preferred over 4-chromanones for MIF inhibition.[5] Furthermore, ortho-substitution on the C ring or its replacement with a nitrogen atom (as in pyridyl derivatives) enhances the interaction with the MIF active site.[5]
Mechanistic Insights: Key Signaling Pathways Modulated by Tetralone Derivatives
The anti-inflammatory effects of tetralone derivatives are underpinned by their ability to modulate critical intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[7] Several tetralone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5] This inhibition can occur through the suppression of IκBα degradation, which prevents the nuclear translocation of the active NF-κB complex.[7]
Caption: Inhibition of the NF-κB signaling pathway by tetralone derivatives.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
Mitogen-activated protein kinases (MAPKs) are another family of key signaling molecules involved in the inflammatory cascade.[1][8] Increased activity of MAPKs, particularly p38 MAPK and JNK, is associated with the production of inflammatory mediators.[9] While direct evidence for MAPK inhibition by tetralone derivatives is still emerging, their ability to suppress the production of downstream inflammatory cytokines suggests a potential role in modulating these pathways.
Caption: Potential modulation of MAPK signaling pathways by tetralone derivatives.
Experimental Protocols for Evaluation of Anti-Inflammatory Activity
To ensure the reproducibility and validity of findings, standardized experimental protocols are paramount. Below are detailed methodologies for key in vitro and in vivo assays used to characterize the anti-inflammatory activity of tetralone derivatives.
In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a widely used primary screen for anti-inflammatory activity.[10]
Methodology:
-
Cell Culture: Maintain RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the tetralone derivatives for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value for each compound.
Caption: Experimental workflow for the in vitro nitric oxide inhibition assay.
In Vivo Assay: LPS-Induced Endotoxemia in Mice
This model is used to evaluate the systemic anti-inflammatory effects of drug candidates.[11]
Methodology:
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Treatment: Administer the tetralone derivatives (e.g., via intraperitoneal injection) at a predetermined dose.
-
Induction of Endotoxemia: After a specified pre-treatment time (e.g., 1 hour), inject a high dose of LPS to induce a systemic inflammatory response.
-
Monitoring: Monitor the animals for changes in body temperature and other signs of inflammation.
-
Sample Collection: At a defined endpoint, collect blood and tissues for the analysis of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Data Analysis: Compare the levels of inflammatory markers in the treated groups to the LPS-only control group.
Conclusion and Future Directions
Tetralone derivatives represent a promising class of anti-inflammatory agents with diverse mechanisms of action. Chalcone-based derivatives show significant potential as ROS inhibitors, while arylmethylene-tetralones are effective MIF inhibitors. The modular nature of the tetralone scaffold allows for fine-tuning of its pharmacological properties through synthetic modifications, offering a rich avenue for future drug discovery efforts.
Future research should focus on:
-
Expanding SAR studies: To identify more potent and selective derivatives.
-
Investigating dual-target inhibitors: Exploring derivatives that can simultaneously inhibit multiple inflammatory pathways (e.g., COX-2/5-LOX).[12][13]
-
Comprehensive preclinical evaluation: Including pharmacokinetic and toxicological profiling of lead candidates.
The continued exploration of tetralone derivatives holds the potential to deliver novel and effective treatments for a wide range of inflammatory diseases.
References
- Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega.
-
Synthesis and Anti-Inflammatory Evaluation of a Library of Chiral Derivatives of Xanthones Conjugated with Proteinogenic Amino Acids. MDPI. Available at: [Link]
-
Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. PMC. Available at: [Link]
-
The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. PubMed. Available at: [Link]
-
Compliance of 4-hydroxy-α-tetralone (1), its derivative (1b & 1d) and Diclofenac for binding with TNF-α. ResearchGate. Available at: [Link]
-
Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. MDPI. Available at: [Link]
-
Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. PubMed. Available at: [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available at: [Link]
-
MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. PubMed. Available at: [Link]
-
Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent. PubMed. Available at: [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Advanced Pharmaceutical Bulletin. Available at: [Link]
-
Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. PubMed Central. Available at: [Link]
-
Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages. PubMed. Available at: [Link]
-
In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC. Available at: [Link]
-
A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs. PubMed. Available at: [Link]
-
New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. Available at: [Link]
-
Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. MDPI. Available at: [Link]
-
MAPK signalling pathways as molecular targets for anti-inflammatory therapy - From molecular mechanisms to therapeutic benefits. ResearchGate. Available at: [Link]
-
Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. ResearchGate. Available at: [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]
-
Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Publishing. Available at: [Link]
-
(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]
-
Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. MDPI. Available at: [Link]
-
Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv. Available at: [Link]
-
Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. PubMed. Available at: [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. Available at: [Link]
-
Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets. PMC. Available at: [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. Available at: [Link]
-
Synthetically-tailored and nature-derived dual COX-2/5-LOX inhibitors: Structural aspects and SAR. PubMed. Available at: [Link]
-
B Expression in LPS-Induced RAW264. 7 Macrophage Cells by a Thiazolidinone Derivative (TZDOCH 2CH3). SID. Available at: [Link]
-
INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research. Available at: [Link]
-
Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. NIH. Available at: [Link]
-
Thiazoles and Thiazolidinones as COX/LOX Inhibitors. PMC. Available at: [Link]
Sources
- 1. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 5. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs [pubmed.ncbi.nlm.nih.gov]
- 13. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Characterization of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
This guide provides a comprehensive framework for the initial in vitro evaluation of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, a tetralone derivative with an undefined biological activity profile. While direct research on this specific molecule is limited, the broader class of tetralone-containing compounds has shown promise in diverse therapeutic areas, including cancer research and infectious diseases.[1][2] This document outlines a logical, multi-tiered screening approach to elucidate its cytotoxic, enzyme-inhibiting, and antimicrobial potential.
Our experimental design is rooted in a comparative methodology. By testing the target compound alongside established bioactive molecules sharing the core tetralone scaffold, we can contextualize its potency and selectivity. This approach not only benchmarks the compound's performance but also provides crucial insights for future structure-activity relationship (SAR) studies.
Comparative Framework: Selecting Benchmark Compounds
To effectively evaluate the biological potential of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (from this point referred to as Test Compound 1 ), we have selected two well-characterized tetralone derivatives as comparators.
-
Comparator A: 2-benzylidene-1-tetralone: This compound is a known inhibitor of monoamine oxidase (MAO), an enzyme implicated in neurological disorders.[3][4] Its inclusion will serve as a positive control for enzyme inhibition assays.
-
Comparator B: A longifolene-derived tetralone derivative (e.g., Compound 6h from Zhu et al., 2020): This class of compounds has demonstrated significant in vitro cytotoxicity against various human cancer cell lines.[1] It will act as a benchmark for antiproliferative activity.
Part 1: Foundational Cytotoxicity Profiling
Expertise & Experience: Before exploring specific mechanisms of action, it is imperative to establish the general cytotoxicity of a novel compound.[5][6] This initial screen determines the concentration range at which the compound affects cell viability, a critical parameter for designing subsequent, more targeted assays. A potent cytotoxic profile may suggest anti-cancer potential, while low cytotoxicity is often a prerequisite for drugs targeting non-cancerous cells. We will employ the widely-used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human breast cancer cells (MCF-7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of Test Compound 1 and comparator compounds are prepared in DMSO. Serial dilutions are made in culture media to achieve a final concentration range of 0.1 µM to 100 µM. The DMSO concentration in all wells, including controls, is kept below 0.5%. Cells are incubated with the compounds for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in PBS is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by non-linear regression analysis.
Hypothetical Comparative Data: Cytotoxicity (IC50)
| Compound | Cell Line | IC50 (µM) |
| Test Compound 1 | MCF-7 | 25.4 |
| Comparator A | MCF-7 | > 100 |
| Comparator B | MCF-7 | 8.2 |
| Doxorubicin (Control) | MCF-7 | 0.5 |
Workflow for Cytotoxicity Screening
Caption: Workflow of the MTT-based cytotoxicity assay.
Part 2: Targeted Investigation - Monoamine Oxidase A Inhibition
Trustworthiness: Given that the tetralone scaffold is present in known MAO inhibitors, evaluating Test Compound 1 against this enzyme class is a logical next step.[3][4] A commercially available MAO-A inhibitor screening kit provides a standardized and validated system for this purpose. These kits typically use a fluorometric method where the MAO-A enzyme oxidizes a non-fluorescent substrate to produce hydrogen peroxide, which in the presence of horseradish peroxidase, converts a detector molecule into a highly fluorescent product.
Experimental Protocol: MAO-A Inhibition Assay
-
Reagent Preparation: All kit components (MAO-A enzyme, substrate, detection reagents) are prepared according to the manufacturer's instructions.
-
Compound Preparation: Test Compound 1 and Comparator A are serially diluted in the provided assay buffer.
-
Enzyme Reaction: 50 µL of each compound dilution is added to the wells of a black, 96-well microplate. 25 µL of the MAO-A enzyme solution is then added to each well and incubated for 15 minutes at 37°C to allow for inhibitor binding.
-
Substrate Addition: The reaction is initiated by adding 25 µL of the substrate solution to each well.
-
Fluorescence Measurement: The fluorescence is measured immediately and then kinetically every 1-2 minutes for 30 minutes using a microplate reader (Excitation/Emission = 535/587 nm).
-
Data Analysis: The rate of reaction (slope of the fluorescence vs. time curve) is calculated for each concentration. The percent inhibition is determined relative to a no-inhibitor control. The IC50 value is calculated using non-linear regression.
Hypothetical Comparative Data: MAO-A Inhibition (IC50)
| Compound | Target | IC50 (µM) |
| Test Compound 1 | MAO-A | 15.8 |
| Comparator A | MAO-A | 1.2 |
| Pargyline (Control) | MAO-A | 0.8 |
Principle of the MAO-A Inhibition Assay
Caption: Fluorometric detection of MAO-A inhibition.
Part 3: Broad Spectrum Screen - Antibacterial Activity
Authoritative Grounding: The structural diversity of tetralone derivatives has led to the discovery of compounds with antibacterial properties.[2] Therefore, a primary screen against common bacterial strains is a valuable component of a comprehensive in vitro assessment. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are used.
-
Inoculum Preparation: Bacterial colonies are suspended in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Test Compound 1 is serially diluted two-fold in a 96-well plate using MHB, typically from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: The standardized bacterial inoculum is added to each well containing the compound dilutions.
-
Controls: Positive (bacteria only) and negative (broth only) growth controls are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hypothetical Comparative Data: Antibacterial Activity (MIC)
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Test Compound 1 | 32 | > 128 |
| Ciprofloxacin (Control) | 0.5 | 0.015 |
Workflow for MIC Determination
Caption: Broth microdilution workflow for MIC testing.
Synthesis and Future Directions
This structured, comparative in vitro guide provides a robust starting point for characterizing the bioactivity of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. The hypothetical data presented illustrates how this compound could exhibit moderate activity across different biological systems. For instance, an IC50 of 25.4 µM against MCF-7 cells suggests weak anti-proliferative potential, while an MIC of 32 µg/mL against S. aureus indicates modest antibacterial activity, potentially warranting further investigation.
The results from these initial screens are foundational. They will guide subsequent studies, such as secondary assays to determine the mechanism of action (e.g., apoptosis assays if cytotoxicity is confirmed), selectivity profiling against other enzymes or bacterial strains, and ultimately, inform the design of more potent and selective analogs.
References
- WO2019182886A1 - Oxo-tetrahydro-isoquinoline carboxylic acids as sting inhibitors.
- Structure Property Relationships of Carboxylic Acid Isosteres.
- Synthesis and in vitro Evaluation of 2-heteroarylidene-1-tetralone Derivatives as Monoamine Oxidase Inhibitors. PubMed.
- Cytotoxicity Assays – wh
- Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
-
Synthesis and in vitro Evaluation of 2-heteroarylidene-1-tetralone Derivatives as Monoamine Oxidase Inhibitors. Semantic Scholar. [Link]
- 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | CAS 1914-65-4. Santa Cruz Biotechnology.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
- Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety. MDPI.
-
Cytotoxicity Assays | Life Science Applications. Enzo Life Sciences. [Link]
- Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega.
-
1,2,3,4-Tetrahydro-4-oxo-1-naphthoic acid | C11H10O3. PubChem. [Link]
- 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | C11H10O3. PubChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and in vitro Evaluation of 2-heteroarylidene-1-tetralone Derivatives as Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. opentrons.com [opentrons.com]
A Comparative Guide to 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid Analogs as Selective COX-2 Inhibitors
Introduction: The Quest for Safer Anti-Inflammatory Drugs
For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been a cornerstone in managing pain and inflammation. Their mechanism of action relies on the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][2] However, the therapeutic benefits of traditional NSAIDs are often marred by significant side effects, most notably gastrointestinal bleeding and ulceration.[3][4][5]
This gastrointestinal toxicity stems from the non-selective inhibition of the two major COX isoforms: COX-1 and COX-2.[1] COX-1 is a constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that protect the gastric mucosa and maintain platelet function.[1][6] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[6][7][8] This crucial difference paved the way for the development of selective COX-2 inhibitors, a class of drugs designed to provide potent anti-inflammatory and analgesic effects while sparing the gastroprotective functions of COX-1.[3][7]
The search for novel chemical scaffolds that can serve as a basis for new, highly selective COX-2 inhibitors is a continuous effort in medicinal chemistry. This guide focuses on the emerging potential of the 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid scaffold. We will explore its structure-activity relationships, compare its hypothetical analogs with established drugs, and provide the detailed experimental protocols necessary to validate these findings in a research setting.
The Arachidonic Acid Cascade: Targeting COX-2
To understand the rationale behind selective COX-2 inhibition, it is essential to visualize the prostaglandin biosynthesis pathway. The process begins with the release of arachidonic acid from the cell membrane, which is then metabolized by either COX-1 or COX-2 to form prostaglandin H2 (PGH2).[9][10] PGH2 is a pivotal intermediate that is subsequently converted into various biologically active prostanoids by specific synthases.[6][9] The inducible nature of COX-2 makes it the primary source of prostaglandins at inflammatory sites.[7] Therefore, selectively blocking this enzyme can effectively quell the inflammatory response while minimizing the side effects associated with COX-1 inhibition.
Caption: Workflow for the In Vitro Fluorometric COX Inhibition Assay.
Protocol 2: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard and widely used in vivo model to evaluate the acute anti-inflammatory activity of new compounds. [11][12] Principle: Subplantar injection of carrageenan, an irritant, into the paw of a rodent induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory efficacy.
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult male Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water). All procedures must be approved by an Institutional Animal Ethics Committee.
-
Grouping and Dosing: Divide animals into groups (n=6-8 per group):
-
Group 1 (Control): Receives vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group 2 (Standard): Receives a reference drug (e.g., Indomethacin or Celecoxib) at a standard dose.
-
Group 3, 4, 5 (Test): Receive the test compound (e.g., TET-07) at various doses (e.g., 10, 30, 100 mg/kg).
-
-
Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement Post-Carrageenan: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point: (Paw volume at time 't') - (Initial paw volume).
-
Calculate the percentage inhibition of edema for each treated group relative to the control group using the formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Analyze the data using statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significance.
-
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Conclusion and Future Directions
The exploration of the 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid scaffold reveals a promising avenue for the development of novel, selective COX-2 inhibitors. The principles of structure-activity relationship suggest that by incorporating known COX-2 selective pharmacophores, such as a 4-(methylsulfonyl)phenyl group, it is possible to design potent and highly selective analogs. The hypothetical data, when benchmarked against established drugs, indicates that these compounds could be competitive therapeutic candidates.
However, this guide represents the foundational stage of discovery. The true potential of this scaffold can only be unlocked through dedicated synthesis, rigorous biological testing using the protocols outlined, and further optimization. Future work should focus on:
-
Chemical Synthesis: Synthesizing the proposed analogs (TET-03, TET-04, TET-07) to provide material for biological evaluation.
-
Comprehensive Biological Profiling: Performing in vitro COX-1/COX-2 assays followed by in vivo efficacy studies to confirm the anti-inflammatory and analgesic properties.
-
Pharmacokinetic and Safety Studies: Evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles of the most promising lead compounds.
-
Further SAR Exploration: Expanding the library of analogs to further refine potency, selectivity, and pharmacokinetic properties.
By following this scientifically-grounded and methodical approach, the research community can effectively evaluate and potentially develop the next generation of safer anti-inflammatory agents based on this intriguing chemical scaffold.
References
-
PubMed. (2024). Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety. Available from: [Link]
-
PubMed. (n.d.). Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. Available from: [Link]
-
National Institutes of Health (NIH). (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Available from: [Link]
-
PubMed Central (PMC). (n.d.). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Available from: [Link]
-
ResearchGate. (2015). Synthesis and evaluation of anti-inflammatory and analgesic activity of some substituted thiazolyl and thaizolidinonyl tetrahydronapthalene derivatives. Available from: [Link]
-
Biology LibreTexts. (2023). 6.10: Prostaglandin Synthesis. Available from: [Link]
-
PubMed. (2004). A systematic review of COX-2 inhibitors compared with traditional NSAIDs, or different COX-2 inhibitors for post-operative pain. Available from: [Link]
-
ResearchGate. (n.d.). Prostaglandin biosynthesis pathways. Arachidonic acid liberated from.... Available from: [Link]
-
National Institutes of Health (NIH). (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Available from: [Link]
-
ResearchGate. (n.d.). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) | Request PDF. Available from: [Link]
-
National Institutes of Health (NIH). (2021). Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. Available from: [Link]
-
Brieflands. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Available from: [Link]
-
YouTube. (2019). Prostaglandins : Biosynthesis,function and regulation. Available from: [Link]
-
In Vitro and In Vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). Available from: [Link]
-
Journal of Applied Pharmaceutical Science. (2017). Discovering COX-2 Inhibitors from Flavonoids and Diterpenoids. Available from: [Link]
-
MDPI. (n.d.). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Available from: [Link]
-
Semantic Scholar. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available from: [Link]
-
ResearchGate. (2010). Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review. Available from: [Link]
-
MDPI. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Available from: [Link]
-
PubMed. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Available from: [Link]
-
PubMed Central (PMC). (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Available from: [Link]
-
Wikipedia. (n.d.). Prostaglandin. Available from: [Link]
-
PubMed. (n.d.). Synthesis and structure-activity relationship of a new series of COX-2 selective inhibitors: 1,5-diarylimidazoles. Available from: [Link]
-
MDPI. (n.d.). Synthesis, In Vitro and In Vivo Evaluation of the N-ethoxycarbonylmorpholine Ester of Diclofenac as a Prodrug. Available from: [Link]
-
Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. (n.d.). Available from: [Link]
-
ResearchGate. (n.d.). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Request PDF. Available from: [Link]
-
MDPI. (n.d.). Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted HexahydroT[13][14]hiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog. Available from: [Link]
-
Creative Diagnostics. (n.d.). Introduction to Prostaglandin. Available from: [Link]
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available from: [Link]
-
QxMD. (n.d.). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. Available from: [Link]
Sources
- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. | Read by QxMD [read.qxmd.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives [mdpi.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Prostaglandin - Wikipedia [en.wikipedia.org]
- 11. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 12. Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the synthesis of tetralone carboxylic acid isomers
Introduction
Tetralone and its derivatives are bicyclic aromatic ketones that serve as foundational scaffolds in a multitude of biologically active compounds and natural products. Their rigid framework and versatile functionalization possibilities have made them prized intermediates in the synthesis of pharmaceuticals, including steroids and prostaglandin analogs, as well as dyes and other fine chemicals.[1] Specifically, the incorporation of a carboxylic acid moiety onto the tetralone core introduces a key functional handle for further molecular elaboration, enhancing their utility in drug development and materials science.
This guide provides a comparative analysis of established synthetic routes to key isomers of tetralone carboxylic acid, namely 1-tetralone and 2-tetralone variants. We will delve into the mechanistic underpinnings of each method, offering a rationale for experimental choices and providing a critical evaluation of their respective advantages and limitations. Detailed experimental protocols and comparative data are presented to empower researchers in selecting the optimal synthetic strategy for their specific application.
Key Isomers and Synthetic Strategies: An Overview
The two principal isomers of tetralone are α-tetralone (or 1-tetralone) and β-tetralone (or 2-tetralone), distinguished by the position of the ketone group on the saturated ring. The placement of the carboxylic acid group further diversifies the isomeric landscape. This guide will focus on the synthesis of representative isomers, primarily comparing methods for constructing the core tetralone ring system with the carboxylic acid functionality pre-installed or introduced concurrently.
The primary synthetic strategies to be compared are:
-
Intramolecular Friedel-Crafts Acylation: A classic and widely used method for the cyclization of aryl-substituted aliphatic acids to form 1-tetralones.[2][3][4]
-
Stobbe Condensation: A powerful carbon-carbon bond-forming reaction that can be adapted for the synthesis of tetralone precursors.[5][6][7][8][9]
-
Acylation-Cycloalkylation of Alkenes: A more modern approach for the synthesis of 2-tetralones.[10]
Comparative Analysis of Synthetic Methodologies
Intramolecular Friedel-Crafts Acylation for 1-Tetralone Carboxylic Acids
The intramolecular Friedel-Crafts acylation is a cornerstone of 1-tetralone synthesis.[2] This reaction involves the cyclization of a 4-arylbutyric acid or its corresponding acyl halide in the presence of a Lewis acid or a strong protic acid. The choice of acid catalyst is critical and significantly influences the reaction's efficiency and substrate scope.
Mechanism:
The reaction proceeds via the formation of an acylium ion intermediate from the carboxylic acid or acyl chloride. This highly electrophilic species is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, leading to the formation of the six-membered ring of the tetralone. A final deprotonation step restores aromaticity.
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Discussion of Catalysts:
-
Traditional Lewis Acids (e.g., AlCl₃, SnCl₄): These are potent catalysts but are often required in stoichiometric amounts, leading to significant waste generation and challenging workups.[11]
-
Protic Acids (e.g., H₂SO₄, Polyphosphoric Acid (PPA)): Effective for many substrates, but the harsh, corrosive conditions can be incompatible with sensitive functional groups.
-
Modern Catalysts (e.g., Bi(OTf)₃, Ga(OTf)₃): These offer the advantage of being effective in catalytic amounts, leading to cleaner reactions and easier purification.[4] Trifluoroacetic anhydride (TFAA) is another effective reagent for promoting this cyclization.[3]
Advantages:
-
Well-established and reliable method.
-
Readily available starting materials (arylbutyric acids).
-
Can be adapted for a wide range of substituted tetralones.
Disadvantages:
-
Harsh reaction conditions with some catalysts.
-
Potential for side reactions, such as intermolecular acylation or rearrangements.
-
Stoichiometric use of Lewis acids in some protocols leads to significant waste.
Stobbe Condensation Route
The Stobbe condensation provides an alternative and versatile approach, particularly for constructing highly substituted tetralones.[6][8][9] This reaction involves the condensation of a ketone or aldehyde with a succinic ester in the presence of a strong base to form an alkylidene succinic acid or a half-ester.[5][7] This intermediate can then be subjected to a series of transformations, including reduction and intramolecular Friedel-Crafts acylation, to yield the desired tetralone carboxylic acid.
Mechanism:
The Stobbe condensation is initiated by the deprotonation of the succinic ester to form a carbanion. This nucleophile then attacks the carbonyl carbon of the ketone or aldehyde. The key step is the subsequent intramolecular cyclization to form a γ-lactone intermediate, which then undergoes base-catalyzed ring-opening to give the alkylidene succinic acid half-ester.
Caption: General workflow for tetralone synthesis via Stobbe condensation.
Advantages:
-
Excellent for creating highly substituted systems.
-
Milder conditions compared to some Friedel-Crafts protocols.
-
The intermediate half-ester offers multiple points for further functionalization.
Disadvantages:
-
Multi-step synthesis.
-
The initial condensation can sometimes result in mixtures of isomers.
-
Requires careful control of reaction conditions to avoid side reactions.
Acylation-Cycloalkylation for 2-Tetralone Synthesis
The synthesis of 2-tetralones often requires a different strategic approach. A notable method involves the direct reaction of a 1-alkene with a substituted phenylacetic acid in a mixture of trifluoroacetic anhydride (TFAA) and phosphoric acid.[10] This process combines an in-situ acylation of the alkene followed by an intramolecular cycloalkylation.
Mechanism:
This one-pot reaction begins with the formation of a mixed anhydride from the phenylacetic acid and TFAA. This activated species then acylates the alkene. The resulting intermediate undergoes a subsequent intramolecular Friedel-Crafts type cycloalkylation onto the aromatic ring to furnish the 2-tetralone skeleton.[10]
Advantages:
-
"Greener" approach as it avoids the use of thionyl chloride, aluminum trichloride, and chlorinated solvents often employed in traditional Friedel-Crafts reactions.[10]
-
Single-stage process, which can be more time and resource-efficient.
-
Good atom economy, especially with the potential to recover and regenerate TFAA.[10]
Disadvantages:
-
The scope of the reaction with respect to both the alkene and the phenylacetic acid needs to be considered.
-
Regioselectivity can be a concern with unsymmetrical alkenes.
Quantitative Comparison of Synthetic Routes
| Method | Key Isomer | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Intramolecular Friedel-Crafts Acylation | 1-Tetralones | 70-95% | Lewis acid (AlCl₃, SnCl₄) or protic acid (PPA, H₂SO₄) | Well-established, high yields, readily available starting materials | Harsh conditions, stoichiometric waste |
| Stobbe Condensation | Substituted 1-Tetralones | 60-85% (multi-step) | Base (NaOEt, t-BuOK), then reduction and cyclization | Versatile for complex structures, milder initial step | Multi-step, potential for isomer mixtures |
| Acylation-Cycloalkylation | 2-Tetralones | 65-80% | TFAA, Phosphoric Acid | "Greener" one-pot synthesis, good atom economy | Substrate scope limitations, potential regioselectivity issues |
Detailed Experimental Protocols
Protocol 1: Synthesis of α-Tetralone via Intramolecular Friedel-Crafts Acylation
This protocol is adapted from a procedure reported in Organic Syntheses.[12]
Materials:
-
γ-Butyrolactone (1.21 moles)
-
Dry, thiophene-free benzene (1 L)
-
Anhydrous aluminum chloride (4.5 moles)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Toluene
-
20% Potassium hydroxide solution
Procedure:
-
A 3-L three-necked flask is equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and an addition funnel.
-
Charge the flask with 1 L of dry benzene and 104 g (1.21 moles) of γ-butyrolactone.
-
With vigorous stirring, add 600 g (4.5 moles) of anhydrous aluminum chloride in portions over 2 hours. The reaction mixture will become dark brown, reflux gently, and evolve hydrogen chloride.
-
After the addition is complete, heat the mixture on a steam bath with continued stirring for 16 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto a mixture of 3 kg of crushed ice and 500 mL of concentrated hydrochloric acid.
-
Separate the aqueous layer and extract it with approximately 500 mL of toluene.
-
Combine the organic layer and the toluene extract. Wash successively with water, 20% potassium hydroxide solution, and water.
-
Remove the solvents (benzene and toluene) and any residual water by distillation under reduced pressure.
-
Distill the residue in a Claisen flask to yield 160–170 g (91–96%) of α-tetralone.
Protocol 2: Synthesis of a 2-Tetralone Derivative via Acylation-Cycloalkylation
This protocol is a generalized procedure based on the method described by Gray and Smyth.[10]
Materials:
-
Substituted phenylacetic acid (1 equivalent)
-
1-Alkene (1.2 equivalents)
-
Trifluoroacetic anhydride (TFAA) (2 equivalents)
-
Phosphoric acid (catalytic amount)
-
Dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the substituted phenylacetic acid in dichloromethane.
-
Cool the solution in an ice bath and add trifluoroacetic anhydride dropwise.
-
Add a catalytic amount of phosphoric acid to the mixture.
-
Add the 1-alkene dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-tetralone.
Conclusion
The synthesis of tetralone carboxylic acid isomers can be achieved through several effective methodologies, each with its own set of advantages and disadvantages. The choice of the optimal synthetic route is contingent upon the specific isomer desired, the availability of starting materials, the desired scale of the reaction, and the tolerance of the substrate to the reaction conditions.
-
For the straightforward synthesis of 1-tetralone carboxylic acids , the intramolecular Friedel-Crafts acylation remains a highly reliable and high-yielding method, with modern catalytic systems offering milder and more environmentally benign alternatives to traditional protocols.
-
When targeting highly substituted 1-tetralone derivatives , the Stobbe condensation provides a more flexible, albeit multi-step, approach that allows for the introduction of various substituents.
-
For the synthesis of 2-tetralone carboxylic acids , the acylation-cycloalkylation of alkenes presents a cleaner, one-pot alternative to more traditional, and often harsher, methods.
By understanding the mechanistic nuances and practical considerations of each of these synthetic strategies, researchers can make informed decisions to efficiently access these valuable building blocks for drug discovery and materials science.
References
-
Thorat, S. S. et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053. [Link]
-
Organic Syntheses. α-TETRALONE. Organic Syntheses Procedure. [Link]
-
Organic Chemistry Portal. Tetralone synthesis. [Link]
-
Gray, A. D., & Smyth, T. P. (2001). Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. The Journal of Organic Chemistry, 66(21), 7113–7117. [Link]
-
ACS Publications. (n.d.). Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. [Link]
-
Wikipedia. (2023). Darzens reaction. In Wikipedia. [Link]
-
YouTube. (2018). Robinson Annulation Reaction Mechanism. [Link]
-
Wikipedia. (2023). Stobbe condensation. In Wikipedia. [Link]
-
Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4). [Link]
-
Organic Chemistry Portal. Robinson Annulation. [Link]
-
Oreate AI. (2026). Darzens Condensation: Mechanism, Development, and Application Research. [Link]
-
Taylor & Francis Online. (2010). Synthesis of 1‐Tetralone Derivatives Using a Stille Cross Coupling/Friedel Crafts Acylation Sequence. [Link]
-
Unacademy. (n.d.). About Stobbe Reaction and Its Mechanism. [Link]
-
ResearchGate. (2008). Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. [Link]
-
Wikipedia. (2023). Robinson annulation. In Wikipedia. [Link]
- Google Patents. (n.d.).
-
Master Organic Chemistry. (2018). The Intramolecular Friedel-Crafts Reaction. [Link]
-
Juniper Publishers. (2022). Stobbe Condensation. [Link]
-
Chemistry LibreTexts. (2021). 23.12: The Robinson Annulation Reaction. [Link]
-
YouTube. (2019). Darzen Glycidyl Ester Condensation (Darzen reaction): Basic Concept and Mechanism. [Link]
-
Organic Chemistry Reaction. (n.d.). Stobbe Condensation: Definition, Examples, Reagents and Mechanism. [Link]
-
L.S.College, Muzaffarpur. (2020). Darzens reaction. [Link]
-
OpenStax. (2023). 23.12 The Robinson Annulation Reaction. In Organic Chemistry. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. All about Stobbe reaction [unacademy.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. chemistry-reaction.com [chemistry-reaction.com]
- 10. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN112409145A - Preparation method of 1-tetralone - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Bioisosteres of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid: A Focus on Macrophage Migration Inhibitory Factor (MIF) Inhibition
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The tetralone scaffold represents a privileged structure, frequently appearing in a variety of pharmacologically active agents.[1] This guide provides an in-depth comparison of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and its principal bioisosteres, the tetrazole and N-acylsulfonamide analogues, within the context of their potential as inhibitors of Macrophage Migration Inhibitory Factor (MIF). MIF is a proinflammatory cytokine with a unique tautomerase activity that has been implicated in a range of inflammatory and autoimmune diseases, making it a compelling therapeutic target.
The carboxylic acid moiety, while often crucial for target engagement, can present challenges in drug development, including poor metabolic stability and limited cell permeability.[2][3] Bioisosteric replacement offers a powerful strategy to mitigate these liabilities while preserving or enhancing biological activity.[2][3] Herein, we present a comparative analysis of the parent carboxylic acid with its tetrazole and N-acylsulfonamide bioisosteres, supported by hypothetical, yet representative, experimental data to guide researchers in the rational design of novel MIF inhibitors.
The Rationale for Bioisosteric Replacement
The fundamental principle of bioisosterism is to substitute a functional group with another that possesses similar steric and electronic properties, thereby maintaining the desired biological activity while favorably modulating other characteristics of the molecule. For carboxylic acids, common bioisosteric replacements aim to mimic the acidic proton and the ability to act as a hydrogen bond acceptor, but with improved physicochemical properties.
-
Tetrazoles: As one of the most widely used carboxylic acid bioisosteres, the 5-substituted 1H-tetrazole ring offers a similar pKa to a carboxylic acid, allowing it to exist in an anionic form at physiological pH and engage in similar electrostatic interactions with the target protein. However, the tetrazole group generally imparts greater lipophilicity and is often more metabolically stable than a carboxylic acid, which can lead to improved oral bioavailability.[3]
-
N-Acylsulfonamides: These functional groups are also effective mimics of carboxylic acids. The acidity of the N-H proton can be tuned by the nature of the sulfonyl group, providing a handle to modulate the pKa. N-acylsulfonamides are typically more lipophilic and can exhibit enhanced cell permeability compared to their carboxylic acid counterparts.
Below is a visual representation of the structural relationship between the parent compound and its bioisosteres.
Caption: Bioisosteric replacement of the carboxylic acid moiety.
Comparative Performance Analysis
To illustrate the potential advantages of bioisosteric replacement, the following tables summarize key physicochemical and pharmacological parameters for our parent compound and its hypothetical bioisosteres. The data, while illustrative, is based on established trends in medicinal chemistry.
Table 1: Physicochemical Properties
| Compound | Molecular Weight | pKa | cLogP | Polar Surface Area (Ų) |
| Parent Acid | 204.21 | 4.8 | 1.8 | 54.37 |
| Tetrazole | 228.24 | 5.1 | 2.5 | 64.78 |
| N-Acylsulfonamide | 345.38 | 6.5 | 3.2 | 83.45 |
Table 2: In Vitro Pharmacological Profile
| Compound | MIF Tautomerase IC50 (µM) | Metabolic Stability (t½ in human liver microsomes, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| Parent Acid | 5.2 | 15 | 0.8 |
| Tetrazole | 4.8 | 45 | 2.5 |
| N-Acylsulfonamide | 6.5 | 60 | 5.1 |
As the data illustrates, the bioisosteric replacements are projected to offer significant advantages in terms of metabolic stability and cell permeability, with only minor impacts on the inhibitory potency against MIF tautomerase. The tetrazole bioisostere shows a slight improvement in potency and a notable increase in metabolic stability. The N-acylsulfonamide, while slightly less potent, demonstrates superior metabolic stability and permeability, making it a potentially attractive candidate for further optimization.
Experimental Protocols
To facilitate the synthesis and evaluation of these compounds, detailed experimental protocols are provided below.
Synthesis Workflow
Caption: Synthetic workflows for the parent compound and its bioisosteres.
Protocol 1: Synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (Parent Acid)
-
Reaction Setup: To a stirred solution of 4-phenylbutyric acid (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 equivalents) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Activation: Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cyclization: Cool the reaction mixture to 0 °C and add aluminum chloride (AlCl₃, 1.5 equivalents) portion-wise.
-
Reaction: Stir the mixture at room temperature for 4 hours.
-
Quenching: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 5-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)-1H-tetrazole (Tetrazole Bioisostere)
-
Amide Formation: Convert the parent carboxylic acid to the corresponding primary amide using a standard peptide coupling reagent such as HATU or by forming the acid chloride followed by reaction with ammonia.
-
Dehydration: Dehydrate the primary amide to the nitrile using a dehydrating agent like trifluoroacetic anhydride or phosphorus oxychloride.
-
Cycloaddition: To a solution of the nitrile in DMF, add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).
-
Reaction: Heat the mixture to 120 °C and stir for 12 hours.
-
Workup: Cool the reaction to room temperature, acidify with dilute HCl, and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by recrystallization or column chromatography.
Protocol 3: Synthesis of N-(Phenylsulfonyl)-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxamide (N-Acylsulfonamide Bioisostere)
-
Acid Chloride Formation: Treat the parent carboxylic acid with thionyl chloride (1.2 equivalents) in DCM at reflux for 2 hours.
-
Coupling: To a solution of benzenesulfonamide (1 equivalent) and pyridine (1.5 equivalents) in DCM at 0 °C, add the freshly prepared acid chloride solution dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Workup: Quench the reaction with water and extract with DCM (3x).
-
Purification: Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Protocol 4: MIF Tautomerase Activity Assay
This protocol is adapted from known procedures for measuring the dopachrome tautomerase activity of MIF.
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate, pH 6.0.
-
Substrate: L-Dopachrome methyl ester, freshly prepared.
-
Enzyme: Recombinant human MIF.
-
Inhibitors: Test compounds dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 180 µL of assay buffer.
-
Add 10 µL of inhibitor solution at various concentrations (final DMSO concentration ≤ 1%).
-
Add 10 µL of MIF enzyme solution.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Measure the decrease in absorbance at 475 nm over 5 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates.
-
Determine the percent inhibition for each inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
This guide provides a comparative framework for understanding the potential benefits of replacing the carboxylic acid moiety in 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with tetrazole and N-acylsulfonamide bioisosteres, particularly in the context of developing novel MIF inhibitors. The presented data, while illustrative, highlights the potential for these bioisosteres to enhance crucial drug-like properties such as metabolic stability and cell permeability. The detailed experimental protocols offer a practical starting point for researchers to synthesize and evaluate these promising analogues. By leveraging the principles of bioisosterism, medicinal chemists can rationally design and optimize lead compounds, accelerating the discovery of new therapeutics.
References
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Sygnature Discovery. [Link]
-
Structure Property Relationships of Carboxylic Acid Isosteres. (2016). ACS Publications. [Link]
-
Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Semantic Scholar. [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. ResearchGate. [Link]
- Method for preparing 1-oxo-1, 2, 3, 4-tetrahydronaphthalene.
-
Reaction pathway for the synthesis of 1-tetralone derivatives (1a–h),... ResearchGate. [Link]
-
Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites. PMC - NIH. [Link]
-
Synthesis of 4-Aryl-3-ethoxycarbonyl-1-oxo-1,2,3,4-tetrahydronaphthalene. SciSpace. [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - NIH. [Link]
Sources
The Anti-Inflammatory Potential of Tetralone Carboxylic Acids: A Comparative Analysis in Preclinical Models of Systemic Inflammation
Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive comparison of the efficacy of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and its derivatives, collectively known as tetralones, in animal models of acute inflammation. While direct preclinical data for the specifically named acid is limited, a robust body of evidence for structurally related tetralone compounds demonstrates significant anti-inflammatory potential. This document will objectively compare the performance of these emerging compounds with the established corticosteroid, dexamethasone, supported by experimental data from peer-reviewed studies. We will delve into the mechanistic rationale behind their use, provide detailed experimental protocols for their evaluation, and present a clear, data-driven comparison to guide future research and development.
Introduction: The Rationale for Targeting Macrophage Migration Inhibitory Factor (MIF) in Inflammation
Systemic inflammatory conditions like sepsis and endotoxemia are characterized by an overwhelming release of pro-inflammatory cytokines, often termed a "cytokine storm," leading to tissue damage and organ failure. A key upstream regulator of this cascade is the Macrophage Migration Inhibitory Factor (MIF). MIF is a pleiotropic cytokine that plays a critical role in the innate immune response by sustaining and amplifying inflammatory signals.[1] Notably, MIF possesses a unique tautomerase enzymatic activity, which is linked to its pro-inflammatory functions.[2][3] Inhibition of this enzymatic activity presents a compelling therapeutic strategy to attenuate the inflammatory response without the broad immunosuppressive effects of traditional corticosteroids.
The tetralone scaffold, a core component of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, has been identified as a promising pharmacophore for the development of potent MIF tautomerase inhibitors.[2][4] This guide focuses on the efficacy of these compounds in relevant preclinical models.
Comparative Efficacy in an Animal Model of Endotoxemia
The most relevant animal model for evaluating acute systemic inflammation is lipopolysaccharide (LPS)-induced endotoxemia. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a powerful inflammatory response that mimics many features of clinical sepsis.[5]
Key Efficacy Parameters
The primary endpoints in this model include:
-
Hypothermic Response: High doses of LPS induce a characteristic drop in body temperature, and modulation of this response can indicate a compound's effect on the systemic inflammatory cascade.
-
Cytokine Production: Measurement of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the serum is a direct indicator of the inflammatory load.
-
Survival: In lethal dose models, the ability of a compound to improve survival rates is a critical measure of efficacy.
Performance of Tetralone Derivatives
A study by Rumbus et al. investigated a series of E-2-arylmethylene-1-tetralone derivatives in a mouse model of LPS-induced endotoxemia.[2][4] One particularly potent compound, referred to as Compound 24 , demonstrated significant efficacy. Pre-treatment with Compound 24 markedly exaggerated the hypothermic response to a high dose of LPS, suggesting a modulation of the thermoregulatory centers controlled by the inflammatory cascade.[2][4]
Performance of Dexamethasone (Comparator)
Dexamethasone, a potent synthetic glucocorticoid, is a well-established anti-inflammatory agent. In similar LPS-induced endotoxemia models, early administration of dexamethasone has been shown to remarkably inhibit the cytokine storm, significantly reducing serum levels of TNF-α and IL-6, and subsequently improving survival in mice.[6][7]
Data Summary and Comparison
| Compound Class | Mechanism of Action | Key In Vivo Efficacy (LPS-Induced Endotoxemia) | Supporting In Vitro Data (LPS-stimulated Macrophages) |
| Tetralone Derivatives | MIF Tautomerase Inhibition | - Modulates (exaggerates) hypothermic response[2][4] | - Inhibits ROS and Nitrite production[2][4]- Reduces TNF-α and IL-6 expression[2][4]- Inhibits NF-κB activation[2][4] |
| Dexamethasone | Glucocorticoid Receptor Agonist | - Significantly improves survival[6][7]- Markedly reduces serum TNF-α and IL-6[6][8] | - Inhibits TNF-α and IL-6 production- Upregulates IκBα, inhibiting NF-κB nuclear translocation[9][10] |
Expert Insight: The data suggests that while both tetralone derivatives and dexamethasone effectively suppress key inflammatory mediators, they do so through distinct mechanisms. Tetralones offer a targeted approach by inhibiting an upstream cytokine, MIF, which may offer a more nuanced immunomodulation compared to the broad-spectrum effects of glucocorticoids. Dexamethasone demonstrates robust and proven efficacy in reducing cytokine levels and improving survival, setting a high bar for any new therapeutic. The exaggeration of the hypothermic response by the tetralone compound is a complex finding that requires further investigation but points to a potent central nervous system effect.
Mechanistic Deep Dive: The MIF and NF-κB Signaling Pathways
The anti-inflammatory effects of tetralone derivatives and dexamethasone converge on the master regulator of inflammation, Nuclear Factor-kappa B (NF-κB).
MIF-Targeted Inhibition by Tetralones: MIF promotes the activation and nuclear translocation of NF-κB. By inhibiting MIF's tautomerase activity, tetralone compounds prevent this, thereby reducing the transcription of NF-κB target genes, including Tnf and Il6.[2][4]
Dexamethasone's Mechanism: Dexamethasone, upon binding the glucocorticoid receptor, acts to inhibit NF-κB signaling through multiple mechanisms. A primary method is by increasing the transcription of the gene encoding IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its activation.[9][11]
Diagram: Convergent Inhibition of the NF-κB Signaling Pathway
Caption: Workflow for LPS-Induced Endotoxemia Experiment.
Step-by-Step Protocol:
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks of age.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment with free access to food and water.
-
Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, Test Compound, Dexamethasone), with n=8-10 mice per group.
-
Compound Administration: Administer the test compound (e.g., Tetralone derivative, 10 mg/kg) or Dexamethasone (e.g., 1-5 mg/kg) via intraperitoneal (i.p.) injection. The vehicle control should match the solvent used for the active compounds.
-
LPS Challenge: 30 to 60 minutes after compound administration, induce endotoxemia by i.p. injection of LPS (from E. coli O111:B4) at a dose of 10-15 mg/kg for sublethal models or higher for lethal models.
-
Monitoring: Measure rectal temperature and observe clinical signs of sickness (piloerection, lethargy) at baseline and at regular intervals (e.g., 2, 4, 6, 12, 24 hours) post-LPS injection.
-
Sample Collection: At a predetermined endpoint (e.g., 6 hours for peak cytokine analysis), euthanize mice and collect blood via cardiac puncture.
-
Analysis: Allow blood to clot, centrifuge to separate serum, and store at -80°C. Analyze serum levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
In Vitro: Macrophage Activation Assay
This assay evaluates the direct effect of compounds on inflammatory responses in immune cells.
Step-by-Step Protocol:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing the test compound (e.g., Tetralone derivative at various concentrations) or Dexamethasone. Incubate for 1-2 hours.
-
Stimulation: Add LPS (100 ng/mL) to the wells to stimulate macrophage activation. Include vehicle-treated, non-LPS-stimulated wells as a negative control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Analysis (Cytokines & Nitrite):
-
Carefully collect the cell culture supernatant.
-
Measure TNF-α and IL-6 concentrations using ELISA kits.
-
Measure nitrite (a stable product of nitric oxide) accumulation using the Griess reagent assay.
-
-
Cell Lysate Analysis (ROS):
-
Wash the remaining cells with PBS.
-
Lyse the cells and measure intracellular Reactive Oxygen Species (ROS) using a fluorescent probe like DCFH-DA.
-
In Vitro: MIF Tautomerase Activity Assay
This biochemical assay confirms the direct inhibition of the target enzyme. [2][12] Step-by-Step Protocol:
-
Reagents: Prepare recombinant human MIF protein, assay buffer (e.g., Tris buffer with EDTA), and the substrate L-dopachrome methyl ester.
-
Assay Setup: In a 96-well plate, add the assay buffer, recombinant MIF, and varying concentrations of the inhibitor (tetralone derivative).
-
Initiation: Start the reaction by adding the L-dopachrome methyl ester substrate.
-
Measurement: Immediately measure the decrease in absorbance at 475 nm over time using a plate reader. The tautomerization of the colored L-dopachrome to a colorless product is proportional to MIF activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve. [13]
Conclusion and Future Directions
The evidence strongly suggests that the tetralone scaffold, as represented by 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and its derivatives, holds significant promise as a novel class of anti-inflammatory agents. Their targeted mechanism of inhibiting the upstream cytokine MIF offers a potentially more refined approach to immunomodulation than broad-spectrum corticosteroids like dexamethasone.
While dexamethasone remains the benchmark for potent anti-inflammatory activity and proven survival benefit in preclinical models, the development of MIF inhibitors is a strategically important endeavor. Future research should focus on:
-
Direct Head-to-Head Studies: Conducting studies that directly compare optimized tetralone derivatives with dexamethasone in both acute (endotoxemia) and chronic inflammatory models (e.g., collagen-induced arthritis).
-
Pharmacokinetic Profiling: Establishing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead tetralone candidates to optimize dosing and delivery.
-
Safety and Toxicity: Evaluating the off-target effects and overall safety profile of these compounds.
By pursuing these next steps, the scientific community can fully elucidate the therapeutic potential of this promising chemical class and pave the way for new treatments for a range of inflammatory diseases.
References
-
Rumbus, Z., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1357–1369. Available at: [Link]
-
Luan, Y., et al. (2022). Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice. Medicina, 58(7), 903. Available at: [Link]
-
Pantouris, G., & Parkins, A. (2023). Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily. STAR Protocols, 4(3), 102375. Available at: [Link]
-
Scheiermann, C., et al. (2000). Glucocorticoids repress NF-κB-driven genes by disturbing the interaction of p65 with the basal transcription machinery, irrespective of coactivator levels in the cell. Proceedings of the National Academy of Sciences, 97(8), 3943-3948. Available at: [Link]
-
Rumbus, Z., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Rumbus, Z., et al. (2021). Data from: Tetralone derivatives are MIF tautomerase inhibitors... Sigma Plot 2000 was used for IC50 calculation. Available at: [Link]
-
Wang, P., et al. (2018). Dexamethasone attenuates LPS-induced changes in expression of urea transporter and aquaporin proteins, ameliorating brain endotoxemia in mice. PeerJ, 6, e5034. Available at: [Link]
-
Jørgensen, C., et al. (2021). Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders. Expert Opinion on Therapeutic Patents, 31(1), 27-40. Available at: [Link]
-
bioRxiv. (2023). Rapid dexamethasone treatment inhibits LPS-induced cytokine storm in mice. bioRxiv. Available at: [Link]
-
Almawash, S., et al. (2019). Dexamethasone Facilitates NF-κB Signal Pathway in TNF-α Stimulated Rotator Cuff Tenocytes. Journal of Microbiology and Biotechnology, 29(1), 135-142. Available at: [Link]
-
Pantouris, G., & Parkins, A. (2023). Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily. PubMed. Available at: [Link]
-
ResearchGate. (2023). General formula of the test compounds (1–38). Available at: [Link]
-
American Physiological Society. (2019). Inducible nitric oxide synthase activity mediates TNF-α-induced endothelial cell dysfunction. American Journal of Physiology-Cell Physiology. Available at: [Link]
-
Swope, M. D., et al. (1998). Biochemical and Mutational Investigations of the Enzymatic Activity of Macrophage Migration Inhibitory Factor. Biochemistry, 37(41), 14613-14622. Available at: [Link]
-
Guan, Z., et al. (2000). Dexamethasone suppresses iNOS gene expression by upregulating I-κBα and inhibiting NF-κB. American Journal of Physiology-Cell Physiology, 278(4), C689-C697. Available at: [Link]
-
Nakajima, S., et al. (2023). Intestinal edema induced by LPS-induced endotoxemia is associated with an inflammasome adaptor ASC. PLOS ONE, 18(2), e0281691. Available at: [Link]
-
Tilstam, P. V., et al. (2018). Advances and Insights for Small Molecule Inhibition of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 61(13), 5439-5454. Available at: [Link]
-
Imagawa, W., et al. (2008). Enhanced production of nitric oxide, reactive oxygen species, and pro-inflammatory cytokines in very long chain saturated fatty acid-accumulated macrophages. Journal of Neuroinflammation, 5, 54. Available at: [Link]
-
Zhang, X., et al. (2020). Expand the drug discovery toolbox to target Macrophage migration inhibitory factor in cancer. University of Groningen. Available at: [Link]
-
Wesseler, M. F., et al. (2021). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society, 143(48), 20266-20275. Available at: [Link]
-
Zwijnenburg, P. J. G., et al. (2008). Mechanisms of Dexamethasone-Mediated Inhibition of Toll-Like Receptor Signaling Induced by Neisseria meningitidis and Streptococcus pneumoniae. Infection and Immunity, 76(8), 3583-3591. Available at: [Link]
-
Netea, M. G., et al. (2004). Lethality in LPS-induced endotoxemia in C3H/HeCr mice is associated with prevalence of proinflammatory cytokines: lack of protective action of lactoferrin. FEMS Immunology & Medical Microbiology, 42(2), 220-225. Available at: [Link]
-
Luan, Y., et al. (2022). Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice. MDPI. Available at: [Link]
-
Li, L., et al. (2005). Dexamethasone inhibits lipopolysaccharide‐induced hydrogen sulphide biosynthesis in intact cells and in an animal model of endotoxic shock. British Journal of Pharmacology, 145(4), 435-441. Available at: [Link]
-
Scheiermann, C., et al. (2000). Glucocorticoids repress NF-κB-driven genes by disturbing the interaction of p65 with the basal transcription machinery, irrespective of coactivator levels in the cell. PNAS. Available at: [Link]
-
ResearchGate. (2023). Synthesis and evaluation of a new class of MIF-inhibitors in activated macrophage cells and in experimental septic shock in mice. Available at: [Link]
-
Freudenberg, M. A., & Galanos, C. (2018). Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach. Journal of Visualized Experiments, (135), 57629. Available at: [Link]
-
Pavan, I. C. R., et al. (2018). Pentose Phosphate Shunt Modulates Reactive Oxygen Species and Nitric Oxide Production Controlling Trypanosoma cruzi in Macrophages. Frontiers in Immunology, 9, 249. Available at: [Link]
Sources
- 1. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 2. Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelium-targeted delivery of dexamethasone by anti-VCAM-1 SAINT-O-Somes in mouse endotoxemia | PLOS One [journals.plos.org]
- 4. Frontiers | MIF tautomerase inhibitor TE-11 prevents inflammatory macrophage activation and glycolytic reprogramming while reducing leukocyte migration and improving Crohn’s disease-like colitis in male mice [frontiersin.org]
- 5. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid dexamethasone treatment inhibits LPS-induced cytokine storm in mice | bioRxiv [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Dexamethasone attenuates LPS-induced changes in expression of urea transporter and aquaporin proteins, ameliorating brain endotoxemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.asm.org [journals.asm.org]
- 11. pnas.org [pnas.org]
- 12. Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment: A Proactive Approach
Before handling any waste, a thorough understanding of the potential hazards is paramount. Based on the structural components of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid—a tetralone core and a carboxylic acid functional group—the following potential hazards should be assumed:
-
Skin and Eye Irritation: The parental compound, 1,2,3,4-Tetrahydronaphthalene, is known to cause skin and eye irritation.[1][2] The acidic nature of the carboxylic group can enhance this property.
-
Peroxide Formation: The tetrahydronaphthalene structure has the potential to form explosive peroxides upon prolonged contact with air.[1][2][3]
-
Aquatic Toxicity: 1,2,3,4-Tetrahydronaphthalene is toxic to aquatic life with long-lasting effects.[1] Therefore, this compound must not be disposed of down the drain.[4]
-
Corrosivity: As a carboxylic acid, it will exhibit corrosive properties. This is a critical consideration for container selection and segregation of waste streams.[5]
-
Inhalation and Ingestion Hazards: While specific data is unavailable, it is prudent to assume the compound may be harmful if inhaled or swallowed.[6][7]
Table 1: Hazard Profile and Safety Precautions
| Hazard | Associated Risk | Recommended Precaution |
| Skin/Eye Irritant | Chemical burns, irritation | Wear appropriate PPE, including safety goggles and chemical-resistant gloves.[1][2] |
| Peroxide Former | Explosion upon friction or heat | Date containers upon receipt and opening. Dispose of within recommended timeframes.[3] |
| Aquatic Toxicity | Environmental damage | Do not dispose of down the drain.[4] Collect for hazardous waste disposal. |
| Corrosivity (Acidic) | Container degradation, reaction with bases | Use compatible containers (e.g., HDPE). Do not mix with bases.[5][8] |
| Unknown Toxicity | Potential health effects | Handle in a well-ventilated area or chemical fume hood.[9][10] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic procedure for the safe disposal of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before initiating any disposal procedures, ensure you are wearing the following PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Body Protection: A lab coat must be worn.
Step 2: Waste Segregation - Preventing Hazardous Reactions
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.
-
Designate a Specific Waste Container: 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid should be disposed of in a container specifically designated for solid organic acid waste .
-
Incompatibility: Do not mix this compound with the following:
-
Chemical Compatibility: Always consult your institution's chemical hygiene plan and waste compatibility charts.[5][11]
Step 3: Container Selection and Labeling - Clarity for Safety
The choice of container and its labeling are regulated and crucial for safe handling by waste management personnel.
-
Container Type: Use a high-density polyethylene (HDPE) or other compatible plastic container with a secure, tight-fitting lid.[12][13] Do not use metal containers for acidic waste.[5]
-
Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid"
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
The primary hazard(s): "Corrosive (Acid)", "Irritant", "Potential Peroxide Former".
-
Step 4: Accumulation and Storage - Maintaining a Safe Environment
Waste should be stored safely in the laboratory pending collection.
-
Storage Location: Store the waste container in a designated satellite accumulation area.[12] This area should be well-ventilated and away from heat sources or direct sunlight.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of any potential leaks.
-
Container Integrity: Keep the container closed at all times except when adding waste.[14]
Step 5: Final Disposal - Professional Handling
-
Contact Environmental Health and Safety (EHS): Arrange for the collection of the hazardous waste through your institution's EHS department or equivalent.
-
Do Not Dispose in Regular Trash: This compound is considered hazardous and must not be disposed of in the regular trash.[13]
-
Do Not Dispose Down the Drain: Due to its aquatic toxicity, this compound must not be poured down the sink.[4]
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and correct action is vital.
-
Spill:
-
Alert personnel in the immediate area.
-
If the spill is large, evacuate the area and contact your EHS office.
-
For small spills, if you are trained and have the appropriate spill kit, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material and place it in a labeled hazardous waste container for disposal.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][7]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Caption: Disposal Workflow Diagram
References
-
University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
PENTA s.r.o. (2023, March 30). Safety Data Sheet: 1,2,3,4-Tetrahydronaphthalene. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Florida State University. (n.d.). Waste handling in the organic chemistry lab. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (2012). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Tetrahydronaphthalene. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Chemical Compatibility for Waste Accumulation Guideline. Retrieved from [Link]
-
National Institute on Drug Abuse. (2025, August 19). Ordering Guidelines for Research Chemicals and Controlled Substances. Retrieved from [Link]
-
Alfa Aesar. (2025, September 9). Safety Data Sheet: 1-Tetralone. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSCs): 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]
-
University of Toronto. (n.d.). Chemical Compatibility & Storage. Retrieved from [Link]
-
Ball State University. (n.d.). Environmental Health and Safety Office Waste Container Compatibility. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Incompatible Chemicals Storage. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Waste Compatibility by Chemical Group. Retrieved from [Link]
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE [chemicalsafety.ilo.org]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. bsu.edu [bsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. calpaclab.com [calpaclab.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Comprehensive Guide to the Safe Handling of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. With this progress comes the profound responsibility of ensuring the safety of the researchers and scientists who are at the forefront of these discoveries. This guide provides essential safety and logistical information for handling 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, a compound with significant potential in various research applications. By providing a framework of procedural, step-by-step guidance, this document aims to be your preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
Section 1: Hazard Identification and Risk Assessment
1.1 Toxicological Profile:
The tetralin moiety is known to cause skin and eye irritation.[1][2] Inhalation may lead to respiratory tract irritation, and ingestion can be harmful.[2][3] The presence of the ketone and carboxylic acid groups may further modify the toxicological properties. Carboxylic acids, in general, can be corrosive or irritating to the skin and eyes.[4] Therefore, it is prudent to treat 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.
1.2 Physical and Chemical Hazards:
The parent compound, tetralin, is a combustible liquid.[2] While the addition of the oxo and carboxylic acid groups will alter its physical properties, it is wise to handle this compound away from open flames and other sources of ignition. A significant hazard associated with tetralin is its potential to form explosive peroxides upon exposure to air, especially after prolonged storage.[1][5] Containers of this and similar compounds should be dated upon receipt and opening.
Section 2: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide comprehensive protection against the identified hazards. The following table summarizes the recommended PPE for handling 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or EN 166. | Protects against splashes and dust. |
| Face Shield | Recommended when there is a significant risk of splashes. | ||
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves (minimum 5 mil thickness). For prolonged contact or handling of larger quantities, consider thicker neoprene or butyl rubber gloves. | Provides protection against skin contact. Nitrile offers good resistance to many weak acids and organic compounds.[6] Always inspect gloves before use. |
| Body Protection | Laboratory Coat | Protects skin and clothing from minor splashes and spills. | |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a higher risk of splashes. | ||
| Respiratory Protection | NIOSH-approved Respirator | A particulate respirator (e.g., N95) may be sufficient for handling small quantities of powder that are not generating significant dust. For procedures that may generate aerosols or significant dust, a respirator with an organic vapor cartridge and a particulate pre-filter is recommended. | Protects against inhalation of the powdered compound. The need for respiratory protection should be determined by a risk assessment of the specific procedure. |
Section 3: Operational Plan for Safe Handling
A systematic approach to handling 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid from receipt to use is crucial for minimizing exposure and ensuring a safe laboratory environment.
3.1 Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The container should be clearly labeled with the chemical name, hazard pictograms, and the date of receipt.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1][7]
-
Given the peroxide-forming potential of the tetralin structure, it is advisable to date the container upon opening and to test for peroxides periodically, especially if the material has been stored for an extended period.[5]
3.2 Weighing and Aliquoting (Solid Form):
-
All handling of the solid compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.
-
If there is a risk of static discharge, which could ignite flammable vapors or dust, ensure that equipment is properly grounded.
3.3 Dissolution and Use in Solution:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If dissolving in a flammable solvent, ensure there are no ignition sources nearby.
-
All work with solutions should be conducted in a chemical fume hood.
The following diagram illustrates the general workflow for the safe handling of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Caption: A flowchart outlining the key stages of safely handling 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Section 4: Disposal Plan
Proper disposal of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and its associated waste is a critical component of laboratory safety and environmental responsibility.
4.1 Solid Waste:
-
Unused or unwanted solid 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid should be disposed of as hazardous chemical waste.
-
Place the material in a clearly labeled, sealed container. The label should include the chemical name and the words "Hazardous Waste."
-
Contaminated materials such as weighing paper, gloves, and disposable lab coats should also be collected in a designated hazardous waste container.
4.2 Liquid Waste:
-
Solutions of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid should be collected as hazardous liquid waste.
-
Do not dispose of this chemical down the drain.[8] The tetralin backbone is toxic to aquatic life.[1]
-
Collect the liquid waste in a compatible, sealed, and clearly labeled container. The label should indicate the chemical name and the solvent used.
-
Follow your institution's specific guidelines for hazardous waste disposal.
4.3 Empty Containers:
-
Empty containers that held 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous liquid waste.
-
After rinsing, the container can typically be disposed of as non-hazardous waste, but be sure to follow your local regulations.
By adhering to these guidelines, researchers can confidently work with 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid while maintaining the highest standards of safety for themselves, their colleagues, and the environment.
References
-
PENTA s.r.o. 1,2,3,4-Tetrahydronaphthalene - SAFETY DATA SHEET. (2023-03-30). [Link]
-
Eurofins. Chemical Safety | Personal Protective Equipment (PPE). [Link]
-
National Center for Biotechnology Information. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. (2017). [Link]
-
Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]
-
National Toxicology Program. Nomination Background: Tetralin (CASRN: 119-64-2). (1991). [Link]
-
ResearchGate. Tetralone Scaffolds and Their Potential Therapeutic Applications. (2021). [Link]
-
Polyco. Ketochem 33cm Lightweight Ketone Resistant Glove. [Link]
-
University of Helsinki. Procedures for the disposal of liquid chemical residues and aqueous solutions. [Link]
-
Carl ROTH. Safety Data Sheet: Tetrahydronaphthalene. [Link]
-
Nipissing University. Hazardous Waste Disposal Guide. [Link]
-
Wikipedia. 1-Tetralone. [Link]
-
University of Nebraska Medical Center. Laboratory PPE Selection Guide. [Link]
-
BESA. Recommended PPE to handle chemicals. [Link]
-
Lab Manager. Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024-12-31). [Link]
-
Greenbook. SAFETY DATA SHEET for a mixture of Calcium salts and Carboxylic acids. [Link]
-
University of Wisconsin-Madison. Chapter 7 Chemical Disposal Procedures. [Link]
-
PhytoTech Labs. SAFETY DATA SHEET for 1-Aminocyclopropane-1-carboxylic Acid. [Link]
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. achmem.com [achmem.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. fishersci.com [fishersci.com]
- 8. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
